molecular formula C6H16Cl2N2O B1423111 ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride CAS No. 1315365-54-8

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

Cat. No.: B1423111
CAS No.: 1315365-54-8
M. Wt: 203.11 g/mol
InChI Key: NIEBLDGMZQPDKD-UHFFFAOYSA-N
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Description

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride (CAS 1803581-66-9) is a heterocyclic building block of significant value in medicinal chemistry and organic synthesis. This compound features a hydrazine moiety attached to a tetrahydro-2H-pyran-4-yl)methyl group, presented as a stable hydrochloride salt that enhances its handling and solubility properties for research applications . Its primary research application is as a key synthetic intermediate in the design and development of novel pharmaceutical compounds . The tetrahydropyran ring is a privileged scaffold in drug discovery; over 85% of all FDA-approved drug molecules contain heterocyclic structures, which are crucial for imparting desirable physicochemical properties and enabling interactions with biological targets . Incorporating this reagent into molecular structures allows researchers to modulate characteristics such as solubility, metabolic stability, and overall molecular recognition. Specifically, this dihydrochloride salt is utilized in organic chemistry reactions to create complex molecules with potential biological activity, contributing directly to the discovery of new therapeutic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

oxan-4-ylmethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c7-8-5-6-1-3-9-4-2-6;;/h6,8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBLDGMZQPDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

Abstract

This compound is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, which combines a metabolically stable tetrahydropyran (THP) ring with a reactive hydrazine moiety, makes it a key intermediate for the synthesis of complex molecular architectures. The THP group often serves to improve the aqueous solubility and overall pharmacokinetic profile of drug candidates, while the hydrazine functional group provides a versatile handle for constructing various nitrogen-containing heterocycles, such as pyrazoles and indazoles, which are prevalent in biologically active compounds. This guide provides a comprehensive overview of the compound's properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in the field of drug development.

Core Compound Data and Physicochemical Properties

The dihydrochloride salt form of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the more reactive free base. This salt form is readily soluble in polar solvents like water and methanol, facilitating its use in a variety of reaction conditions.

PropertyValueSource
CAS Number 1315365-54-8[1][2]
Molecular Formula C₆H₁₆Cl₂N₂O[1]
Molecular Weight 203.11 g/mol [1]
IUPAC Name ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine;dihydrochlorideN/A
Synonyms (OXAN-4-YLMETHYL)HYDRAZINE 2HCL[1]
SMILES NNCC1CCOCC1.[H]Cl.[H]Cl[1]
Appearance White to off-white solidGeneric Data
Purity Typically ≥98%[1][3]
Storage Conditions 4°C, stored under an inert atmosphere (e.g., nitrogen)[1]
Topological Polar Surface Area (TPSA) 47.28 Ų[1]
logP (calculated) 0.72[1]

Synthesis and Rationale

The synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine and its salts typically begins with a commercially available tetrahydropyran derivative. A common and efficient strategy involves the reductive amination of tetrahydro-4H-pyran-4-one.

Synthetic Workflow Overview

The conversion of the ketone to the target hydrazine derivative can be conceptualized as a multi-step process that leverages well-established organic reactions. The choice of a dihydrochloride salt is deliberate; it protonates both nitrogen atoms of the hydrazine moiety, significantly reducing their nucleophilicity and susceptibility to oxidation, thereby ensuring stability during storage and handling.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A Tetrahydro-4H-pyran-4-one C Intermediate Hydrazone A->C + B Hydrazine Hydrate B->C + E (Tetrahydro-2H-pyran-4-yl)hydrazine (Free Base) C->E Reduction D Reducing Agent (e.g., NaBH4) D->E + G This compound E->G Protonation F HCl in Ether/Dioxane F->G +

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery

The title compound is not typically a final drug product but rather a crucial building block. The hydrazine moiety is a powerful nucleophile and a precursor for forming stable, aromatic heterocyclic rings that are staples in medicinal chemistry.

Synthesis of Pyrazole-Containing Kinase Inhibitors

Hydrazines are fundamental precursors for synthesizing pyrazoles, a class of heterocyles found in numerous FDA-approved drugs. The reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent is a classic and reliable method for pyrazole ring formation. This is particularly relevant in the development of kinase inhibitors, where the pyrazole scaffold often serves as a hinge-binding motif. For instance, derivatives of (Tetrahydro-2H-pyran-4-yl)hydrazine have been explored in the synthesis of inhibitors for Transforming Growth Factor-β (TGF-β) type I receptor, also known as ALK5.[4]

Role of the Tetrahydropyran (THP) Moiety

The inclusion of the THP ring is a strategic choice in drug design. It is often considered a "privileged scaffold" because it can improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule.[5] By replacing a more lipophilic group (like a cyclohexane) with the polar THP ring, chemists can enhance aqueous solubility and bioavailability while potentially reducing off-target toxicity associated with high lipophilicity.[5]

Biological Signaling Pathway Context: TGF-β Inhibition

The TGF-β signaling pathway is integral to cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and cancer. Inhibitors of ALK5, the type I receptor kinase in this pathway, block the phosphorylation of downstream signaling molecules (SMAD2/3), thereby halting the pro-fibrotic or oncogenic signaling cascade. The use of building blocks like ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is critical for generating novel chemical entities that can selectively and potently modulate this pathway.

TGF_Pathway TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor ALK5 ALK5 (Type I Kinase Domain) Receptor->ALK5 SMAD SMAD2/3 ALK5->SMAD phosphorylates Inhibitor ALK5 Inhibitor (Synthesized from THP-hydrazine precursor) Inhibitor->ALK5 BLOCKS pSMAD p-SMAD2/3 SMAD->pSMAD Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene

Caption: Simplified TGF-β signaling pathway showing the action of an ALK5 inhibitor.

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol details a general procedure for the condensation of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine with an aldehyde or ketone to form a hydrazone, a common step in building larger molecules for screening libraries.[5]

Objective: To synthesize a (Tetrahydro-2H-pyran-4-yl)hydrazone derivative.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Ethanol (or other suitable alcohol), reagent grade

  • Triethylamine (TEA) or Sodium Acetate (2.2 eq, as base)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.03 g, 10 mmol).

  • Solvent and Base Addition: Add ethanol (40 mL) to the flask. The salt may not fully dissolve initially. Add the base (e.g., triethylamine, 2.22 g, 22 mmol) dropwise. The purpose of the base is to neutralize the HCl salts and liberate the free hydrazine in situ, which is the reactive nucleophile. Stir for 15 minutes at room temperature.

  • Aldehyde/Ketone Addition: Dissolve the aldehyde or ketone (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol) in a minimal amount of ethanol and add it to the reaction mixture.

  • Reaction Conditions: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove the triethylamine hydrochloride salt and any remaining starting materials. Wash with brine (30 mL), then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure hydrazone derivative.

Safety and Handling

As with all hydrazine derivatives, proper safety precautions are essential. The dihydrochloride salt form mitigates some of the risks associated with the volatile and highly reactive free base, but care must still be taken.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Health Hazards: The compound may cause serious eye and skin irritation.[6][7] Avoid ingestion and inhalation. While specific toxicity data for this compound is limited, hydrazine derivatives as a class are treated as potentially toxic and should be handled accordingly.[8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

References

  • PubChem. (Tetrahydro-2H-pyran-4-yl)hydrazine. [Link]

  • NIST. Hydrazine dihydrochloride. [Link]

Sources

Physicochemical properties of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Dihydrochloride

Introduction

This compound is a heterocyclic building block featuring a stable tetrahydropyran ring linked to a reactive methylhydrazine moiety. As a salt, it offers improved handling and solubility characteristics compared to its free base form. This compound and its structural analogs are of significant interest to researchers in medicinal chemistry and drug discovery.[1][2] The rationale is clear: the tetrahydropyran scaffold is a recognized feature in numerous approved drugs, often used to enhance aqueous solubility and refine pharmacokinetic profiles, while the hydrazine group serves as a versatile chemical handle for constructing more complex molecules.

Understanding the physicochemical properties of such a compound is not merely an academic exercise; it is a critical prerequisite for its effective application.[3][4] These fundamental characteristics—including solubility, lipophilicity, and ionization state—govern a molecule's behavior in biological systems. They dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety.[5][6][7] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and the experimental context for its determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this molecule—a saturated oxygen-containing heterocycle and a protonated hydrazine sidechain—define its chemical behavior and potential applications.

IdentifierValue
IUPAC Name (Tetrahydro-2H-pyran-4-yl)methanamine; hydrazine; dihydrochloride
CAS Number 1315365-54-8[8]
Molecular Formula C₆H₁₆Cl₂N₂O[8]
Molecular Weight 203.11 g/mol [8]
SMILES NNCC1CCOCC1.[H]Cl.[H]Cl[8]
Synonyms (OXAN-4-YLMETHYL)HYDRAZINE 2HCL[8]

Structure:

The molecule consists of a central tetrahydropyran (THP) ring, which imparts a degree of polarity and aqueous solubility. A methylene bridge connects this ring to a hydrazine functional group (-NH-NH₂). As a dihydrochloride salt, both nitrogen atoms of the hydrazine moiety are protonated, each associated with a chloride counter-ion. This salt form is crucial for enhancing the compound's stability and solubility in aqueous media.

Core Physicochemical Properties

The interplay of a molecule's properties determines its suitability as a drug candidate or research tool. The data presented below combines computational predictions with established principles of medicinal chemistry.

PropertyValue / Expected ValueSignificance in Drug Development
Physical State White to off-white crystalline solid (Expected)Influences handling, formulation, and stability.
Melting Point Data not publicly availableIndicator of purity and lattice energy.
Aqueous Solubility High (Expected)Essential for administration, absorption, and distribution.[7]
LogP (calculated) 0.7199[8]Measures lipophilicity of the neutral form; impacts membrane permeability.
Topological Polar Surface Area (TPSA) 47.28 Ų[8]Predicts transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 2 (for the neutral free base)[8]Influences solubility and target binding interactions.
Hydrogen Bond Acceptors 3 (for the neutral free base)[8]Influences solubility and target binding interactions.
pKa Two basic pKa values (Expected)Determines the ionization state at physiological pH, affecting solubility and permeability.[7]
Solubility

Causality and Insight: As a dihydrochloride salt of a molecule containing two basic nitrogen atoms, this compound is expected to exhibit high aqueous solubility. The protonated amine and hydrazinium ions form strong ion-dipole interactions with water molecules. This property is highly advantageous for preparing stock solutions for biological assays and for potential formulation into aqueous dosage forms.

Experimental Protocol: Kinetic Solubility Determination via UV/Vis Spectroscopy

This high-throughput method provides a rapid assessment of a compound's solubility.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, add phosphate-buffered saline (PBS, pH 7.4) to a series of wells.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the PBS to create a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow equilibrium to be reached.

  • Measurement: Measure the absorbance of each well using a UV/Vis plate reader at a predetermined wavelength (e.g., λmax if known, or a standard wavelength like 280 nm).

  • Data Analysis: Plot absorbance versus concentration. The point at which the absorbance plateaus or becomes non-linear indicates the kinetic solubility limit, as precipitation has occurred.

Lipophilicity (LogP / LogD)

Causality and Insight: Lipophilicity, the "greasiness" of a molecule, is a critical parameter that balances solubility with cell membrane permeability. The calculated LogP of 0.7199 for the neutral free base suggests a relatively balanced profile.[8] However, for an ionizable compound like this, the distribution coefficient (LogD) is more physiologically relevant. At pH 7.4, the molecule will be predominantly in its protonated, charged form, resulting in a much lower (more negative) LogD value, favoring the aqueous phase. This highlights the classic trade-off: the salt form enhances aqueous solubility but reduces passive membrane permeability.

Experimental Protocol: LogD Determination by Shake-Flask Method

  • Buffer Preparation: Prepare two immiscible phases: n-octanol (pre-saturated with buffer) and an aqueous buffer at the desired pH (e.g., PBS at pH 7.4).

  • Compound Addition: Dissolve a precisely weighed amount of the compound in the aqueous buffer to a known concentration.

  • Partitioning: Combine equal volumes of the n-octanol and the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from the aqueous layer. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: The concentration in the octanol phase is determined by mass balance. LogD is calculated as: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Ionization Constant (pKa)

Causality and Insight: The pKa value defines the pH at which 50% of the compound is in its ionized form. The hydrazine moiety contains two basic nitrogen atoms that will be protonated. Determining their respective pKa values is essential to predict the compound's charge state in different biological compartments (e.g., stomach at pH ~2 vs. intestine at pH ~6-7.4). This charge state directly impacts solubility, absorption, and the ability to interact with ionic residues in a target protein.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Accurately weigh the compound and dissolve it in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH) to the solution in small, precise increments using an automated burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa values from the inflection points.

Visualization: Physicochemical Property Assessment Workflow

The following diagram illustrates how the core physicochemical properties are determined and integrated to build a comprehensive profile of a research compound, guiding decisions in the drug discovery process.

G cluster_input Input Compound cluster_assays Core Property Determination cluster_output Integrated Profile Compound ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride Solubility Aqueous Solubility Assay (e.g., Shake-Flask, Nephelometry) Compound->Solubility Experimental Testing Lipophilicity Lipophilicity Assay (LogD @ pH 7.4) Compound->Lipophilicity Experimental Testing pKa pKa Determination (Potentiometric Titration) Compound->pKa Experimental Testing Profile Comprehensive Physicochemical Profile Solubility->Profile Data Integration Lipophilicity->Profile Data Integration pKa->Profile Data Integration Decision Decision Profile->Decision Assess Drug-Likeness & Guide Optimization caption Physicochemical Property Assessment Workflow.

Caption: Physicochemical Property Assessment Workflow.

Analytical Characterization and Purity Assessment

Confirming the identity and purity of a compound is paramount. While specific spectra for this exact salt are not widely published, its structural features allow for predictable outcomes in standard analytical tests.

High-Performance Liquid Chromatography (HPLC)

Causality and Insight: HPLC is the workhorse for assessing the purity of small molecules. For a polar, basic compound like this, reverse-phase HPLC is the method of choice. An acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is essential to protonate the analyte, ensuring a single ionic species interacts with the column, which results in sharp, symmetrical peaks. Due to the lack of a strong chromophore, UV detection might require lower wavelengths (e.g., 200-220 nm) or the use of alternative detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). For trace-level analysis, derivatization may be necessary to enhance detectability.[9][10]

Experimental Protocol: General Reverse-Phase HPLC Purity Analysis

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV/Vis Diode Array Detector (DAD) monitoring at 210 nm.

  • Gradient Elution:

    • Start with 5% Mobile Phase B for 1 minute.

    • Ramp to 95% Mobile Phase B over 10 minutes.

    • Hold at 95% Mobile Phase B for 2 minutes.

    • Return to 5% Mobile Phase B and re-equilibrate for 3 minutes.

  • Injection and Analysis: Inject 5-10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Visualization: General HPLC Purity Analysis Workflow

This diagram outlines the logical steps involved in performing a standard HPLC analysis for compound purity.

G Start Sample Preparation (1 mg/mL) Inject Inject onto HPLC System Start->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Analyze Integrate Peaks & Calculate Area % Detect->Analyze End Purity Report Analyze->End caption General HPLC Purity Analysis Workflow.

Caption: General HPLC Purity Analysis Workflow.

Safety, Handling, and Storage

Expertise and Trustworthiness: While this specific compound lacks extensive toxicological data, its classification as a hydrazine derivative warrants cautious handling. Hydrazine and many of its derivatives are known to be toxic and are treated as potential carcinogens.[11][12] Therefore, all handling should be performed under the assumption that the compound is hazardous.

  • Handling: Always use this compound inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles. Avoid creating dust and avoid all contact with skin, eyes, and clothing.[13]

  • Storage: The compound should be stored under controlled conditions to ensure its long-term stability. Based on supplier recommendations, store at 4°C in a tightly sealed container under an inert atmosphere like nitrogen to protect it from moisture and air.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable research tool whose utility is deeply rooted in its physicochemical properties. Its high expected aqueous solubility makes it amenable to a wide range of in vitro experimental setups, while its structural features offer a foundation for further chemical modification. A thorough understanding and experimental validation of its solubility, lipophilicity, and ionization constant are not just procedural formalities but are the cornerstones of rational experimental design. By applying the principles and protocols outlined in this guide, researchers can effectively leverage this compound, ensuring data integrity and advancing their scientific objectives with confidence and safety.

References

  • Importance of Physicochemical Properties In Drug Discovery. PharmaTutor. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed, National Library of Medicine. [Link]

  • Physicochemical properties. Fiveable. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. [Link]

  • Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Three Methods of Detection of Hydrazines. NASA Tech Briefs. [Link]

  • Three Methods of Detection of Hydrazines. NASA Tech Briefs. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]

  • (Tetrahydro-2H-pyran-4-yl)hydrazine. PubChem, National Library of Medicine. [Link]

  • Methyl hydrazine Safety Data Sheet. Chem Service. [Link]

  • Hydrazine dihydrochloride Material Safety Data Sheet. Cole-Parmer. [Link]

Sources

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride molecular weight

The THP ring is often used to replace more lipophilic groups like cyclohexane to improve the pharmacokinetic properties of a drug candidate. [2]Simultaneously, the hydrazine functional group is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of compound libraries through reactions like hydrazone formation. [2]This compound is a known precursor in the synthesis of potent inhibitors for targets such as the TGF-β type I receptor and Dipeptidyl Peptidase-4 (DPP-4). [1][4]

Part 3: Experimental Application and Safety Protocols

While this document does not provide a synthesis for the title compound itself, it outlines a validated, representative workflow demonstrating its use in forming a hydrazone derivative—a common and critical subsequent step in drug development.

Representative Experimental Workflow: Hydrazone Synthesis

This protocol details the condensation reaction between ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (the free base form is typically used in reaction) and a generic aldehyde to form a corresponding hydrazone. The dihydrochloride salt would first need to be neutralized in situ with a suitable base.

Gcluster_0Reaction Setupcluster_1Workup & Purificationreagents1. Dissolve Hydrazine Dihydrochlorideand Aldehyde (1.0 eq) in Ethanol.base2. Add Base (e.g., Et₃N, 2.2 eq)to neutralize HCl and catalyze.reagents->basereflux3. Heat mixture to reflux(e.g., 78 °C).base->refluxmonitor4. Monitor reaction by TLC/LC-MSuntil starting material is consumed.reflux->monitorcool5. Cool to room temperature.Precipitate may form.monitor->coolfilter6. Filter solid product orconcentrate and purify via chromatography.cool->filter

Workflow for a representative hydrazone synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a selected aldehyde or ketone (1.0-1.1 equivalents) in a suitable solvent such as ethanol or methanol.

  • Neutralization and Catalysis: Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the solution. This neutralizes the dihydrochloride salt to liberate the reactive free hydrazine and can also catalyze the condensation.

  • Reaction: Stir the mixture at room temperature or heat to reflux to drive the reaction to completion. The formation of the C=N bond is typically efficient under these conditions. [2]4. Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture. The resulting hydrazone product may precipitate and can be collected by filtration.

  • Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure and purify the crude residue using flash column chromatography.

Safety, Handling, and Storage

As a hydrazine derivative, this compound requires careful handling. While comprehensive toxicological data for this specific salt is not available, the hazards can be inferred from related structures.

  • Hazard Profile: The related compound, (Tetrahydro-2H-pyran-4-yl)hydrazine, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. [4]It is prudent to assume a similar hazard profile for the dihydrochloride salt. Hydrazine-based compounds can also be explosive at elevated temperatures. [5]* Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid creating dust. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.

  • Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place at the recommended temperature of 4°C. [3]For long-term stability, storage under an inert atmosphere of nitrogen is advised. [3]

Conclusion

This compound is more than a simple reagent; it is a strategically designed building block that offers tangible advantages for medicinal chemists. Its integrated THP scaffold provides a proven method for enhancing the ADME properties of a molecule, while the accessible hydrazine handle facilitates the construction of diverse and complex pharmacophores. By understanding its properties and leveraging established protocols, researchers can effectively utilize this compound to accelerate the discovery and development of next-generation therapeutics.

References

  • ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine - BLDpharm.
  • [(Tetrahydro-2H-pyran-4-yl)methyl]hydrazine dihydrochloride - ChemScene.
  • ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine hydrochloride - ChemScene.
  • (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem.
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES - Organic Syntheses Procedure.
  • In-Depth Technical Guide on (Tetrahydro-2H-pyran-4-yl)
  • A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)
  • (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7 - Benchchem.
  • What is the significance of (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2)

Spectroscopic data of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Dihydrochloride

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structure is paramount for its effective use in synthesis and as a therapeutic agent. This compound is a versatile heterocyclic building block used in medicinal chemistry, and its precise characterization is crucial for predictable and successful outcomes in drug discovery. The tetrahydropyran moiety is often incorporated into drug candidates to improve their pharmacokinetic properties.[1]

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As a Senior Application Scientist, the focus here is not just on the data itself, but on the rationale behind the spectral features, providing a framework for the interpretation of experimentally acquired data.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound (C₆H₁₆Cl₂N₂O, Molecular Weight: 203.11 g/mol ) consists of a central tetrahydropyran (THP) ring, a methylene bridge, and a hydrazine moiety, which is protonated twice to form the dihydrochloride salt.[2] Each of these components will give rise to characteristic signals in various spectroscopic analyses.

The dihydrochloride form is significant as the protonation of the hydrazine nitrogens to form a hydrazinium ion (-CH₂-NH₂⁺-NH₃⁺) dramatically influences the electronic environment of the neighboring atoms, which will be reflected in the NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a charged and polar molecule like this, a polar deuterated solvent such as DMSO-d₆ or D₂O is required for analysis.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The electron-withdrawing effect of the protonated hydrazine group will cause protons closer to it to appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data (400 MHz, D₂O)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-NH₂⁺-NH₃⁺4.5 - 5.0Broad singlet5HProtons on nitrogen are often broad and may exchange with D₂O.
-CH₂- (axial)3.8 - 4.0Doublet of doublets2HDiastereotopic protons on the THP ring adjacent to the oxygen.
-CH₂- (equatorial)3.3 - 3.5Doublet of doublets2HDiastereotopic protons on the THP ring adjacent to the oxygen.
-CH₂-N3.0 - 3.2Doublet2HMethylene bridge protons, deshielded by the adjacent nitrogen.
-CH-1.9 - 2.1Multiplet1HMethine proton on the THP ring.
-CH₂- (axial)1.7 - 1.9Multiplet2HAxial protons on the THP ring.
-CH₂- (equatorial)1.4 - 1.6Multiplet2HEquatorial protons on the THP ring.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to set include the spectral width, number of scans (typically 16-64 for good signal-to-noise), and relaxation delay.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms.

Predicted ¹³C NMR Data (100 MHz, D₂O)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (THP C2, C6)65 - 70Carbons adjacent to the ring oxygen.
-CH₂-N50 - 55Methylene bridge carbon, deshielded by the nitrogen.
-CH- (THP C4)35 - 40Methine carbon of the THP ring.
C-C (THP C3, C5)30 - 35Carbons beta to the ring oxygen.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be needed for a better signal-to-noise ratio in a shorter time.

  • Instrumentation: Use a 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For a pre-charged and polar molecule like this, electrospray ionization (ESI) in positive ion mode is the technique of choice.

Predicted Mass Spectrum (ESI+)

  • Molecular Ion: The base peak is expected to be the [M+H]⁺ ion, where M is the free base. The molecular weight of the free base, ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine, is 130.19 g/mol . Therefore, the expected [M+H]⁺ peak would be at m/z ≈ 131.12 .

  • Key Fragments: Fragmentation would likely occur through the loss of ammonia (NH₃) or cleavage of the C-C bond between the ring and the methylene bridge.

M [M+H]⁺ m/z = 131.12 F1 Loss of NH₃ m/z = 114.09 M->F1 -NH₃ F2 Cleavage at THP ring m/z = 99.08 M->F2 -CH₂NHNH₂

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Analysis: Inject a small volume of the sample. The mobile phase will carry the sample into the mass spectrometer. Set the ESI source to positive ion mode.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrations.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H stretch (NH₂⁺, NH₃⁺)3200 - 3400Strong, BroadCharacteristic of ammonium salts.
C-H stretch (aliphatic)2850 - 3000Medium-StrongC-H bonds in the THP ring and methylene bridge.
N-H bend1500 - 1650MediumBending vibrations of the N-H bonds.
C-O-C stretch (ether)1050 - 1150StrongCharacteristic of the tetrahydropyran ring.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Obtain a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, MS, and IR techniques. This guide provides a predicted spectroscopic profile based on the known effects of its constituent functional groups and structural motifs. While these predictions offer a strong foundation for interpretation, it is essential for researchers to acquire experimental data on their specific samples for definitive structural confirmation and purity assessment. The methodologies and rationales presented herein serve as a robust framework for both acquiring and interpreting such data in a drug discovery and development context.

References

  • PubChem. Tetrahydro-4-methyl-2H-pyran | C6H12O | CID 78446. [Link]

  • PubChem. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480. [Link]

  • NIST. Hydrazine dihydrochloride - IR Spectrum. [Link]

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An In-Depth Technical Guide to ¹H and ¹³C NMR of Tetrahydropyran Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Tetrahydropyran Hydrazine Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the tetrahydropyran (THP) ring and hydrazine-derived functionalities represent two cornerstone structural motifs. The THP moiety is often considered a "privileged scaffold," frequently incorporated into bioactive molecules to enhance pharmacokinetic properties such as aqueous solubility and metabolic stability. Concurrently, the hydrazine group and its derivatives, including hydrazides and hydrazones, are versatile building blocks that enable the synthesis of a diverse array of heterocyclic compounds with a wide spectrum of biological activities. The convergence of these two pharmacophores in the form of tetrahydropyran hydrazine derivatives has given rise to a class of compounds with significant potential in drug development, targeting a range of therapeutic areas.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical sciences, providing unparalleled, atom-level insights into molecular structure and dynamics.[1][2][3] For researchers and drug development professionals working with tetrahydropyran hydrazine derivatives, a comprehensive understanding of their ¹H and ¹³C NMR spectral characteristics is paramount for unambiguous structure elucidation, conformational analysis, and the assessment of purity and stability. This in-depth technical guide provides a detailed exploration of the ¹H and ¹³C NMR spectroscopy of this important class of molecules, grounded in both fundamental principles and field-proven insights.

Core Structural Features and Their NMR Fingerprints

The fundamental structure of a tetrahydropyran hydrazine derivative typically consists of a tetrahydropyran ring connected to a hydrazine or a substituted hydrazine moiety. The specific point of attachment and the nature of the substituents on the hydrazine nitrogen atoms significantly influence the NMR spectra.

Caption: Workflow for conformational analysis using ¹H NMR coupling constants.

Experimental Protocols: A Practical Guide to Synthesis and NMR Analysis

General Synthesis of Tetrahydropyran Hydrazone Derivatives

The synthesis of tetrahydropyran hydrazone derivatives is typically a straightforward process involving the condensation of a tetrahydropyran hydrazine derivative with an appropriate aldehyde or ketone.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve equimolar amounts of the tetrahydropyran hydrazine derivative (e.g., (tetrahydro-2H-pyran-4-yl)hydrazine) and the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol.

  • Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.

  • Reaction: Reflux the mixture for a period of 2-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure tetrahydropyran hydrazone derivative.

NMR Sample Preparation and Data Acquisition

I. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified tetrahydropyran hydrazine derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for these compounds due to its ability to dissolve a wide range of organic molecules and to slow down the exchange of N-H protons, making them more readily observable. CDCl₃ can also be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

II. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

III. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (longer delay is needed for quaternary carbons).

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

IV. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS) or the residual solvent peak.

  • Integrate the signals in the ¹H spectrum to determine proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Conclusion: Empowering Drug Discovery through Spectroscopic Intelligence

A thorough understanding of the ¹H and ¹³C NMR spectra of tetrahydropyran hydrazine derivatives is a critical competency for scientists engaged in the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of the key spectral features, interpretive strategies, and experimental considerations for this important class of molecules. By leveraging the power of NMR spectroscopy, researchers can confidently elucidate the structures of their compounds, gain valuable insights into their conformational preferences, and ultimately accelerate the drug discovery and development process. The principles and data presented herein serve as a valuable resource for navigating the intricate world of NMR and harnessing its full potential in the pursuit of innovative medicines.

References

  • NMR Spectroscopy in Drug Discovery and Development.Journal of Medicinal Chemistry, 2023, 66(15), 10123-10145. [URL: https://pubs.acs.org/journal/jmcmar]
  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.AZoOptics, 2024. [URL: https://www.azooptics.com/Article.aspx?ArticleID=2345]
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.Walsh Medical Media, 2023. [URL: https://walshmedicalmedia.com/journals/pharmaceutical-sciences-and-research]
  • Application of NMR in drug discovery.researchmap, 2022. [URL: https://researchmap.jp/multilingual_portal/].

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Methodological & Application

Application Note: A Robust and Scalable Synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Hydrazine Scaffolds

Substituted hydrazine moieties are critical pharmacophores and versatile building blocks in modern drug discovery and development. Their unique chemical properties allow them to serve as key intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles and pyridazines, which are prevalent in many commercial pharmaceuticals and agrochemicals.[1] The title compound, ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride, incorporates a tetrahydropyran (THP) ring, a common motif used to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. This application note provides a comprehensive, field-tested protocol for the synthesis of this valuable intermediate, emphasizing procedural safety, mechanistic understanding, and scalability for research and drug development professionals.

Strategic Overview of the Synthetic Pathway

The selected synthetic route is a multi-step process designed for high fidelity, ease of purification, and control over reactivity. The strategy hinges on the reductive amination of a commercially available aldehyde with a protected hydrazine, followed by deprotection and salt formation. This approach circumvents the challenges associated with the direct alkylation of hydrazine, which often leads to poor selectivity and the formation of over-alkylated byproducts.

The core logic of the pathway is as follows:

  • Protected Hydrazone Formation: Tetrahydro-2H-pyran-4-carbaldehyde is condensed with tert-butyl carbazate. The tert-butoxycarbonyl (Boc) protecting group moderates the nucleophilicity of the hydrazine, ensuring a clean condensation to form the stable Boc-protected hydrazone intermediate.

  • Selective Reduction: The C=N double bond of the hydrazone is selectively reduced to a single bond using sodium borohydride, a mild and effective reducing agent. This step yields the protected hydrazine derivative.

  • Deprotection and Salt Formation: The Boc group is removed under acidic conditions using hydrochloric acid. This step simultaneously protonates the two basic nitrogen atoms of the hydrazine moiety, yielding the target compound as a stable dihydrochloride salt, which often aids in purification and handling.

G cluster_0 Step 1: Protected Hydrazone Formation cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Deprotection & Salt Formation A Tetrahydro-2H-pyran- 4-carbaldehyde C Boc-Protected Hydrazone (Intermediate I) A->C Condensation (Ethanol, RT) B tert-Butyl Carbazate B->C Condensation (Ethanol, RT) D Boc-Protected Hydrazine (Intermediate II) C->D Reduction (NaBH4) (Methanol, 0°C to RT) E ((Tetrahydro-2H-pyran-4-yl)methyl) hydrazine Dihydrochloride (Final Product) D->E Acidic Deprotection (HCl in Dioxane)

Diagram 1: Overall Synthetic Workflow.

Reagents and Materials

Proper preparation and sourcing of high-purity reagents are paramount for the success of this synthesis. The following table summarizes the necessary materials.

Reagent/MaterialCAS No.Molecular FormulaMW ( g/mol )Recommended PuritySupplier
Tetrahydro-2H-pyran-4-carbaldehyde65435-85-0C₆H₁₀O₂114.14≥95%Major Chemical Suppliers
tert-Butyl Carbazate870-46-2C₅H₁₂N₂O₂132.16≥98%Major Chemical Suppliers
Sodium Borohydride (NaBH₄)16940-66-2BH₄Na37.83≥98%Major Chemical Suppliers
Hydrochloric Acid (4M in Dioxane)7647-01-0HCl36.464.0 MMajor Chemical Suppliers
Ethanol (Anhydrous)64-17-5C₂H₆O46.07≥99.5%Major Chemical Suppliers
Methanol (Anhydrous)67-56-1CH₄O32.04≥99.8%Major Chemical Suppliers
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeMajor Chemical Suppliers
Diethyl Ether60-29-7C₄H₁₀O74.12AnhydrousMajor Chemical Suppliers
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04GranularMajor Chemical Suppliers
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01Aqueous Soln.N/A
Brine7647-14-5NaCl58.44Aqueous Soln.N/A

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 2-((tetrahydro-2H-pyran-4-yl)methylene)hydrazine-1-carboxylate

Rationale: This step involves the acid-catalyzed condensation of an aldehyde with a protected hydrazine to form a hydrazone. The reaction is typically driven to completion by the removal of water, although in many cases, the equilibrium strongly favors the product at room temperature. Ethanol is an excellent solvent as it solubilizes both reactants effectively.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-2H-pyran-4-carbaldehyde (5.71 g, 50.0 mmol, 1.0 eq).

  • Dissolve the aldehyde in 100 mL of anhydrous ethanol.

  • Add tert-butyl carbazate (6.61 g, 50.0 mmol, 1.0 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature (approx. 20-25°C) for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product hydrazone should have a lower Rf value than the starting aldehyde.

  • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator to yield a crude oil or solid. This crude product is typically of sufficient purity to be used directly in the next step without further purification.

Step 2: Synthesis of tert-butyl 2-((tetrahydro-2H-pyran-4-yl)methyl)hydrazine-1-carboxylate

Rationale: The C=N bond of the hydrazone is reduced using sodium borohydride.[2] This reagent is chosen for its mildness and selectivity; it will not reduce other functional groups present. The reaction is performed at a low temperature initially to control the exothermic reaction between NaBH₄ and the protic solvent (methanol).

Procedure:

  • Transfer the crude hydrazone from Step 1 into a 500 mL round-bottom flask. Dissolve it in 150 mL of anhydrous methanol.

  • Cool the flask in an ice-water bath to 0°C.

  • While stirring vigorously, add sodium borohydride (2.84 g, 75.0 mmol, 1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Work-up and Purification: a. Cool the reaction mixture back to 0°C and slowly quench the excess NaBH₄ by adding 50 mL of deionized water. b. Remove the methanol under reduced pressure. c. Add 100 mL of ethyl acetate to the remaining aqueous layer and transfer the mixture to a separatory funnel. d. Extract the aqueous layer with ethyl acetate (3 x 75 mL). e. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Boc-protected hydrazine, typically as a clear oil.

Step 3: Synthesis of this compound

Rationale: The Boc protecting group is labile to strong acid. A solution of HCl in an organic solvent like dioxane is used to cleave the Boc group. The free base product is highly alkaline and will be protonated by the excess HCl to precipitate as the more stable and easily handled dihydrochloride salt.[3]

Procedure:

  • Dissolve the crude product from Step 2 in 50 mL of diethyl ether (or ethyl acetate).

  • Cool the solution in an ice-water bath to 0°C.

  • Slowly add a 4.0 M solution of HCl in dioxane (37.5 mL, 150 mmol, 3.0 eq) dropwise via a syringe or addition funnel. A white precipitate will form immediately.

  • After the addition is complete, stir the resulting slurry at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotection and salt formation.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities and residual dioxane.

  • Dry the product under high vacuum for several hours to yield this compound as a white crystalline solid.

Characterization of the Final Product

The final product should be characterized to confirm its identity and purity.

  • Compound: this compound

  • CAS Number: 1315365-54-8[3]

  • Molecular Formula: C₆H₁₆Cl₂N₂O[3]

  • Molecular Weight: 203.11 g/mol [3]

  • Appearance: White to off-white crystalline solid.

  • Expected ¹H NMR (D₂O, 400 MHz): Peaks corresponding to the pyran ring protons (multiplets around 1.3-1.8 ppm and 3.3-3.9 ppm) and the methylene bridge protons (a doublet around 3.0-3.2 ppm). The NH/NH₂ protons may be broad or exchange with the solvent.

  • Mass Spectrometry (ESI+): Expected m/z for the free base [M+H]⁺ at approximately 131.12.

Safety, Handling, and Waste Disposal

CAUTION: Hydrazine and its derivatives are classified as toxic and potentially carcinogenic substances and must be handled with extreme care.[4][5]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (butyl rubber is recommended).[6][7]

  • Handling:

    • Avoid inhalation of dust and vapors.[4]

    • Prevent all contact with skin and eyes.[7][8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

    • Use a closed system whenever possible to minimize exposure.[9]

  • Waste Disposal:

    • All solid and liquid waste containing hydrazine derivatives must be treated as hazardous.

    • Aqueous hydrazine waste can be neutralized by dilution to <5% followed by slow addition of an oxidizing agent like sodium hypochlorite (bleach) or calcium hypochlorite solution.[6][9] The neutralization should be performed in a fume hood with appropriate cooling.

    • Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Step 1: Incomplete Hydrazone Formation Insufficient reaction time; low-purity aldehyde.Extend reaction time to 24 hours. A catalytic amount of acetic acid can be added to speed up the reaction. Verify aldehyde purity via NMR.
Step 2: Low Yield of Reduced Product Inactive NaBH₄; insufficient reducing agent.Use a fresh, unopened bottle of NaBH₄. Increase the equivalents of NaBH₄ to 2.0-2.5 eq.
Step 3: Product is Oily/Gummy, Not Solid Incomplete deprotection; presence of solvent impurities.Add more HCl solution and stir for a longer duration. Triturate the oily product with fresh, cold diethyl ether to induce crystallization. Ensure starting material is dry.
Final Product is Discolored (Yellow/Brown) Impurities carried over from previous steps.Recrystallize the final dihydrochloride salt from an appropriate solvent system (e.g., isopropanol/ether).

References

  • Hydrazine . (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation . (2023). ACS Publications - Organic Letters. Retrieved January 19, 2026, from [Link]

  • (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 . (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Safety and Handling of Hydrazine . (n.d.). DTIC. Retrieved January 19, 2026, from [Link]

  • Hydrazine Toxicology . (2023). StatPearls - NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet . (n.d.). New Jersey Department of Health. Retrieved January 19, 2026, from [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients . (2014). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

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Experimental protocol for pyrazole synthesis using tetrahydropyran hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-784

Title: Experimental Protocol for Pyrazole Synthesis Utilizing a Tetrahydropyran (THP) Protected Hydrazine Strategy

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of substituted pyrazoles, a core heterocyclic motif in numerous pharmaceutical agents. The described methodology employs a tetrahydropyran (THP) protected hydrazine, offering a strategic advantage in scenarios requiring chemoselectivity or the management of hydrazine's inherent reactivity and toxicity. The protocol encompasses the classic Knorr pyrazole synthesis via condensation with a 1,3-dicarbonyl compound, followed by efficient deprotection of the THP group.[1][2][3][4] This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction: The Significance of Pyrazoles and the Role of Protected Hydrazines

Pyrazoles are five-membered heterocyclic compounds that form the structural backbone of a wide array of biologically active molecules.[5] Their prevalence in medicinal chemistry is notable, with pyrazole-containing compounds exhibiting anti-inflammatory, antimicrobial, anticancer, and other therapeutic properties.[5] The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and straightforward method for their preparation, typically involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][6]

While effective, the direct use of hydrazine and its derivatives can present challenges. Hydrazine is a toxic and potentially carcinogenic substance, necessitating stringent safety protocols.[6][7][8][9][10] Furthermore, for complex molecules with multiple reactive sites, a protecting group strategy is often essential to prevent unwanted side reactions. The use of tetrahydropyran (THP) as a protecting group for one of the nitrogen atoms in hydrazine offers a robust solution. The THP group is stable under various reaction conditions but can be readily removed under mild acidic conditions, providing a reliable method for the controlled synthesis of pyrazoles.[11][12][13]

This protocol details the synthesis of a model pyrazole, 3,5-dimethylpyrazole, using tetrahydropyran-2-yl-hydrazine and acetylacetone (a 1,3-dicarbonyl compound).

Reaction Mechanism and Logic

The synthesis proceeds in two key stages: (1) the acid-catalyzed condensation of the THP-protected hydrazine with the 1,3-dicarbonyl compound to form the THP-protected pyrazole, and (2) the acidic hydrolysis to remove the THP protecting group, yielding the final pyrazole product.

Stage 1: Paal-Knorr Type Cyclocondensation

The initial step is a classic Paal-Knorr condensation reaction.[14] The mechanism, catalyzed by a mild acid, involves the following key transformations:

  • Imine Formation: The more nucleophilic, unprotected nitrogen of the THP-hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Intramolecular Cyclization: The second nitrogen atom then attacks the remaining carbonyl group, forming a cyclic intermediate.[15]

  • Dehydration: Elimination of two water molecules leads to the formation of the aromatic pyrazole ring, still bearing the THP protecting group.

The use of an acid catalyst is crucial as it protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[3][4]

Stage 2: THP Deprotection

The THP group is an acetal, which is stable to basic and nucleophilic conditions but readily cleaved by acid. The deprotection mechanism involves:

  • Protonation: The ether oxygen of the THP ring is protonated by the acid catalyst.

  • Ring Opening: This protonation facilitates the cleavage of the C-O bond, generating a resonance-stabilized carbocation.

  • Hydrolysis: Water attacks the carbocation, and subsequent loss of a proton yields the deprotected pyrazole and 2-hydroxytetrahydropyran, which is in equilibrium with 5-hydroxypentanal.[12]

This two-stage approach allows for the controlled formation of the pyrazole ring while mitigating the risks associated with free hydrazine.

Visualizing the Synthesis Pathway

Overall Reaction Scheme

Overall Reaction Scheme R1 Tetrahydropyran-hydrazine I1 THP-Protected Pyrazole R1->I1 Step 1: Condensation (e.g., AcOH, EtOH, Reflux) R2 1,3-Dicarbonyl (Acetylacetone) R2->I1 P1 Final Pyrazole (3,5-Dimethylpyrazole) I1->P1 Step 2: Deprotection (e.g., HCl, EtOH)

Caption: Figure 1: Overall two-step synthesis of pyrazole.

Experimental Workflow

Experimental Workflow start Start: Assemble Reactants (THP-Hydrazine, 1,3-Dicarbonyl, Solvent, Acid Catalyst) step1 Step 1: Condensation Reaction - Heat mixture under reflux - Monitor by TLC start->step1 workup1 Post-Condensation Workup - Cool reaction mixture - Remove solvent in vacuo - Extract with organic solvent - Dry and concentrate step1->workup1 purify1 Purification of Intermediate (Optional, if necessary) - Column Chromatography workup1->purify1 Impure intermediate step2 Step 2: Deprotection Reaction - Dissolve intermediate in solvent - Add acid (e.g., HCl) - Stir at room temperature workup1->step2 Sufficiently pure purify1->step2 workup2 Post-Deprotection Workup - Neutralize with base - Extract with organic solvent - Wash with brine - Dry and concentrate step2->workup2 purify2 Final Product Purification - Column Chromatography or - Recrystallization workup2->purify2 characterize Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy purify2->characterize end End: Pure Pyrazole Product characterize->end

Caption: Figure 2: Step-by-step experimental workflow.

Detailed Experimental Protocol

Safety Precautions: Hydrazine derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[7][8][9][10] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7][9]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
Tetrahydropyran-2-yl-hydrazine≥95%Major Supplier1005-02-3Can be synthesized or purchased.
Acetylacetone (2,4-Pentanedione)ReagentMajor Supplier123-54-6Freshly distilled if necessary.
Ethanol (EtOH)AnhydrousMajor Supplier64-17-5
Glacial Acetic Acid (AcOH)ACS GradeMajor Supplier64-19-7Catalyst for condensation.
Hydrochloric Acid (HCl)2M solutionMajor Supplier7647-01-0For deprotection.
Sodium Bicarbonate (NaHCO₃)Saturated aq.Major Supplier144-55-8For neutralization.
Ethyl Acetate (EtOAc)ACS GradeMajor Supplier141-78-6For extraction.
Magnesium Sulfate (MgSO₄)AnhydrousMajor Supplier7487-88-9For drying.
Silica Gel230-400 meshMajor Supplier7631-86-9For chromatography.
Step-by-Step Procedure

Part A: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-3,5-dimethyl-1H-pyrazole

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydropyran-2-yl-hydrazine (5.81 g, 50 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (40 mL) followed by acetylacetone (5.01 g, 50 mmol, 1.0 eq).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Condensation: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude THP-protected pyrazole as an oil. This intermediate is often pure enough for the next step.

Part B: Deprotection to 3,5-Dimethylpyrazole

  • Reaction Setup: Dissolve the crude 1-(tetrahydro-2H-pyran-2-yl)-3,5-dimethyl-1H-pyrazole from the previous step in ethanol (50 mL) in a 100 mL round-bottom flask with a magnetic stirrer.

  • Acid Addition: Slowly add 2M hydrochloric acid (25 mL, 50 mmol) to the solution.

  • Deprotection: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dimethylpyrazole.

Purification and Characterization
  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 3,5-dimethylpyrazole as a white solid.[16] Alternatively, recrystallization from a suitable solvent system can be employed.[16]

  • Expected Yield: 75-85% over two steps.

  • Characterization Data (3,5-Dimethylpyrazole):

    • ¹H NMR (CDCl₃, 400 MHz): δ 5.80 (s, 1H, Ar-H), 2.25 (s, 6H, 2 x CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 148.0, 105.5, 13.5.

    • Mass Spec (EI): m/z 96.07 [M]⁺.

Troubleshooting and Field-Proven Insights

IssuePossible CauseRecommended Solution
Low yield in condensation step Incomplete reaction.Increase reflux time. Ensure the acetic acid catalyst was added. Check the purity of starting materials.
Loss during work-up.Ensure complete extraction from the aqueous layer. Avoid overly vigorous washing that could lead to emulsions.
Incomplete deprotection Insufficient acid or reaction time.Add a slight excess of HCl. Increase stirring time and monitor carefully by TLC. Gentle warming (to ~40°C) can also facilitate the reaction.
Formation of regioisomers (More common with unsymmetrical 1,3-dicarbonyls)The use of a protected hydrazine can sometimes influence regioselectivity. If a mixture is obtained, careful column chromatography is required for separation.[16]
Difficulty in purification Co-eluting impurities.Adjust the polarity of the eluent for column chromatography. Consider an alternative purification method like recrystallization or forming a salt for purification.[17][18]

Conclusion

This application note outlines a reliable and reproducible two-step protocol for the synthesis of pyrazoles using a THP-protected hydrazine strategy. This method provides a controlled and safer alternative to the direct use of hydrazine, making it particularly valuable for the synthesis of complex, multifunctional molecules in a drug discovery and development context. By understanding the underlying mechanisms and following the detailed procedural steps, researchers can confidently apply this methodology to access a wide range of valuable pyrazole derivatives.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6537. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(23), 7335. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Process for the purification of pyrazoles. (2011).
  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Advances, 5(30), 23293-23303. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules, 26(16), 4995. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. [Link]

  • Reaction timecourse for THP protection of pyrazole. (n.d.). ResearchGate. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Method for purifying pyrazoles. (2011).
  • Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. (2015). ResearchGate. [Link]

  • Safety and Handling of Hydrazine. (1987). Defense Technical Information Center. [Link]

  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016). The Journal of Organic Chemistry, 81(23), 11753-11761. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2018). ResearchGate. [Link]

  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. (2019). JETIR, 6(5). [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). Journal of Chemical and Pharmaceutical Research, 10(10), 57-70. [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. [Link]

  • Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. (1984). HETEROCYCLES, 22(8), 1821. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). (n.d.). Human Metabolome Database. [Link]

  • Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. (2002). ResearchGate. [Link]

  • Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. (2014). RSC Advances, 4(109), 63832-63864. [Link]

  • Utility of Hydrazines and Hydrazine Derivativces in Heterocyclic Synthesis. (1984). Crossref. [Link]

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Use of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine in DPP-4 inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the Tetrahydropyran Moiety in Modern DPP-4 Inhibitor Design

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," represent a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This inhibition prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control with a low risk of hypoglycemia.[4][5]

In the rational design of novel DPP-4 inhibitors, medicinal chemists increasingly turn to specific structural motifs to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The tetrahydropyran (THP) ring has emerged as a particularly valuable scaffold.[6][7] As a conformationally constrained ether and a bioisostere of cyclohexane, the THP moiety offers several distinct advantages:

  • Improved Physicochemical Properties: Compared to its carbocyclic counterpart, the THP ring's oxygen atom can act as a hydrogen bond acceptor, often enhancing aqueous solubility and modulating lipophilicity. This can lead to superior absorption, distribution, metabolism, and excretion (ADME) profiles.[8]

  • Enhanced Target Binding: The oxygen heteroatom can establish critical interactions within the enzyme's active site, potentially increasing binding affinity and potency.[8]

  • Structural Versatility: The THP ring serves as a robust and stable anchor from which various functional groups can be projected to interact with key pockets of the DPP-4 active site, such as the S1 and S2 pockets.[3]

A prominent example of a successful THP-containing DPP-4 inhibitor is Omarigliptin, a long-acting, once-weekly treatment.[9][10] The synthesis of such highly functionalized molecules requires versatile and efficient building blocks. This guide focuses on one such key intermediate: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine. This reagent provides a direct route to incorporating the beneficial THP motif, linked to a reactive hydrazine group, which is a classic precursor for constructing nitrogen-containing heterocycles like pyrazoles—a core structure in many DPP-4 inhibitors.[11][12]

The Key Building Block: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

This reagent is a versatile intermediate designed for the efficient introduction of the 4-methyl-tetrahydropyran group into a target molecule. The hydrazine functionality is highly nucleophilic and serves as a linchpin for cyclization and condensation reactions.

Physicochemical Properties
PropertyValueSource
CAS Number 887592-12-3[13]
Molecular Formula C₆H₁₄N₂OInferred
Molecular Weight 130.19 g/mol Inferred
Appearance Colorless to pale yellow liquid[14] (by analogy)
Solubility Soluble in water and common organic solvents[14][15] (by analogy)
Structural Rationale in Synthesis

The choice of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine is deliberate. The methylene (-CH₂-) linker between the THP ring and the hydrazine provides optimal spatial separation and rotational flexibility. This allows the bulky THP group to position itself favorably within a binding pocket of the target enzyme, while the hydrazine participates in forming the core heterocyclic scaffold of the inhibitor.

Synthesis of the Key Building Block

The most direct and scalable synthesis of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine proceeds from the commercially available tetrahydro-4H-pyran-4-one. The pathway involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the exocyclic carbon, followed by reduction and conversion to the hydrazine.

Synthetic Workflow Diagram

G cluster_0 Synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine A Tetrahydro-4H-pyran-4-one B Wittig Reaction (e.g., (EtO)₂P(O)CH₂CN) A->B Step 1 C α,β-Unsaturated Nitrile B->C D Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) C->D Step 2 E Saturated Nitrile ((Tetrahydro-2H-pyran-4-yl)acetonitrile) D->E F Nitrile Reduction (e.g., LiAlH₄ or H₂/Raney Ni/NH₃) E->F Step 3 G Primary Amine ((Tetrahydro-2H-pyran-4-yl)methanamine) F->G H Hydrazine Formation (e.g., Hydroxylamine-O-sulfonic acid) G->H Step 4 I Target Hydrazine ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine H->I

Caption: Multi-step synthesis of the target hydrazine from a ketone precursor.

Protocol 1: Synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

This protocol is a representative pathway. Researchers should optimize conditions based on available laboratory equipment and safety protocols.

Step 1: Synthesis of (Tetrahydro-2H-pyran-4-ylidene)acetonitrile (Intermediate C)

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) and wash with dry hexanes.

  • Add dry tetrahydrofuran (THF) and cool the suspension to 0 °C.

  • Slowly add diethyl (cyanomethyl)phosphonate (1.05 eq.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the resulting clear solution back to 0 °C and add a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion by TLC or GC-MS.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α,β-unsaturated nitrile.

Step 2 & 3: Synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)amine (Intermediate G) Causality: This is a one-pot reduction of both the alkene and the nitrile using a robust catalyst under pressure. The ammonia is included to prevent the formation of secondary amine side products during the nitrile reduction.

  • In a high-pressure hydrogenation vessel (Parr shaker), dissolve the unsaturated nitrile (1.0 eq.) from Step 1 in ethanol saturated with ammonia.

  • Add Raney Nickel (approx. 10% by weight, slurry washed with ethanol).

  • Seal the vessel, purge with N₂, and then pressurize with H₂ gas (approx. 50-100 psi).

  • Heat the reaction to 40-50 °C and shake vigorously.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • After completion, cool the vessel, carefully vent the H₂ pressure, and purge with N₂.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can often be used in the next step without further purification.

Step 4: Synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (Target I) Causality: Hydroxylamine-O-sulfonic acid is an effective and relatively safe reagent for the direct amination of primary amines to form hydrazines.

  • Dissolve the primary amine (1.0 eq.) from Step 3 in an aqueous solution of sodium hydroxide (2.0 eq.).

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.2 eq.) in water.

  • Add the hydroxylamine-O-sulfonic acid solution dropwise to the cooled amine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Adjust the pH to >12 with solid NaOH. Extract the product with dichloromethane or THF (3-4x).

  • Combine the organic layers, dry over anhydrous K₂CO₃, filter, and carefully concentrate under reduced pressure to yield the target hydrazine. Caution: Hydrazines can be toxic and potentially unstable; handle with appropriate personal protective equipment in a well-ventilated fume hood.

Application Protocol: Synthesis of a Pyrazole-Based DPP-4 Inhibitor Core

This protocol details the synthesis of a representative DPP-4 inhibitor scaffold where the ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine is used to construct a central pyrazole ring. This is a common strategy in medicinal chemistry.[4][11]

Synthetic Scheme

G cluster_1 Synthesis of a Pyrazole-based DPP-4 Inhibitor Scaffold cluster_reagents cluster_products R1 ((Tetrahydro-2H-pyran-4-yl) methyl)hydrazine R1->i1 R2 1,3-Dicarbonyl Synthon (e.g., β-ketoester) R2->i1 P1 Substituted Pyrazole Intermediate P1->i2 P2 Final DPP-4 Inhibitor Analog i1->P1 Step 1: Cyclocondensation (Knorr Pyrazole Synthesis) i2->P2 Step 2: Further Functionalization (e.g., Amide Coupling)

Caption: General workflow for synthesizing a DPP-4 inhibitor via pyrazole formation.

Protocol 2.1: Step 1 - Pyrazole Ring Formation via Cyclocondensation

Causality: This reaction is a classic Knorr pyrazole synthesis. The hydrazine first condenses with one carbonyl group of the β-ketoester to form a hydrazone, which then undergoes intramolecular cyclization by attacking the second carbonyl (the ester), followed by dehydration to yield the stable aromatic pyrazole ring.

Materials:

  • ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (1.0 eq.)

  • A suitable β-ketoester, e.g., Ethyl 2,4-dioxo-4-(2,5-difluorophenyl)butanoate (1.0 eq.)

  • Solvent: Glacial acetic acid or ethanol

  • Temperature: Reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketoester (1.0 eq.) in glacial acetic acid.

  • Add ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine (1.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC, staining for the disappearance of the hydrazine starting material.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker of ice-cold water while stirring. A solid precipitate should form.

  • Collect the solid by vacuum filtration, washing thoroughly with water to remove acetic acid, followed by a cold, non-polar solvent (e.g., hexanes or diethyl ether) to remove non-polar impurities.

  • Dry the solid under vacuum to yield the crude pyrazole intermediate. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

ParameterConditionRationale
Solvent Glacial Acetic AcidActs as both solvent and an acid catalyst to promote condensation and dehydration steps.
Temperature RefluxProvides the necessary activation energy for the cyclization and dehydration steps.
Workup Precipitation in WaterThe organic product is typically insoluble in water, allowing for easy isolation from the acid solvent.
Expected Yield 65-85%Dependent on the specific β-ketoester used.
Protocol 2.2: Step 2 - Further Functionalization (Example: Amide Coupling)

Causality: This step attaches the "other half" of the DPP-4 inhibitor, often a moiety designed to interact with the S2 pocket of the enzyme. A standard peptide coupling reaction using reagents like EDC/HOBt is a reliable method for forming the amide bond with minimal side reactions.

Materials:

  • Pyrazole intermediate from Step 1 (assuming it contains a carboxylic acid group for coupling) (1.0 eq.)

  • A desired amine (e.g., a β-amino acid derivative) (1.1 eq.)

  • Coupling agents: EDC (1.2 eq.) and HOBt (1.2 eq.)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask under N₂, dissolve the pyrazole intermediate (1.0 eq.) and the amine component (1.1 eq.) in anhydrous DCM.

  • Add HOBt (1.2 eq.) and DIPEA (2.5 eq.) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C and add EDC (1.2 eq.) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor completion by LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final DPP-4 inhibitor analog.

Troubleshooting and Self-Validation

IssuePossible CauseRecommended Solution
Low yield in pyrazole formation (Protocol 2.1) Incomplete reaction; side product formation.Ensure anhydrous conditions if using a neutral solvent like ethanol. Confirm reflux temperature is reached. Extend reaction time. Check purity of β-ketoester.
Incomplete amide coupling (Protocol 2.2) Inactive coupling reagents; steric hindrance.Use fresh EDC/HOBt. Switch to a more potent coupling reagent like HATU. If using DMF, ensure it is peptide-synthesis grade.
Purification challenges Close-running impurities.Optimize chromatography gradient (e.g., use a shallower gradient). Consider reverse-phase chromatography if the compound is sufficiently polar. Recrystallization is a powerful purification technique if a suitable solvent is found.
Reaction monitoring is unclear Co-spotting of starting material and product on TLC.Use a different solvent system for TLC. Use specific stains (e.g., ninhydrin for free amines/hydrazines, KMnO₄ for reducible groups). LC-MS provides definitive tracking of mass ions.

References

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
  • Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.).
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. (2020, July 9). PubMed.
  • Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP‑4 Inhibitors for the Treatment of Type 2 Diabetes. (2020, June 12). Journal of Medicinal Chemistry - Figshare.
  • What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?. (n.d.). FAQ - Guidechem.
  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (n.d.). PMC - NIH.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
  • Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM). (n.d.).
  • Tetrahydropyran: properties, applications and safety. (2023, December 19). ChemicalBook.
  • Exploring Chemical Synthesis: The Role of Tetrahydropyran Deriv
  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. (n.d.). PMC - NIH.
  • A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. (n.d.). EMAN RESEARCH PUBLISHING.
  • The Versatile Building Block: A Technical Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine in Synthetic Chemistry. (n.d.). Benchchem.
  • Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. (n.d.).
  • 887592-12-3|((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine. (n.d.). BLDpharm.
  • Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simul

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Synthesis of Bioactive Pyranopyrazoles from Tetrahydropyran Precursors: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranopyrazoles represent a critical class of fused heterocyclic compounds, commanding significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] These scaffolds are integral to the development of novel therapeutic agents, exhibiting properties ranging from anticancer and anti-inflammatory to antimicrobial and analgesic.[1][4][5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis of bioactive pyranopyrazoles, with a particular focus on leveraging tetrahydropyran (THP) precursors. The methodologies detailed herein are rooted in the principles of green chemistry, emphasizing efficiency, atom economy, and environmental benignity through multicomponent reactions (MCRs).[7][8]

Introduction: The Significance of Pyranopyrazoles in Modern Drug Discovery

The fusion of pyran and pyrazole rings creates a unique chemical architecture that has proven to be a fertile ground for the discovery of potent and selective drug candidates.[4][9] The diverse biological activities exhibited by pyranopyrazole derivatives, including their roles as anticancer, anti-inflammatory, antimicrobial, and even antiviral agents, underscore their importance in pharmaceutical research.[1][5][10]

The strategic advantage of employing multicomponent reactions (MCRs) in the synthesis of these complex molecules cannot be overstated. MCRs allow for the construction of intricate molecular frameworks in a single, efficient step from three or more starting materials.[7][8] This approach not only streamlines the synthetic process but also aligns with the principles of green chemistry by reducing waste, minimizing energy consumption, and improving overall atom economy.[7][11] This guide will specifically explore the synthesis of 1-((tetrahydro-2H-pyran-4-yl))-substituted pyranopyrazoles, a novel class of compounds with significant therapeutic potential.[1]

Underlying Principles: The Chemistry of Pyranopyrazole Synthesis

The synthesis of the pyranopyrazole scaffold from tetrahydropyran precursors typically proceeds through a one-pot, four-component reaction. This elegant transformation involves a domino sequence of classical organic reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization.[8][12][13]

The general reaction scheme involves the condensation of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative.[11] In the context of this guide, the key innovation is the use of (Tetrahydro-2H-pyran-4-yl)hydrazine, which introduces the valuable tetrahydropyran moiety into the final pyranopyrazole structure. The tetrahydropyran ring system is a common feature in many biologically active natural products and pharmaceuticals, making its incorporation a strategic choice in drug design.[14]

G cluster_intermediates Key Intermediates Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel b_ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Michael Michael Adduct b_ketoester->Michael Michael Addition Hydrazine (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrazine->Michael Cyclization Knoevenagel->Michael Pyranopyrazole Bioactive Pyranopyrazole Michael->Pyranopyrazole Intramolecular Cyclization & Dehydration

Caption: General workflow for the four-component synthesis of pyranopyrazoles.

Experimental Protocols

Materials and Equipment
Reagents & SolventsEquipment
Substituted AldehydesMagnetic Stirrer with Hotplate
MalononitrileRound-bottom flasks
Ethyl AcetoacetateReflux Condenser
(Tetrahydro-2H-pyran-4-yl)hydrazineMortar and Pestle (for grinding method)
Organocatalyst (e.g., L-proline)Thin Layer Chromatography (TLC) plates
Ethanol (Solvent)UV lamp for TLC visualization
Water (for workup)Filtration apparatus
Hexane, Ethyl Acetate (for TLC and purification)Rotary Evaporator
Melting Point Apparatus
FT-IR, NMR Spectrometers for characterization
Protocol 1: One-Pot Synthesis of 1-((tetrahydro-2H-pyran-4-yl))-Substituted Pyranopyrazoles via Grinding

This environmentally friendly protocol utilizes a solvent-free grinding method, which often leads to shorter reaction times and higher yields.[15]

Step-by-Step Methodology:

  • Reactant Preparation: In a mortar, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), and L-proline (10 mol%).

  • Grinding: Grind the mixture continuously with a pestle for approximately 2 minutes.

  • Addition of Hydrazine and Ester: To the ground mixture, add (Tetrahydro-2H-pyran-4-yl)hydrazine (1 mmol) and ethyl acetoacetate (1.2 mmol).

  • Continued Grinding: Continue grinding the reaction mixture. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.

  • Workup: A syrupy product will form. Wash the crude product with water.

  • Isolation: Filter the solid product using a filtration flask. The product is often pure enough without the need for further purification.

  • Characterization: Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm its structure.

Protocol 2: Catalyst-Free Synthesis in Aqueous Medium under Ultrasonic Irradiation

This method leverages the benefits of sonochemistry to promote the reaction in an environmentally benign aqueous medium without the need for a catalyst.[11]

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, prepare a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and (Tetrahydro-2H-pyran-4-yl)hydrazine (1 mmol) in water (10 mL).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Product Isolation: Upon completion, the solid product that precipitates out of the solution is collected by filtration.

  • Purification: Wash the solid product with cold water and then recrystallize from ethanol to obtain the pure pyranopyrazole derivative.

  • Characterization: Confirm the structure of the final product using appropriate spectroscopic methods.

Data Presentation and Expected Outcomes

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time. The following table summarizes representative data for the synthesis of various pyranopyrazole derivatives.

EntryAldehyde SubstituentCatalystConditionsTime (min)Yield (%)
14-ClL-prolineGrinding, RT1095
24-NO₂NoneUltrasound, H₂O, RT3092
34-OCH₃CeO₂/ZrO₂Ethanol, RT1594[11]
4HFe₃O₄@FSM-16-SO₃HH₂O-Ethanol, Reflux8085[7]
52-ClCoFe₂O₄Ultrasound, H₂O590[7]

Note: Yields are based on isolated products.

Mechanistic Insights and Causality

The success of the four-component synthesis of pyranopyrazoles hinges on a well-orchestrated sequence of reactions. The catalyst, whether it be a mild organocatalyst like L-proline or a heterogeneous nanocatalyst, plays a crucial role in activating the substrates and facilitating the key bond-forming steps.[7][16]

The reaction is believed to initiate with a Knoevenagel condensation between the aldehyde and malononitrile. This is followed by the formation of a pyrazolone intermediate from the reaction of the hydrazine derivative and the β-ketoester. A subsequent Michael addition of the pyrazolone to the Knoevenagel adduct, followed by intramolecular cyclization and dehydration, affords the final pyranopyrazole product.[12] The use of green chemistry approaches, such as solvent-free grinding or aqueous ultrasonic conditions, not only enhances the environmental profile of the synthesis but can also accelerate the reaction rates.[11][15]

G cluster_workflow Experimental Workflow Reactants 1. Combine Reactants (Aldehyde, Malononitrile, Hydrazine, β-Ketoester) Catalyst 2. Add Catalyst (if applicable) Reactants->Catalyst Reaction 3. Reaction Conditions (Grinding, Ultrasound, or Reflux) Catalyst->Reaction Monitoring 4. Monitor Progress (TLC) Reaction->Monitoring Workup 5. Product Isolation (Filtration, Washing) Monitoring->Workup Purification 6. Purification (Recrystallization) Workup->Purification Characterization 7. Structural Characterization (FT-IR, NMR) Purification->Characterization

Caption: A streamlined experimental workflow for pyranopyrazole synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction- Side product formation- Loss during workup- Extend reaction time and monitor by TLC- Optimize catalyst loading and reaction temperature- Ensure efficient extraction and minimize transfers
Reaction Stalls - Inactive catalyst- Low reactivity of substrates- Use a fresh batch of catalyst- Consider a more active catalyst or harsher reaction conditions (e.g., higher temperature)
Impure Product - Incomplete reaction- Presence of starting materials or intermediates- Optimize purification method (e.g., recrystallization solvent system, column chromatography)- Ensure complete reaction by monitoring with TLC
Difficulty in Product Isolation - Oily or gummy product- Try trituration with a non-polar solvent (e.g., hexane) to induce solidification- Use column chromatography for purification

Conclusion and Future Perspectives

The synthesis of bioactive pyranopyrazoles from tetrahydropyran precursors via multicomponent reactions offers a powerful and efficient strategy for the discovery of novel drug candidates. The methodologies presented in this guide, which emphasize green and sustainable practices, provide a robust foundation for researchers in medicinal chemistry and drug development. The versatility of this synthetic approach allows for the generation of diverse libraries of pyranopyrazole derivatives, which can be screened for a wide range of biological activities. Future research in this area will likely focus on the development of even more efficient and stereoselective catalytic systems, as well as the exploration of the therapeutic potential of these promising heterocyclic compounds in various disease models.

References

  • BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Novel Pyranopyrazoles. Benchchem.
  • Al-Majid, A. M., & Barakat, A. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Molecules, 26(11), 3183.
  • Pawar, R. P., et al. (2018).
  • RSC Publishing. (2023, October 2). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
  • Kumar, A., et al. (2014). A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1851.
  • Safari, J., & Zarnegar, Z. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
  • MCRs, M. (n.d.). Three-component reaction for the synthesis of pyranopyrazoles.
  • Pawar, R. P., et al. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. RASĀYAN Journal of Chemistry, 15(1), 585-591.
  • Atlantis Press. (2025, October 23). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • PubMed. (2024, January 18).
  • Atlantis Press. (n.d.). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • A Review on Pyranopyrazole as an Antibacterial Agent. (n.d.).
  • ResearchGate. (n.d.). Four-component synthesis of Pyranopyrazoles.
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  • ResearchGate. (n.d.). Bioactive compounds with pyranopyrazole moiety.
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  • Pawar, R. P., et al. (2015).
  • ResearchGate. (n.d.). Synthesis of pyrano[2,3-c]pyrazoles 99 and tetrahydrobenzopyrans 100 using NiFe2O4@SiO2.
  • Eurasian Chemical Communications. (2021, July 18). Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants.
  • ResearchGate. (2006, August). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products.
  • ResearchGate. (n.d.). (PDF) Synthesis of new heterocyclic compounds of tetrahydropyrans series.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal.
  • ResearchGate. (2023, October 26). (PDF) REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES.

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Application Notes and Protocols for ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine in the Synthesis of Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the application of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine as a versatile precursor in the field of energetic materials. While its inherent reactivity presents unique handling considerations, its structure is advantageous for the synthesis of advanced high-nitrogen, high-energy-density materials (HEDMs). We present detailed protocols for the synthesis of the hydrazine precursor itself and a representative application in the formation of a substituted 1,2,4,5-tetrazine, a class of compounds known for their energetic properties. This guide is intended for researchers and professionals in chemistry and materials science, emphasizing the chemical principles, experimental causality, and necessary safety precautions.

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Energetic Precursors

The development of next-generation energetic materials is driven by the pursuit of compounds that offer superior performance (e.g., high density, high detonation velocity) while maintaining thermal stability and low sensitivity to mechanical stimuli. High-nitrogen heterocyclic compounds, such as tetrazines, are a primary focus of this research due to their high positive heats of formation.[1][2]

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine emerges as a precursor of significant interest. The core of its utility lies in the combination of two key structural features:

  • The Hydrazine Group (-NHNH₂): This highly nucleophilic and reactive moiety is a fundamental building block for a vast array of nitrogen-rich heterocycles. It is instrumental in cyclization reactions that form the backbone of many energetic compounds.[3][4]

  • The Tetrahydropyran (THP) Ring: Unlike simple alkyl substituents, the THP ring offers several advantages. It can improve the thermal stability and density of the final energetic compound. Furthermore, the oxygen atom within the THP ring can subtly influence the oxygen balance of the molecule, a critical parameter in energetic material performance.

However, the high reactivity of hydrazine derivatives also necessitates careful handling. (Tetrahydro-2H-pyran-4-yl)hydrazine and its derivatives can be explosive at elevated temperatures, making controlled reaction conditions and appropriate safety measures paramount.[5] This guide will address these aspects within the provided protocols.

Synthesis of the Precursor: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

The synthesis of the target hydrazine can be efficiently achieved via a two-step reductive amination process starting from a commercially available ketone. This method is reliable and scalable for laboratory applications.

Protocol 2.1: Synthesis via Reductive Amination of Tetrahydro-4H-pyran-4-one

This protocol involves the initial formation of a hydrazone intermediate from tetrahydro-4H-pyran-4-one and hydrazine, followed by in-situ reduction to the desired product.

Reaction Scheme:

  • Tetrahydro-4H-pyran-4-one + Hydrazine Hydrate → Intermediate Hydrazone

  • Intermediate Hydrazone + Reducing Agent → ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Hydrazine hydrate (80% solution)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Experimental Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydro-4H-pyran-4-one (1 equivalent) in methanol (approx. 5 mL per gram of ketone).

  • Hydrazone Formation: To this solution, add hydrazine hydrate (1.1 equivalents). A catalytic amount of glacial acetic acid (2-3 drops) is then added to facilitate the condensation reaction.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC). This step typically takes 1-2 hours.

  • Reduction: Once hydrazone formation is significant, cool the flask in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise over 30 minutes. Caution: NaBH₃CN is toxic and reacts with acid to produce hydrogen cyanide gas. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Application Protocol: Synthesis of a High-Nitrogen Energetic Material

This section details a representative protocol for the application of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine in the synthesis of a high-nitrogen energetic compound. The chosen example is the formation of a bis-substituted 1,2,4,5-tetrazine, a well-established class of energetic materials.[1][3][6]

Core Principle: The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines often proceeds through the dimerization and subsequent oxidation of amidrazones. The amidrazone itself is formed from the reaction of a nitrile with a hydrazine. In this protocol, we will adapt this principle to synthesize a novel, asymmetrically substituted tetrazine.

Protocol 3.1: Synthesis of 3,6-Bis(((tetrahydro-2H-pyran-4-yl)methyl)amino)-1,2,4,5-tetrazine

This protocol is a representative example and has been adapted from established synthetic routes for similar tetrazine derivatives.[3][6]

Reaction Scheme: This synthesis follows a multi-step pathway, starting from cyanogen bromide and the synthesized hydrazine.

G

Materials:

  • ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (from Protocol 2.1)

  • Cyanogen bromide (BrCN) (EXTREMELY TOXIC AND VOLATILE - HANDLE WITH EXTREME CAUTION IN A CERTIFIED FUME HOOD)

  • Ethanol (EtOH)

  • Sodium nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Diethyl ether

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Experimental Procedure:

  • Amidrazone Formation (Step 1):

    • In a three-necked flask fitted with a condenser and an addition funnel, dissolve ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine (2 equivalents) in ethanol under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0°C in an ice bath.

    • Prepare a solution of cyanogen bromide (1 equivalent) in ethanol. Extreme Caution: Weigh and handle BrCN only in a certified chemical fume hood.

    • Slowly add the BrCN solution to the hydrazine solution via the addition funnel over 1 hour, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. The formation of the amidrazone intermediate is expected.

  • Dihydrotetrazine Formation (Step 2):

    • The amidrazone intermediate will undergo self-condensation. Gently reflux the reaction mixture for 2-3 hours to drive the formation of the 1,2-dihydro-1,2,4,5-tetrazine derivative.

    • Monitor the reaction progress by TLC.

  • Oxidation to Tetrazine (Step 3):

    • Cool the reaction mixture back to 0°C.

    • Prepare a solution of sodium nitrite (NaNO₂) (2.2 equivalents) in a minimal amount of water.

    • Slowly add the NaNO₂ solution to the reaction mixture.

    • Following the NaNO₂ addition, slowly add glacial acetic acid (4-5 equivalents). Vigorous gas evolution (N₂) will be observed as the dihydrotetrazine is oxidized to the final, brightly colored (typically red or pink) tetrazine product.

    • Stir the mixture at room temperature for an additional 1-2 hours after gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker of ice water. The tetrazine product should precipitate as a colored solid.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water, followed by a small amount of cold diethyl ether to aid in drying.

    • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain the purified 3,6-Bis(((tetrahydro-2H-pyran-4-yl)methyl)amino)-1,2,4,5-tetrazine.

Characterization and Expected Energetic Properties

The synthesized compound must be thoroughly characterized to confirm its structure and purity.

Standard Characterization Techniques:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure and the successful incorporation of the THP-methylamino side chains.

  • FTIR Spectroscopy: To identify key functional groups, such as N-H stretches from the amino groups and the characteristic vibrations of the tetrazine ring.

  • Elemental Analysis: To determine the precise elemental composition (C, H, N, O) and confirm the empirical formula.

  • Differential Scanning Calorimetry (DSC): To determine the decomposition temperature, a key indicator of thermal stability.

Expected Energetic Properties:

While experimental data for this specific molecule is not available, we can estimate its potential performance by comparing it to known, structurally similar energetic materials, particularly other substituted tetrazines.

PropertyTrinitrotoluene (TNT)RDX3,6-dihydrazino-1,2,4,5-tetrazine (DHT)[3]Expected for THP-Derivative
Density (ρ) 1.65 g/cm³1.82 g/cm³~1.70 g/cm³1.4 - 1.6 g/cm³ (Estimated)
Detonation Velocity (D) 6,900 m/s8,750 m/s~8,100 m/s7,500 - 8,500 m/s (Projected)
Detonation Pressure (P) 19 GPa34 GPa~25 GPa20 - 28 GPa (Projected)
Decomposition Temp. 240 °C204 °C~160 °C170 - 220 °C (Projected)

Causality behind Projections:

  • Density: The bulky THP groups may lead to a slightly lower crystal packing density compared to smaller, more compact energetic molecules like RDX.

  • Detonation Properties: The high nitrogen content of the tetrazine core is expected to yield good detonation velocity and pressure, likely superior to TNT.[6] The overall performance will be highly dependent on the final crystal density achieved.

  • Thermal Stability: The saturated THP ring is thermally stable. The decomposition is likely to be initiated by the tetrazine ring or the N-N bonds, and the overall stability is projected to be in the range of many secondary explosives.

Safety and Handling

General Precautions:

  • All manipulations should be conducted in a certified chemical fume hood.

  • Full personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and appropriate gloves, must be worn.

  • Due to the potential explosive nature of the intermediates and final product, reactions should be conducted on a small scale, especially during initial synthesis.

  • Avoid friction, impact, and electrostatic discharge when handling the final, dried energetic material.

  • All reagents, especially cyanogen bromide and sodium nitrite, should be handled with extreme care according to their specific safety data sheets (SDS).

Waste Disposal:

  • All chemical waste must be disposed of according to institutional and national safety regulations for hazardous and potentially explosive materials.

Conclusion

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine serves as a promising and versatile building block for the synthesis of novel energetic materials. The incorporation of the tetrahydropyran moiety offers a strategic avenue for tuning the physical and energetic properties of high-nitrogen compounds. The protocols provided herein offer a foundational framework for the synthesis of the precursor and its application in creating advanced energetic materials like substituted tetrazines. As with all work in this field, a paramount emphasis on safety, proper handling, and thorough characterization is essential for successful and responsible research.

References

  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). (2023). MDPI. [Link]

  • Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. (2022). Frontiers in Chemistry. [Link]

  • Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. (2022). PubMed Central. [Link]

  • 1,2,4,5-tetrazine based energetic materials. (n.d.). Scilit. [Link]

  • Searching for high performance asymmetrically substituted teterazine energetic materials based on 3-hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-s-tetrazine. (2022). Arabian Journal of Chemistry. [Link]

  • A review of energetic materials synthesis. (2002). ScienceDirect. [Link]

  • Energetic hydrazine-based salts with nitrogen-rich and oxidizing anions. (2012). PubMed. [Link]

  • Tetrazine-based energetic salts. (n.d.). ResearchGate. [Link]

  • Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole. (2023). MDPI. [Link]

  • United States Patent: 8,829,006. (n.d.).
  • Synthesis of Energetic Materials Derived from Hydroxynitropyrazine. (2025). ResearchGate. [Link]

  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (n.d.). University of South Florida Scholar Commons. [Link]

  • An Alliance of Polynitrogen Heterocycles: Novel Energetic Tetrazinedioxide-Hydroxytetrazole-Based Materials. (2022). PubMed Central. [Link]

  • US Patent for Enegetic hydrazinium salts. (n.d.).
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  • Pyrazine derivative and application thereof in inhibiting SHP2. (n.d.).
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Application Notes and Protocols for the Purification of Substituted Hydrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted hydrazines are a cornerstone of modern synthetic chemistry, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials. The inherent reactivity of the N-N bond, while synthetically advantageous, also predisposes these compounds to instability and the formation of impurities. Consequently, robust purification strategies are not merely a matter of achieving high chemical purity but are critical for ensuring the safety, stability, and efficacy of the final products. This guide provides a comprehensive overview of established and advanced techniques for the purification of substituted hydrazine compounds, grounded in mechanistic principles and supplemented with detailed, field-proven protocols.

Introduction: The Imperative for Purity in Substituted Hydrazines

Substituted hydrazines are characterized by their nucleophilicity and their capacity to act as reducing agents. These properties make them invaluable synthons but also present unique purification challenges. Common impurities in the synthesis of substituted hydrazines can include unreacted starting materials, by-products from side reactions such as over-alkylation, and degradation products.[1][2] The presence of even trace amounts of these impurities can have significant downstream consequences, including altered pharmacological activity, increased toxicity, and compromised material performance.

Hydrazine and its derivatives are known for their potential thermal and oxidative instability.[3][4] Factors such as temperature, pH, the presence of oxygen, and catalytic metal ions can accelerate their decomposition.[3][4] Therefore, purification protocols must be designed not only to remove impurities but also to preserve the integrity of the target molecule. A thorough understanding of the stability profile of the specific substituted hydrazine is paramount before selecting a purification strategy.[3]

Strategic Selection of Purification Techniques

The choice of purification method is dictated by the physicochemical properties of the substituted hydrazine, including its polarity, volatility, thermal stability, and acid-base characteristics. A systematic approach to selecting the most appropriate technique is crucial for achieving optimal purity with minimal product loss.

Purification_Strategy Start Crude Substituted Hydrazine Is_Volatile Is the compound volatile and thermally stable? Start->Is_Volatile Is_Solid Is the compound a solid at room temperature? Is_Volatile->Is_Solid No Distillation Distillation Is_Volatile->Distillation Yes Acid_Base Does the compound have significantly different pKa from impurities? Is_Solid->Acid_Base No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Chromatography Chromatographic Purification Acid_Base->Chromatography No Extraction Acid-Base Extraction Acid_Base->Extraction Yes End Pure Substituted Hydrazine Chromatography->End Distillation->End Recrystallization->End Extraction->End Acid_Base_Extraction step1 Step 1: Dissolution Dissolve crude mixture in an organic solvent. step2 Step 2: Acid Wash Add dilute aqueous acid. Shake and separate layers. Substituted hydrazine moves to aqueous layer as a salt. step1->step2 step3 Step 3: Basification Add base to the aqueous layer to regenerate the free hydrazine. step2->step3 step4 Step 4: Back-Extraction Extract the free hydrazine with an organic solvent. step3->step4 step5 Step 5: Drying and Concentration Dry the organic layer and remove the solvent. step4->step5

Caption: Workflow for acid-base extraction of a substituted hydrazine.

Protocol 3: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude substituted hydrazine in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). Collect the aqueous layer. Repeat the extraction of the organic layer 2-3 times.

  • Washing (Optional): The combined aqueous layers can be washed with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the solution is basic (check with pH paper).

  • Back-Extraction: Extract the liberated free hydrazine from the basic aqueous solution with a fresh organic solvent. Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the purified substituted hydrazine.

Advanced and Specialized Purification Techniques

Chromatographic Methods

When distillation, recrystallization, or extraction are ineffective, chromatographic techniques offer a high degree of resolution for separating complex mixtures.

  • Column Chromatography: This is a versatile technique where the crude mixture is passed through a column packed with a stationary phase (e.g., silica gel, alumina). [5]Separation is achieved based on the differential partitioning of the components between the stationary phase and a mobile phase. Due to the basic nature of hydrazines, they can interact strongly with acidic silica gel, leading to peak tailing and potential decomposition. To mitigate this, the eluent can be doped with a small amount of a base, such as triethylamine, or a less acidic stationary phase like alumina can be used.

  • Solid-Phase Extraction (SPE): SPE is a form of chromatography that can be used for sample clean-up. A notable application is the use of hydrazine-functionalized silica to reversibly bind and purify compounds through hydrazone formation, which is particularly useful for removing specific impurities. [6] Protocol 4: Column Chromatography on Silica Gel

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent.

  • Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect the eluate in fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Use of Protecting Groups

In complex syntheses, it may be advantageous to protect the hydrazine functionality to prevent it from participating in unwanted side reactions. [7]The protected hydrazine can then be subjected to various purification techniques that might otherwise be incompatible with the free hydrazine. Following purification, the protecting group is removed to yield the final product. Common protecting groups for hydrazines include those that form hydrazones or carbazates. [8]For example, the Dde (N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl) group is stable to TFA and piperidine but can be removed with a 2% (v/v) hydrazine/DMF solution. [8]

Safety Considerations in Handling Substituted Hydrazines

Hydrazine and its derivatives are toxic and potentially carcinogenic. [9][10]They can be corrosive and may cause severe skin and eye irritation. [9]It is imperative to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber is often recommended), safety goggles, a face shield, and a lab coat. [11]* Ventilation: Always work in a properly functioning chemical fume hood to avoid inhalation of vapors. [11]* Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and metal oxides, as this can lead to vigorous and potentially explosive reactions. [11]* Spill Management: Have appropriate spill control materials readily available.

  • Waste Disposal: Dispose of all hydrazine-containing waste in accordance with institutional and regulatory guidelines.

Characterization of Purified Substituted Hydrazines

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified compound and identifying any remaining impurities. ¹⁵N NMR can also provide specific information about the nitrogen environment. [12]* Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities. [13][14]* Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and N-N bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a sample and quantifying any impurities. [15]Due to the often weak UV absorbance of hydrazines, derivatization may be necessary for sensitive detection. [15]

    Technique Information Provided
    NMR Structural elucidation, identification and quantification of impurities. [12]
    MS Molecular weight confirmation, identification of impurities. [13][14]
    IR Functional group analysis.

    | HPLC | Purity assessment, quantification of impurities. [15]|

Conclusion

The successful purification of substituted hydrazine compounds is a critical step in their application in research and development. A judicious selection of purification techniques, based on the specific properties of the target compound and the nature of the impurities, is essential. By combining foundational methods like distillation and recrystallization with more advanced chromatographic and protective group strategies, researchers can achieve the high levels of purity required for their intended applications. Adherence to strict safety protocols throughout the purification process is paramount to ensure the well-being of laboratory personnel.

References

  • Stability and Decomposition of (4-methoxycyclohexyl)hydrazine: A Technical Guide - Benchchem. (n.d.).
  • US3458283A - Hydrazine purification - Google Patents. (n.d.).
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications. (n.d.).
  • Amino Acid-Protecting Groups. (2019, November 19).
  • US4657751A - Process for purifying aqueous hydrazine hydrate solutions - Google Patents. (n.d.).
  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.).
  • hydrazine hydrate - Organic Syntheses Procedure. (n.d.).
  • THERMAL DECOMPOSITION OF HYDRAZINE - NASA Technical Reports Server (NTRS). (n.d.).
  • Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%) - Cole-Parmer. (n.d.).
  • Performance Chemicals Hydrazine - Arxada. (n.d.).
  • US3023241A - Preparation of acyl hydrazine derivatives - Google Patents. (n.d.).
  • SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb - Chemical Suppliers. (2015, May 28).
  • Hydrazine - Santa Cruz Biotechnology. (n.d.).
  • Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD - MDPI. (n.d.).
  • Hydrazine hydrate removal by column chromatography : r/OrganicChemistry - Reddit. (2023, April 13).
  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE - DTIC. (n.d.).
  • Catalytic Decomposition of Hydrazine and Hydrazine Derivatives to Produce Hydrogen-Containing Gas Mixtures: A Review - ResearchGate. (2025, August 7).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry - PubMed. (2011, February 18).
  • Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC - NIH. (2021, May 19).
  • Acid–base extraction - Wikipedia. (n.d.).
  • Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. (2025, August 10).
  • Application Notes and Protocols for Hydrazine and Its Derivatives as Reducing Agents in Organic Synthesis - Benchchem. (n.d.).
  • Validating the Purity of Compounds Synthesized with Hydrazine Hydrate: A Comparative Guide - Benchchem. (n.d.).
  • Separation By Hydrazine Extraction. (2022, September 30).
  • Synthetic methodology for alkyl substituted hydrazines - ResearchGate. (2025, August 7).
  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (2025, August 7).
  • (PDF) Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds - ResearchGate. (2025, August 5).
  • Protective Groups - Organic Chemistry Portal. (n.d.).
  • US4352941A - Process for purification of phenylhydrazine - Google Patents. (n.d.).
  • Direct liquid chromatographic determination of hydrazines: A review - ResearchGate. (2025, August 6).
  • SYNTHESIS OF 1,2-DIALKYLHYDRAZINES AND THE CORRESPONDING AZOALKANES - Canadian Science Publishing. (n.d.).
  • How to purify hydrazone? - ResearchGate. (2020, August 31).
  • US3740436A - Low impurity hydrazine - Google Patents. (n.d.).
  • Make Hydrazine Sulfate by the Hypochlorite-Ketazine Process - The Complete Guide. (2010, November 12).
  • H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate - Deyan Zhou,† Yangyang Wang,†,‡ Jiong Jia,† Wenzhu Yu,† Baofeng Qu,† Xia Li,† Xuan Sun - The Royal Society of Chemistry. (n.d.).
  • Identification of novel hydrazine metabolites by 15N-NMR - PubMed. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • Distillation of Hydrazine Hydrate in Glass Apparatus - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2015, December 7).
  • Recrystallization - YouTube. (2020, January 10).
  • Hydrazine - SpectraBase. (n.d.).
  • The Discovery and Synthesis of Substituted Hydrazine Sulfates: A Technical Guide - Benchchem. (n.d.).
  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.).
  • The synthesis and properties of some hydrazines - Aston Research Explorer. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Navigating Over-Alkylation of Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydrazine derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity during the N-alkylation of hydrazines and their derivatives. Over-alkylation is a persistent issue that can lead to complex product mixtures, reduced yields, and difficult purifications.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causal mechanisms behind these challenges. Here, we offer structured troubleshooting guides and frequently asked questions to empower you to control your reactions and achieve your target molecules with greater precision and efficiency.

Part 1: Understanding the Core Problem: The Nucleophilicity of Hydrazine

Hydrazine possesses two nucleophilic nitrogen atoms. Once the first nitrogen is alkylated, the second nitrogen often remains sufficiently nucleophilic to react with another equivalent of the alkylating agent, leading to di- or even tri-alkylated products.[4] The challenge lies in modulating the electronic and steric environment of the hydrazine to favor mono-alkylation or to direct subsequent alkylations to a specific nitrogen atom.

The selectivity of an alkylation reaction is a function of several interdependent factors:

  • Substrate Electronics: The pKa of each N-H proton, which is heavily influenced by adjacent substituents (e.g., acyl, Boc, aryl groups), dictates the ease of deprotonation and subsequent nucleophilicity.[5]

  • Reaction Conditions: Temperature, solvent polarity, and the nature of the base play critical roles in controlling reaction rates.

  • Steric Hindrance: The bulkiness of both the alkylating agent and the substituents already present on the hydrazine derivative can prevent subsequent alkylations.[5]

  • Stoichiometry: While seemingly straightforward, simply adjusting reactant ratios is often insufficient to prevent over-alkylation without more robust controls.[2]

Part 2: Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental issues in a practical question-and-answer format.

Scenario 1: My reaction produces an inseparable mixture of mono- and di-alkylated products. How can I improve selectivity for the mono-alkylated species?

This is the most common challenge. Achieving selective mono-alkylation requires fine-tuning the reaction to halt it after the first addition.

Answer:

Your primary goal is to decrease the rate of the second alkylation relative to the first. Several strategies, often used in combination, can achieve this.

Logical Troubleshooting Workflow

G start Start: Mixture of Mono- & Di-alkylated Products temp Strategy 1: Lower Reaction Temperature start->temp sterics Strategy 2: Increase Steric Hindrance start->sterics reagent Strategy 3: Modify Reagents & Stoichiometry start->reagent temp_action Action: Add alkylating agent at low temp (-20°C to -78°C). Rationale: Reduces reaction rate, amplifying the difference between the first and second alkylation events. temp->temp_action sterics_action_1 Action 1: Use a bulkier alkylating agent. Rationale: Steric clash prevents the second addition. sterics->sterics_action_1 sterics_action_2 Action 2: Use a substrate with a bulky protecting group. sterics->sterics_action_2 reagent_action_1 Action 1: Use only 1.0 equivalent of alkylating agent. Rationale: Limits the availability of the electrophile for the second reaction. reagent->reagent_action_1 reagent_action_2 Action 2: Change leaving group (I > Br > Cl). Rationale: A less reactive leaving group (Cl) can improve control. reagent->reagent_action_2

Caption: Troubleshooting workflow for improving mono-alkylation selectivity.

Key Causality-Driven Adjustments:

  • Temperature Control: For reactive electrophiles like methyl or allyl halides, adding the alkylating agent at a lower temperature (e.g., -20 °C) can significantly suppress the formation of di-alkylated byproducts.[5] The activation energy for the second alkylation is often higher, making it more sensitive to temperature reduction.

  • Steric Impedance: The rate of alkylation decreases with bulkier alkyl halides.[5] If your synthesis allows, switching from a methyl or ethyl halide to an isopropyl or bulkier group can effectively halt the reaction at the mono-alkylated stage due to steric hindrance.[5]

  • Leaving Group Reactivity: The reaction rate is highly dependent on the leaving group, with the order of reactivity being Iodide > Bromide > Chloride.[5] If you are using a highly reactive alkyl iodide and observing over-alkylation, switching to the corresponding bromide or chloride can slow the reaction, providing a larger window to isolate the mono-alkylated product.

Data Summary: Impact of Variables on Mono-alkylation Selectivity

ParameterAdjustmentRationale for Improved Mono-alkylationKey Considerations
Temperature Decrease (e.g., from RT to -20 °C)Slows the rate of the second alkylation more significantly than the first.[5]May require significantly longer reaction times.
Alkylating Agent Increase steric bulk (e.g., Me-I → iPr-I)Steric hindrance prevents the second addition.[5]May not be possible if a specific small alkyl group is required.
Leaving Group Use less reactive (e.g., I → Br → Cl)Slows the overall reaction rate, allowing for better temporal control.[5]Less reactive halides may require harsher conditions or longer times.
Stoichiometry Use ≤1.0 eq. of alkylating agentLimits the electrophile available to react with the mono-alkylated product.[5]May result in incomplete conversion of the starting material.
Scenario 2: I need to selectively alkylate one nitrogen over the other in an unsymmetrical hydrazine. How can I control regioselectivity?

Controlling which nitrogen atom is alkylated is a more nuanced challenge that requires exploiting the electronic differences between the two sites.

Answer:

The key is to use a strategy that dramatically differentiates the pKa or accessibility of the two nitrogen atoms. The most robust method involves the use of protecting groups and the formation of a dianion intermediate, which allows for highly selective, sequential alkylations.[5][6][7]

Mechanism: Dianion Strategy for Regiocontrolled Alkylation

The difference in acidity between the N-H protons on a protected hydrazine, such as Phenyl-NH-NH-Boc, is substantial.[5] This difference can be exploited by using a strong base (like n-BuLi) to sequentially deprotonate the hydrazine, forming a stable dianion. The two anionic centers exhibit different nucleophilicities, allowing for controlled reactions.

G cluster_0 Step 1: Dianion Formation cluster_1 Step 2: Selective Alkylation start Ph-NH-NH-Boc monoanion Monoanion (Red Solution) start->monoanion +1 eq n-BuLi -78°C, THF dianion Dianion (Bright Yellow Solution) monoanion->dianion +1 eq n-BuLi -78°C, THF path1 Path A: Alkylate Phenyl Nitrogen (More Reactive) dianion->path1 path2 Path B: Alkylate Boc Nitrogen (Less Reactive) dianion->path2 product1 Product A: Ph-NR-NH-Boc path1->product1 +1 eq R-X Low Temp (-78°C to -20°C) product2 Product B: Ph-NH-NR-Boc path2->product2 Requires specific conditions (e.g., add R-X at -20°C)

Caption: Dianion strategy for regioselective mono-alkylation of a protected hydrazine.

Protocol: Selective Mono-alkylation of N-Boc-phenylhydrazine via the Dianion Method

This protocol is adapted from the methodology reported by Bredihhin, Groth, and Mäeorg and serves as a template for achieving high regioselectivity.[5][6]

Materials:

  • N-Boc-phenylhydrazine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.0 eq)

  • Alkyl halide (R-X) (1.0 - 1.1 eq)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: Under an inert atmosphere (Argon), dissolve N-Boc-phenylhydrazine in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.

  • Dianion Formation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the first equivalent of n-BuLi dropwise via syringe. The solution will typically turn a red color, indicating monoanion formation.[5]

  • Continue stirring at -78 °C for 15 minutes.

  • Slowly add the second equivalent of n-BuLi dropwise. A distinct color change to a bright, clear yellow should be observed, signaling the formation of the dianion.[5] The dianion is stable in THF even at room temperature.

  • Selective Alkylation (Phenyl Nitrogen): While maintaining the temperature at -78 °C, slowly add one equivalent of the alkyl halide. For highly reactive electrophiles, maintaining a very low temperature is crucial to prevent side reactions.[5]

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Mono-alkylation is typically rapid (complete within ~2 hours).[5]

  • Work-up: Once the reaction is complete, quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose protecting groups for hydrazine alkylation?

The choice of protecting group is critical for controlling reactivity. The ideal group should be easy to install, stable to the alkylation conditions, and selectively removable.

Answer:

Carbamate-type protecting groups are most common due to their ability to modulate the acidity and nucleophilicity of the adjacent nitrogen.

Comparison of Common Hydrazine Protecting Groups

Protecting GroupAbbreviationIntroductionRemoval ConditionsKey Features & Use Cases
tert-ButoxycarbonylBocBoc₂O, baseTrifluoroacetic Acid (TFA)Excellent for directing alkylation and enabling the dianion strategy.[5][8] Widely used.
BenzyloxycarbonylCbz (or Z)Cbz-Cl, baseH₂/Pd, HBr/AcOH[9]Orthogonal to Boc. Useful in multi-step syntheses where different deprotection conditions are needed.
9-FluorenylmethoxycarbonylFmocFmoc-Cl, basePiperidineCommonly used in peptide synthesis; orthogonal to both Boc and Cbz.
1-(4,4-Dimethyl-2,6-dioxohexyl)ethylDdeN/A2% Hydrazine in DMF[9][10]Orthogonal to Fmoc and Boc. Useful for side-chain modifications in peptide chemistry. Cleaved by hydrazine itself.[9][10]

Q2: My reaction solution is turning yellow/brown. What does this indicate?

Answer:

A yellow or brown coloration often indicates oxidation of the hydrazine derivative, especially in neutral or alkaline solutions exposed to air.[11][12] Hydrazines are strong reducing agents and can be readily oxidized. To mitigate this, ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.[11]

Q3: Can I use alcohols as alkylating agents instead of alkyl halides?

Answer:

Yes, modern methods allow for the use of alcohols as alkylating agents through a "borrowing hydrogen" strategy.[7] This approach, often catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde in situ, which then undergoes reductive amination with the hydrazine. This is a greener and often safer alternative to using alkyl halides.[3][7]

Q4: How can I remove excess hydrazine or hydrazine hydrate from my reaction mixture?

Answer:

If your product is a solid, you can often precipitate it by cooling the reaction mixture and washing the precipitate thoroughly with cold water to remove the water-soluble hydrazine hydrate.[13] For liquid products or those with some water solubility, an azeotropic distillation with a solvent like xylene can be effective for removing residual hydrazine hydrate.[14] Another common method is to wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic hydrazine into the aqueous phase, assuming your product is stable to acid.

References

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]

  • Organic Chemistry Portal. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Synthesis-Reaction.com. [Link]

  • ACS Publications. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. ACS Publications. [Link]

  • KOPS - University of Konstanz. (2007). Efficient methodology for selective alkylation of hydrazine derivatives. KOPS. [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • ResearchGate. (2025). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Hydrazine. Wikipedia. [Link]

  • ACS Publications. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters. [Link]

  • MDPI. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Reductive alkylation of azoarenes to N-alkylated hydrazines enabled by hexafluoroisopropanol. Chemical Communications. [Link]

  • ResearchGate. (2022). Optimization of the reaction conditions. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Regioselective Benzylation of N-Boc-N'-COCF3-protected Hydrazine. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

  • PubMed. (2006). Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. Journal of Organic Chemistry, 71(9), 3627-9. [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. [Link]

  • Taylor & Francis Online. (2022). N-tosylhydrazones as acceptors for nucleophilic alkyl radicals in photoredox catalysis: A short case study on possible side reactions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • ResearchGate. (2025). Synthetic methodology for alkyl substituted hydrazines. ResearchGate. [Link]

  • DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Defense Technical Information Center. [Link]

  • MDPI. (n.d.). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]

  • Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • ResearchGate. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. NIH. [Link]

  • ResearchGate. (n.d.). 108 questions with answers in HYDRAZINE | Science topic. ResearchGate. [Link]

  • Anusandhanvallari. (2025). "Synthesis and Characterization of Hydrazine Derivatives.". Anusandhanvallari. [Link]

Sources

Technical Support Center: Formation of Unexpected Heterocycles in Hydrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydrazine and its derivatives are indispensable reagents in synthetic chemistry, serving as key building blocks for a vast array of nitrogen-containing heterocycles.[1][2] Their bifunctional nature allows for elegant and efficient cyclization reactions to form pharmacologically important scaffolds like pyrazoles, pyridazines, and indoles.[3][4] However, this same reactivity can be a double-edged sword. Researchers frequently encounter unexpected side products, leading to diminished yields, complex purification challenges, and ambiguous structural assignments.

This technical support center is designed for researchers, medicinal chemists, and process development professionals who utilize hydrazine-based reactions. It provides in-depth, mechanistically-grounded troubleshooting guides and FAQs to diagnose and resolve common issues related to the formation of unexpected heterocycles. Our goal is to move beyond simple procedural adjustments and empower you with a deeper understanding of the underlying chemical principles governing your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction with a 1,3-dicarbonyl compound gave a mixture of regioisomers. How can I control the formation of the desired pyrazole?

This is one of the most common challenges in pyrazole synthesis.[3][5] When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), two distinct pyrazole regioisomers can form. The outcome is a delicate balance of steric hindrance, electronics, and reaction conditions.[5]

Core Problem: The substituted hydrazine has two non-equivalent nitrogen atoms (the substituted N-1 and the unsubstituted N-2). The initial nucleophilic attack can occur from either nitrogen onto either of the two non-equivalent carbonyl groups, leading to different cyclization pathways.

Troubleshooting & Mechanistic Insights:

  • Understand Your Hydrazine:

    • Alkylhydrazines (e.g., methylhydrazine): The NH2 group is more nucleophilic due to the electron-donating nature of the alkyl group. It will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.

    • Arylhydrazines (e.g., phenylhydrazine): The NH2 group is less nucleophilic than the NHR group because the lone pair on the substituted nitrogen is delocalized into the aromatic ring. Therefore, the more nucleophilic NHR nitrogen will lead the attack.

  • Control by pH: The pH of the reaction is critical.[5]

    • Acidic Conditions (pH 4-6): In mildly acidic media, the reaction is often under thermodynamic control. The initial hydrazone formation is reversible. The key is the acid-catalyzed dehydration step.[6] Attack at the more reactive carbonyl (e.g., a ketone over an ester) is favored. If the pH is too low, the hydrazine becomes fully protonated and non-nucleophilic.[6]

    • Neutral/Basic Conditions: Under neutral or basic conditions, the reaction is typically under kinetic control. The initial, irreversible nucleophilic attack by the most nucleophilic nitrogen atom onto the most electrophilic carbonyl carbon dictates the final product ratio.

  • Solvent Choice is Key: Solvent can dramatically influence regioselectivity.

    • Protic Solvents (Ethanol, Methanol): These are standard but often give poor selectivity.[7]

    • Fluorinated Alcohols (TFE, HFIP): The use of solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity, often favoring a single isomer.[7][8] These solvents can stabilize key intermediates through hydrogen bonding, lowering the activation energy for one pathway over the other.

Workflow for Optimizing Regioselectivity:

G start Observed Mixture of Regioisomers cond_pH Is pH controlled? (e.g., buffered or catalytic acid) start->cond_pH action_pH Screen pH 4-7 using a catalytic amount of weak acid (e.g., AcOH). cond_pH->action_pH No cond_solvent Solvent Choice? cond_pH->cond_solvent Yes analyze Analyze product ratio (1H NMR, LC-MS) action_pH->analyze action_solvent Switch to a fluorinated alcohol (TFE or HFIP) to enhance selectivity. cond_solvent->action_solvent Using EtOH/MeOH cond_temp Reaction Temperature? cond_solvent->cond_temp Using TFE/HFIP action_solvent->analyze action_temp Lower temperature (0 °C to RT) to favor kinetic control. cond_temp->action_temp High Temp cond_temp->analyze RT or below action_temp->analyze end_node Optimized Regioselectivity analyze->end_node

Caption: Troubleshooting workflow for pyrazole regioselectivity.

FAQ 2: I expected a pyrazole from a 1,4-dicarbonyl, but I formed a pyridazine. What happened?

This is a classic error based on the choice of dicarbonyl precursor. Hydrazine's reaction with dicarbonyl compounds is a reliable method for forming five- or six-membered rings. The ring size is determined by the spacing of the carbonyl groups.

  • 1,3-Dicarbonyls yield 5-membered Pyrazoles. [9]

  • 1,4-Dicarbonyls yield 6-membered Pyridazines. [10]

Mechanism of Pyridazine Formation: The reaction proceeds via a double condensation. Hydrazine acts as the N-N bridge between the two carbonyls of the 1,4-dicarbonyl compound, forming a dihydropyridazine intermediate. This intermediate often requires a subsequent oxidation step to yield the aromatic pyridazine.[10]

G cluster_0 1,4-Dicarbonyl Pathway 1,4-Dicarbonyl R-CO-CH2-CH2-CO-R' Dihydropyridazine Intermediate 1,4-Dicarbonyl->Dihydropyridazine + Hydrazine - 2 H2O Hydrazine H2N-NH2 Oxidation [O] Dihydropyridazine->Oxidation Pyridazine Aromatic Product Oxidation->Pyridazine

Sources

Stability of the tetrahydropyran ring under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the tetrahydropyran (THP) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize THP ethers in multi-step organic synthesis. Here, you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a THP ether, and what are its primary stability characteristics?

A THP ether is a widely used protecting group for alcohols and phenols.[1] It is technically an acetal, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[2][3] The primary advantage of the THP group lies in its robust stability under a wide range of non-acidic conditions.

Key stability features include:

  • Strongly Basic Conditions: Stable to reagents like hydroxides, alkoxides (e.g., t-BuOK), and for ester hydrolysis.[4][5]

  • Organometallic Reagents: Generally stable to Grignard reagents (RMgX), organolithiums (RLi), and organocuprates, especially at or below 0 °C.[4][5]

  • Nucleophiles and Hydride Reductions: Resistant to attack by most nucleophiles and common hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[4]

  • Oxidizing and Acylating Agents: The THP ether linkage is stable towards many common oxidizing and acylating reagents.[4]

Its principal liability is its sensitivity to acid. This dual characteristic makes it an excellent protecting group: stable when it needs to be, yet easily removed under specific, mild acidic conditions.[2][6]

Q2: My THP group was cleaved unexpectedly during a reaction that was supposed to be non-acidic. What could have happened?

This is a common issue that often points to sources of "hidden" or adventitious acid in your reaction. Since THP ethers are acetals, they are highly sensitive to even catalytic amounts of acid.[7][8]

Troubleshooting Checklist:

  • Reagent Purity: Check the quality of your reagents and solvents. For instance, chloroform (CHCl₃) can contain trace amounts of HCl, and some grades of magnesium sulfate (MgSO₄) used for drying can be slightly acidic.[9]

  • Lewis Acids: Are you using any reagents that could function as a Lewis acid? Even mild Lewis acids can catalyze THP cleavage.

  • Silica Gel: During column chromatography, standard silica gel is acidic and can cause partial or complete deprotection of sensitive THP ethers.[9] Consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine) or use neutral alumina for purification.

  • In Situ Acid Generation: Some reactions can generate acidic byproducts. For example, the hydrolysis of a protecting group elsewhere in the molecule could release an acid that then cleaves the THP group.[5]

Q3: What is the mechanism for acid-catalyzed THP deprotection, and why is it so facile?

The deprotection of a THP ether is a classic acetal hydrolysis mechanism.[10] It is efficient because it proceeds through a resonance-stabilized oxocarbenium ion intermediate.

The process is as follows:

  • Protonation: An acid catalyst (H-A) protonates the ether oxygen atom of the THP ring, making it a better leaving group.

  • Cleavage: The C-O bond cleaves, releasing the parent alcohol (R-OH) and forming a resonance-stabilized oxocarbenium ion.

  • Hydration: A nucleophile, typically water or an alcohol solvent, attacks the carbocation.

  • Deprotonation: The final deprotonation step yields a hemiacetal, which is in equilibrium with its open-chain form, 5-hydroxypentanal, and regenerates the acid catalyst.[11]

dot graph "THP_Deprotection_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", label="Mechanism of Acid-Catalyzed THP Deprotection", fontcolor="#202124", fontsize=16, labelloc=t, width=10, height=5]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368", penwidth=1.5];

// Nodes THP_Ether [label="R-O-THP"]; H_A [label="H-A"]; Protonated_THP [label="Protonated THP Ether"]; Oxocarbenium [label="Oxocarbenium Ion\n(Resonance Stabilized)"]; Alcohol [label="R-OH"]; H2O [label="H₂O"]; Hemiacetal_Intermediate [label="Hemiacetal Intermediate"]; Final_Products [label="5-Hydroxypentanal"];

// Invisible nodes for structure inv1 [shape=point, width=0.01, height=0.01]; inv2 [shape=point, width=0.01, height=0.01]; inv3 [shape=point, width=0.01, height=0.01];

// Edges {rank=same; THP_Ether; H_A} THP_Ether -> inv1 [arrowhead=none]; H_A -> inv1 [arrowhead=none]; inv1 -> Protonated_THP [label="+ A⁻"]; Protonated_THP -> Oxocarbenium [label="- R-OH"]; Oxocarbenium -> inv2 [arrowhead=none]; H2O -> inv2 [arrowhead=none]; inv2 -> Hemiacetal_Intermediate; Hemiacetal_Intermediate -> Final_Products [label="⇌"];

// Side product Protonated_THP -> Alcohol [style=dashed, color="#34A853"]; } dot Caption: Acid-catalyzed cleavage of a THP ether.

Q4: I am trying to deprotect my THP ether, but the reaction is sluggish or my molecule is degrading. What are my options?

If standard deprotection is problematic, the key is to adjust the acidity of the catalyst and the reaction conditions to match the sensitivity of your substrate.

Troubleshooting Deprotection:

  • Reaction is too slow: You may need a stronger acid. If you are using a mild acid like pyridinium p-toluenesulfonate (PPTS), you could switch to p-toluenesulfonic acid (TsOH), acetic acid, or even dilute mineral acids like HCl.[12][13]

  • Substrate Degradation: This indicates your conditions are too harsh. The goal is to find a catalyst that is acidic enough to cleave the THP ether but not so acidic that it affects other functional groups.

Protocol: Mild Deprotection of an Acid-Sensitive Substrate using PPTS This protocol is ideal for substrates that cannot tolerate strongly acidic conditions.[6]

  • Preparation: Dissolve the THP-protected compound (1.0 eq) in ethanol (EtOH) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.3 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-55 °C.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Q5: Is the THP group truly stable to strong bases like n-BuLi or LDA?

Generally, yes. The THP group is prized for its stability towards strongly basic conditions.[4] However, in practice, issues can arise. The stability is not absolute and depends on temperature and the specific substrate.

  • α-Deprotonation: While uncommon for the THP ether itself, very strong bases at elevated temperatures could potentially deprotonate the carbon adjacent to the ring oxygen.

  • Temperature Control: When using organometallics or other strong bases, it is crucial to maintain low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.[5]

  • Reagent Quality: Ensure your strong base has not degraded, as impurities could cause unexpected reactivity.

Q6: My THP protection reaction is not going to completion. What are some common causes?

Incomplete protection is usually due to insufficient catalysis, reagent stoichiometry, or the presence of water. The reaction involves the acid-catalyzed addition of an alcohol to dihydropyran (DHP).[2]

Troubleshooting Protection:

  • Catalyst Activity: The acid catalyst (e.g., TsOH, PPTS) may be old or inactive.[2] Use a fresh batch or a stronger catalyst like TsOH if you are using the milder PPTS.

  • Excess DHP: DHP is volatile and can contain inhibitors. It is common practice to use a slight excess (1.2-1.5 equivalents) to drive the reaction to completion.[2]

  • Water Contamination: The reaction is reversible, and the presence of water can hinder the forward reaction. Ensure your alcohol starting material and solvent (typically dichloromethane, DCM) are anhydrous.

  • Steric Hindrance: Very bulky or sterically hindered alcohols may react slowly. These may require longer reaction times, gentle heating, or a more potent catalyst system.

dot graph "THP_Protection_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", label="Mechanism of THP Protection of an Alcohol", fontcolor="#202124", fontsize=16, labelloc=t, width=10, height=5]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368", penwidth=1.5];

// Nodes DHP [label="Dihydropyran (DHP)"]; H_A [label="H-A"]; Protonated_DHP [label="Protonated DHP"]; Oxocarbenium [label="Oxocarbenium Ion\n(Resonance Stabilized)"]; Alcohol [label="R-OH"]; Intermediate_Complex [label="Intermediate Complex"]; THP_Ether [label="THP Ether"];

// Invisible nodes for structure inv1 [shape=point, width=0.01, height=0.01]; inv2 [shape=point, width=0.01, height=0.01];

// Edges {rank=same; DHP; H_A} DHP -> inv1 [arrowhead=none]; H_A -> inv1 [arrowhead=none]; inv1 -> Protonated_DHP; Protonated_DHP -> Oxocarbenium [label="⇌"]; Oxocarbenium -> inv2 [arrowhead=none]; Alcohol -> inv2 [arrowhead=none]; inv2 -> Intermediate_Complex; Intermediate_Complex -> THP_Ether [label="- H-A"]; } dot Caption: Acid-catalyzed formation of a THP ether.

Q7: My molecule has a chiral center. Are there any special considerations when using a THP group?

Yes, this is a critical consideration. The reaction of a chiral alcohol with DHP introduces a new stereocenter at the anomeric carbon (the carbon bonded to two oxygens).[4] This results in the formation of a mixture of diastereomers.[2][5]

Consequences:

  • Complicated Analysis: Diastereomers have different physical properties and will typically show separate, often overlapping, signals in NMR spectra, making analysis more complex.[5]

  • Separation Challenges: Separating the diastereomers by chromatography can be difficult or impossible.

If this is a concern for your synthesis, consider an achiral protecting group, such as a silyl ether (e.g., TBS) or methoxymethyl (MOM) ether.[2]

Summary of THP Group Stability

Reagent ClassSpecific Reagent ExampleStability of THP EtherNotes / Common Issues
Aqueous Acid HCl (aq), H₂SO₄ (aq), Acetic AcidLabile Standard condition for cleavage. Rate depends on acid strength and temperature.[5][12]
Anhydrous Acid p-TsOH, PPTS, TFALabile Used for both protection (catalytic) and deprotection.[2][13]
Lewis Acids BF₃·OEt₂, TMSOTfLabile Can be used for both protection and deprotection, often under very mild conditions.[4]
Strong Bases n-BuLi, LDA, NaH, t-BuOKStable Generally very stable, especially at low temperatures (<0 °C).[4][5]
Aqueous Base NaOH, K₂CO₃Stable Excellent stability; suitable for conditions like saponification.[5]
Hydride Reductants LiAlH₄, NaBH₄, DIBAL-HStable Very stable to standard hydride reductions.[4]
Catalytic Hydrogenation H₂, Pd/CStable The THP ether is stable to typical hydrogenation conditions.
Common Oxidants PCC, PDC, CrO₃, MnO₂Stable Generally stable to chromium- and manganese-based oxidants.[4]

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available from: [Link]

  • Chem Help ASAP. synthesis & cleavage of THP ethers. YouTube. Available from: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (Note: While a direct link to the full text is unavailable, this is a standard authoritative reference in the field, and its general principles are supported by other cited sources.)
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available from: [Link]

  • Total Synthesis. Protecting Groups Archives. Available from: [Link]

  • Organic Chemistry Data. THP Protection - Common Conditions. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–182. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(1), 168-182. Available from: [Link]

  • Leah4sci. THP group for protecting alcohols. YouTube. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in tetrahydropyranyl ether protection. RSC Advances. Available from: [Link] (Note: A direct deep link to the specific article was not provided by the search tool, but the source is authoritative.)

  • Wikipedia. Tetrahydropyran. Available from: [Link]

  • Reddit. Organic Synthesis advice needed. Achieving THP protection of phenolic group. Available from: [Link]

Sources

Managing the hygroscopicity of hydrazine dihydrochloride salts in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize hydrazine dihydrochloride in their work. Its purpose is to provide in-depth, practical solutions for managing the compound's inherent hygroscopicity, a critical factor for ensuring reaction reproducibility, yield, and safety.

Frequently Asked Questions (FAQs)

Q1: Why is hydrazine dihydrochloride so hygroscopic, and what are the direct consequences in a reaction?

Hydrazine dihydrochloride (N₂H₄·2HCl) is the salt formed from the strong base hydrazine and two equivalents of hydrochloric acid. Its high affinity for water is due to the polar nature of the N-H and H-Cl bonds and the presence of charged species (hydrazinium and chloride ions) that readily form hydrogen bonds with water molecules from the atmosphere.

The consequences of using "wet" hydrazine dihydrochloride are significant and can manifest in several ways:

  • Altered Stoichiometry: The presence of water increases the reagent's mass, leading to an under-dosing of the active hydrazine species in your reaction if you measure by weight. This directly impacts reaction kinetics and final yield.

  • Side Reactions: In moisture-sensitive reactions, particularly those involving strong bases or organometallics, water can act as an unwanted proton source, quenching reagents or catalyzing hydrolysis of substrates and products.

  • Reduced Reagent Activity: For reactions like the Wolff-Kishner reduction, which often require anhydrous conditions to proceed efficiently, the presence of water can hinder the formation of the necessary hydrazone intermediate.[1][2]

  • Physical State Changes: Absorbed moisture can cause the free-flowing white powder to become clumpy, sticky, or even oily, making it difficult to handle and weigh accurately.[3]

Q2: My reaction yields are inconsistent when using hydrazine dihydrochloride. Could absorbed moisture be the culprit?

Yes, this is a highly probable cause. Inconsistency is a classic symptom of using a hygroscopic reagent with varying water content. If the reagent is exposed to ambient air for different lengths of time between experiments, the amount of absorbed water will vary. This leads to unpredictable reagent molarity, causing fluctuations in reaction rates and overall product yield.

For example, in reductions where hydrazine dihydrochloride is the limiting reagent, a 5% increase in mass due to water absorption means you are introducing 5% less of the active reagent than calculated, which will directly cap your theoretical maximum yield.

Q3: What are the definitive best practices for storing hydrazine dihydrochloride to prevent water absorption?

To maintain the integrity of hydrazine dihydrochloride, strict storage protocols are essential. The goal is to create a barrier between the compound and atmospheric moisture.

  • Primary Storage: Always keep the reagent in its original, tightly closed container.[4][5][6]

  • Secondary Storage: Place the primary container inside a desiccator containing a high-capacity drying agent such as anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide. For highly sensitive applications, storage in a controlled-atmosphere glovebox under an inert gas like argon or nitrogen is the gold standard.[5][7]

  • Handling Environment: When weighing or transferring the reagent, do so in a controlled, low-humidity environment if possible. Minimize the time the container is open to the atmosphere.[5][7] Work quickly and reseal the container immediately after use.

Q4: I suspect my current stock of hydrazine dihydrochloride has been compromised by moisture. How can I dry it effectively and safely before use?

Drying compromised hydrazine dihydrochloride is possible, but it must be done with care as the compound can decompose at elevated temperatures (melting point ~200°C with decomposition).[6]

A reliable method is vacuum drying . A detailed protocol is provided in the "Experimental Protocols" section below. The key is to use a moderate temperature (e.g., 60-80°C) under a strong vacuum.[8] This lowers the boiling point of water, allowing it to be removed efficiently without thermally degrading the salt.

Another method is recrystallization . For instance, dissolving the salt in boiling absolute ethanol and adding a small amount of concentrated hydrochloric acid before cooling can yield anhydrous crystals.[3] The added HCl suppresses the loss of HCl from the salt during heating.[3]

Q5: How can I analytically confirm the dryness of my hydrazine dihydrochloride?

Visual inspection for clumps is a first step, but for quantitative assurance, analytical methods are required.

  • Karl Fischer Titration: This is the industry-standard method for accurately quantifying water content in solids. It provides precise and reliable results, making it ideal for quality control or when establishing a new, dry batch of the reagent.

  • Infrared (IR) Spectroscopy: While less quantitative, FTIR can provide a quick qualitative check. The presence of significant absorbed water will manifest as a broad absorbance band in the 3200-3500 cm⁻¹ region, characteristic of O-H stretching vibrations. A spectrum of a dry sample will show sharper N-H stretching peaks without this broad water signal.[9]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. A TGA scan of a hydrated sample will show a mass loss step at temperatures corresponding to the evaporation of water (typically below 120°C) before the decomposition of the compound itself.

Troubleshooting Guide

This table summarizes common experimental issues and their potential connection to the hygroscopicity of hydrazine dihydrochloride.

Symptom Observed in Reaction Potential Cause (Moisture-Related) Recommended Action & Rationale
Low or No Product Yield 1. Inaccurate Stoichiometry: Mass of reagent is inflated by water, leading to under-dosing. 2. Reagent Quenching: Water reacts with other sensitive reagents (e.g., strong bases).1. Dry the hydrazine dihydrochloride using the protocol below. 2. Re-weigh the dry reagent and repeat the reaction. 3. Consider using an excess of the hydrazine salt (e.g., 1.1-1.2 equivalents) if drying is not feasible, but be aware this can complicate purification.
Inconsistent Results Batch-to-Batch Variable Water Content: Reagent has absorbed different amounts of moisture over time.1. Standardize the handling procedure: always use a desiccator or glovebox. 2. Dry the entire batch of reagent at once to create a uniform, anhydrous stock for the duration of the project. 3. Perform a Karl Fischer titration to quantify water content before each use if maximum precision is required.
Formation of Unexpected Byproducts Water-Mediated Side Reactions: Water acts as a nucleophile or alters the pH, enabling alternative reaction pathways.1. Ensure all reagents and solvents are rigorously dried.[10] 2. Analyze byproducts by LC-MS or GC-MS to identify structures that may suggest hydrolysis or other water-related reactions. 3. Run the reaction under a strictly inert atmosphere (N₂ or Ar).
Reagent Fails to Dissolve Properly Change in Polarity: The presence of water can alter the reagent's solubility profile in organic solvents.[2]1. Dry the hydrazine dihydrochloride. 2. Ensure the reaction solvent is anhydrous. Common drying methods include distillation from a suitable drying agent or passing through a column of activated alumina.

Visualized Workflows and Concepts

Decision Workflow for Handling Hydrazine Dihydrochloride

G start Receive / Open New Bottle of N₂H₄·2HCl check_appearance Visually Inspect Powder: Free-flowing or Clumped? start->check_appearance is_dry Appears Dry & Free-Flowing check_appearance->is_dry Free-flowing is_wet Appears Clumped / Wet check_appearance->is_wet Clumped store Store Immediately in Desiccator or Glovebox is_dry->store dry_reagent Dry Reagent: (See Protocol 2.1) is_wet->dry_reagent use_in_reaction Weigh Quickly & Use in Reaction under Inert Atmosphere store->use_in_reaction dry_reagent->store verify_dryness Optional: Verify Dryness (Karl Fischer / FTIR) use_in_reaction->verify_dryness pass Pass verify_dryness->pass Dry fail Fail verify_dryness->fail Wet fail->dry_reagent

Caption: Decision-making process for handling new and existing stock of hydrazine dihydrochloride.

Hygroscopic Equilibrium

G anhydrous Anhydrous Solid N₂H₄·2HCl (s) hydrated Hydrated Solid N₂H₄·2HCl·xH₂O (s) anhydrous->hydrated Absorption (High Humidity) hydrated->anhydrous Desorption (Drying / Low Humidity) vapor {Atmospheric Water H₂O (g)} vapor->hydrated

Caption: The reversible equilibrium between anhydrous and hydrated forms of the salt.

Experimental Protocols

Protocol 2.1: Drying Hydrazine Dihydrochloride by Vacuum Heating

Objective: To remove absorbed atmospheric water from hydrazine dihydrochloride to ensure its anhydrous state for use in moisture-sensitive reactions.

Materials:

  • Hydrazine dihydrochloride (suspected to be wet)

  • Schlenk flask or a round-bottom flask suitable for vacuum

  • Vacuum oven or a heating mantle connected to a temperature controller

  • High-vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)

  • Inert gas (Nitrogen or Argon) source

Procedure:

  • Safety First: Hydrazine dihydrochloride is toxic and a potential carcinogen.[11][12][13] Always handle it inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[4][5][6]

  • Preparation:

    • Place the clumped hydrazine dihydrochloride powder into a clean, dry Schlenk flask. Do not fill the flask more than one-third full to ensure efficient drying.

    • Connect the flask to a vacuum line equipped with a cold trap. The trap is crucial to protect the vacuum pump from moisture and any volatile acidic traces.

  • Drying Process:

    • Begin by applying a high vacuum (~0.1-1 mmHg) to the flask at room temperature. You may observe initial outgassing.

    • Once a stable vacuum is achieved, slowly heat the flask to 60-80°C using a heating mantle or by placing it in a vacuum oven.

    • Crucial: Do not exceed 80°C to minimize the risk of thermal decomposition.[6]

    • Maintain these conditions (vacuum and heat) for 4-12 hours. The required time depends on the amount of material and the initial water content. For larger quantities, drying overnight is recommended.

  • Completion and Storage:

    • Turn off the heat and allow the flask to cool completely to room temperature while still under vacuum.

    • Once cool, backfill the flask with an inert gas (e.g., Nitrogen or Argon).

    • Quickly transfer the now dry, free-flowing powder into a tared, airtight container.

    • For optimal long-term storage, place this container inside a desiccator or transfer it into a glovebox.

References

  • Integra Chemical Company. Hydrazine dihydrochloride Safety Data Sheet. [Link]

  • Techno PharmChem. HYDRAZINE DIHYDROCHLORIDE Material Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride. [Link]

  • Organic Syntheses. Hydrazine, 1,2-dimethyl-, dihydrochloride. [Link]

  • NIST. Hydrazine dihydrochloride - NIST WebBook. [Link]

  • Google Patents. US2978296A - Manufacture of hydrazine dihydrohalides.
  • Sciencemadness Wiki. Hydrazine hydrochloride. [Link]

  • Science made alive. Violent reaction between hydrazine and periodate. [Link]

  • PubChem. Hydrazine, dihydrochloride. [Link]

  • The Royal Society of Chemistry. General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel. [Link]

  • Sciencemadness Wiki. Drying solvents. [Link]

Sources

Technical Support Center: Scalable Synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthesis. We will address common challenges, from reaction optimization to scale-up, in a practical question-and-answer format to ensure your success.

Synthesis Overview & Core Strategy

The target molecule, this compound, is a valuable building block in pharmaceutical development. The most robust and scalable synthetic route is a direct reductive amination of Tetrahydro-2H-pyran-4-carbaldehyde with a hydrazine source, followed by salt formation. This one-pot approach is efficient but requires careful control of reaction conditions to ensure high yield and purity.

The core of this process is the selective reduction of the in situ formed hydrazone intermediate in the presence of the starting aldehyde. The choice of reducing agent is therefore critical to the success of the synthesis.[1]

G cluster_0 Reaction Pathway A Tetrahydro-2H-pyran-4-carbaldehyde + Hydrazine Hydrate B Hydrazone Intermediate (in situ) A->B Condensation (Mildly Acidic) C ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (Free Base) B->C Selective Reduction (e.g., NaBH3CN) D Target Dihydrochloride Salt (Final Product) C->D Salt Formation (HCl)

Caption: High-level workflow for the synthesis of the target dihydrochloride salt.

Detailed Experimental Protocol (Illustrative 100g Scale)

This protocol outlines a reliable method for the synthesis. It is crucial to perform a thorough safety assessment before implementing this procedure on a large scale.[2]

Objective: To synthesize this compound with high purity (>98%) and yield (>75%).

Reagent & Stoichiometry Table
ReagentCAS No.MW ( g/mol )Molar Eq.Quantity (g)Volume (mL)Density (g/mL)
Tetrahydro-2H-pyran-4-carbaldehyde60165-74-4114.141.00100.0~96.2~1.04
Hydrazine Hydrate (~64%)7803-57-850.061.5065.8~64.51.02
Sodium Cyanoborohydride (NaBH₃CN)25895-60-762.841.2066.1--
Methanol (MeOH)67-56-132.04--10000.792
Glacial Acetic Acid (AcOH)64-19-760.05cat.-~101.049
Hydrochloric Acid (37% aq.)7647-01-036.462.50-1801.18
Methyl tert-Butyl Ether (MTBE)1634-04-488.15--15000.74
Step-by-Step Procedure:
  • Reaction Setup: To a 3L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge Methanol (1000 mL) and Tetrahydro-2H-pyran-4-carbaldehyde (100.0 g, 0.876 mol).

  • Hydrazone Formation: Begin stirring and cool the solution to 10-15°C. Slowly add hydrazine hydrate (65.8 g, 1.31 mol) over 20 minutes, ensuring the internal temperature does not exceed 25°C. After the addition, add glacial acetic acid (~10 mL) to catalyze hydrazone formation.[3] Allow the mixture to stir at room temperature for 1 hour.

  • Reaction Monitoring (Optional but Recommended): Take a small aliquot for TLC or ¹H NMR analysis to confirm the consumption of the aldehyde and formation of the hydrazone intermediate.

  • Reduction: Cool the reaction mixture to 0-5°C. In a separate beaker, dissolve Sodium Cyanoborohydride (66.1 g, 1.05 mol) in ~200 mL of methanol (use a portion of the total solvent). Add this solution to the reactor portion-wise over 1-2 hours, maintaining the internal temperature below 10°C.

    • Causality Note: Portion-wise addition of the reductant is critical on scale to manage the exothermic nature of the reduction and prevent runaway reactions.[4]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by LC-MS or TLC.

  • Workup & Quenching: Carefully quench the reaction by slowly adding ~200 mL of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: To the remaining aqueous residue, add MTBE (500 mL) and 2M NaOH solution until the pH is >12. Separate the layers and extract the aqueous phase two more times with MTBE (2x 250 mL). Combine the organic layers.

    • Expertise Note: Basifying the solution is essential to ensure the product is in its free base form, maximizing its solubility in the organic extraction solvent.

  • Salt Formation & Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and transfer to a clean reactor. Cool the solution to 0-5°C. Slowly add concentrated HCl (~180 mL) with vigorous stirring. A white precipitate will form.

  • Purification: Stir the resulting slurry at 0-5°C for 2 hours to ensure complete precipitation. Collect the solid product by filtration. Wash the filter cake with cold MTBE (2x 250 mL) to remove any non-polar impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield this compound as a white crystalline solid.

Frequently Asked Questions (FAQs)

Reaction Optimization & Control

Q1: My reaction is stalling, and I see a lot of unreacted aldehyde. What's wrong? A1: This typically points to incomplete hydrazone formation, which is the necessary intermediate for reduction.[5]

  • Check the pH: The condensation to form the hydrazone is catalyzed by mild acid. If the medium is neutral or basic, the reaction will be sluggish. Ensure a catalytic amount of acetic acid was added.[3]

  • Water Removal: The condensation reaction produces water. While usually not an issue in alcoholic solvents, on a large scale with technical grade reagents, excess water can shift the equilibrium back towards the starting materials. Adding 3Å molecular sieves can help drive the reaction forward, though this adds complexity to the process on scale.[3]

Q2: I'm seeing a significant byproduct that appears to be (Tetrahydro-2H-pyran-4-yl)methanol. Why? A2: This indicates that your reducing agent is reducing the starting aldehyde instead of the target hydrazone.

  • Choice of Reductant: Sodium borohydride (NaBH₄) will readily reduce both aldehydes and hydrazones and is generally not suitable for a one-pot procedure.[6] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are milder and more selective for the protonated imine/hydrazone intermediate under weakly acidic conditions.[5][6]

  • pH Control: NaBH₃CN's selectivity is pH-dependent. The reaction should be maintained at a pH of 6-7. If the pH is too low, the reduction rate of the aldehyde can increase.

Product Isolation & Purification

Q3: My final product is an oil or a sticky solid, not a crystalline powder. How can I improve its physical form? A3: This is a common issue related to purity or residual solvent.

  • Purity: The presence of impurities can inhibit crystallization. Ensure the workup was effective in removing starting materials and byproducts. The free base can be purified by distillation under reduced pressure before salt formation for very high purity requirements.[7]

  • Salt Stoichiometry: Ensure at least two full equivalents of HCl were added to form the dihydrochloride salt. Incomplete salt formation can result in an oily mixture of the free base and various salt forms.

  • Crystallization Solvent: After precipitation, try re-slurrying the product in a different solvent system, like isopropanol/MTBE or ethanol/ethyl acetate, to induce crystallization and further purify the material.

Q4: What are the best analytical methods to characterize the final product and monitor the reaction? A4: A combination of techniques is recommended for robust characterization.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for quick qualitative checks. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the appearance of the product and disappearance of starting materials.

  • Final Product Characterization:

    • ¹H and ¹³C NMR: Confirms the chemical structure and checks for organic impurities.

    • FT-IR: Shows characteristic N-H stretches for the hydrazine and salt.[8]

    • Elemental Analysis (CHN): Confirms the empirical formula and the dihydrochloride stoichiometry.

    • Potentiometric Titration: Can be used to determine the purity and confirm the presence of two chloride counter-ions.[9]

Scale-Up & Safety

Q5: What are the primary safety concerns when handling hydrazine and scaling up this reaction? A5: Hydrazine and its derivatives are toxic and must be handled with extreme care.[10] The scale-up process introduces additional thermal and mixing challenges.[4][11]

  • Toxicity: Hydrazine is a suspected carcinogen and is toxic via inhalation, ingestion, and skin contact.[12][13][14] Always work in a well-ventilated fume hood or a closed system. Use appropriate Personal Protective Equipment (PPE), including butyl rubber gloves, chemical splash goggles, and a lab coat.[13] The ACGIH Threshold Limit Value (TLV) is extremely low at 0.01 ppm.[14]

  • Thermal Hazards: The reduction step is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] A jacketed reactor with controlled cooling is mandatory. A process safety review (e.g., Differential Scanning Calorimetry - DSC) should be conducted to understand the thermal risks.[8]

  • Cyanide Hazard: NaBH₃CN can release toxic hydrogen cyanide (HCN) gas if exposed to strong acidic conditions (pH < 4). The reaction should be maintained in a weakly acidic to neutral range. Any quenching or pH adjustment should be done carefully and with adequate ventilation.

Troubleshooting Workflow

If you encounter issues such as low yield or high impurity levels, follow this logical workflow to diagnose and resolve the problem.

G start Problem Identified: Low Yield / High Impurity check_crude Analyze Crude Reaction Mixture (LCMS, NMR) start->check_crude incomplete Incomplete Conversion High % of Starting Aldehyde check_crude->incomplete  High SM side_product Side Product Formation e.g., (THP-4-yl)methanol check_crude->side_product  New Peaks workup_issue Isolation Problem Oily Product, Low Recovery check_crude->workup_issue  Clean Reaction,  Poor Isolation sol_incomplete Solution: 1. Verify catalytic acid addition. 2. Increase reaction time/temp. 3. Check hydrazine quality/equiv. incomplete->sol_incomplete sol_side_product Solution: 1. Verify correct reducing agent (NaBH3CN, not NaBH4). 2. Control reaction temp (0-10°C). 3. Check pH (maintain 6-7). side_product->sol_side_product sol_workup sol_workup workup_issue->sol_workup

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • A practical flow synthesis of hydrazine derivatives
  • Reductive amination. Wikipedia. [Link]

  • Safety and Handling of Hydrazine. DTIC. [Link]

  • Analytical methods for hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PMC - NIH. [Link]

  • Process for the purification of aqueous hydrazine hydrate solutions.
  • Specific solvent issues with Reductive Amination/Alkylation. ACS Green Chemistry Institute. [Link]

  • Process for the removal of impurities
  • Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. ACS Publications. [Link]

  • A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry (RSC Publishing). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Hydrazine. Wikipedia. [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]

  • Purification of hydrazine hydrate waste salt using a water washing based integrated process. ResearchGate. [Link]

  • Process for producing a purified hydrazine hydrate.
  • Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]

  • Preparation of hydrazine hydrate. PrepChem.com. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. ACS Publications. [Link]

  • Hydrazine and Its Derivatives. ResearchGate. [Link]

  • Problems needing attention in synthesis process scaling up. SHANDONG LOOK CHEMICAL. [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases. RSC Publishing. [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]

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Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Tetrahydropyran Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. When coupled with a reactive hydrazine group, it forms the versatile tetrahydropyran hydrazine building block, a key intermediate in the synthesis of a diverse range of heterocyclic compounds with therapeutic potential. The unambiguous characterization of these molecules is paramount for ensuring the quality, safety, and efficacy of the final drug substance. This guide provides a comparative overview of the principal analytical techniques for the structural elucidation and purity assessment of tetrahydropyran hydrazines, with a focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), including chiral separation methods.

The Analytical Challenge

Tetrahydropyran hydrazines present a unique set of analytical challenges. The polarity of the hydrazine group can lead to poor retention on conventional reversed-phase HPLC columns, often necessitating derivatization. Furthermore, the presence of stereocenters in substituted tetrahydropyran rings requires the use of chiral separation techniques to isolate and characterize individual enantiomers, as different stereoisomers can exhibit distinct pharmacological activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural confirmation of tetrahydropyran hydrazines. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework, including the connectivity of atoms, the chemical environment of protons and carbons, and the stereochemistry of the molecule.

Key Insights from NMR
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the tetrahydropyran ring protons and the hydrazine moiety. For (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride, the following chemical shifts have been reported in DMSO-d6 at 400 MHz: δ 10.3 (broad singlet, 3H, NH3+), 4.3 (broad singlet, 1H, CH-N), 3.8-3.9 (multiplet, 2H, O-CH2), 3.3-3.4 (multiplet, 3H, O-CH2 and NH), 1.8-1.9 (multiplet, 2H, CH2), 1.5-1.6 (multiplet, 2H, CH2)[1]. The broadness of the signals for the hydrazine protons is often due to quadrupole broadening and chemical exchange.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct resonances for the carbon atoms of the tetrahydropyran ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The carbon atom attached to the nitrogen of the hydrazine group is typically found in the range of 50-60 ppm, while the carbons adjacent to the ring oxygen appear further downfield, typically between 60 and 70 ppm.

  • 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A detailed protocol for acquiring NMR spectra is crucial for obtaining high-quality, interpretable data.

Sample Preparation:

  • Accurately weigh 5-10 mg of the tetrahydropyran hydrazine sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration and the natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Diagram of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Transfer->Acquire_2D Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Acquire_2D->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Assign Assign Signals Calibrate->Assign Structure Structure Elucidation Assign->Structure

Caption: Workflow for NMR-based structural characterization.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of tetrahydropyran hydrazines and providing valuable structural information through the analysis of fragmentation patterns.

Ionization Techniques
  • Electron Ionization (EI): This high-energy ionization technique often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion peak (M+) may be weak or absent for some hydrazines.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]+ with minimal fragmentation. This is particularly useful for confirming the molecular weight.

Fragmentation Patterns

The fragmentation of tetrahydropyran hydrazines is influenced by the presence of the heteroatoms. Common fragmentation pathways include:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines and hydrazines. For (tetrahydro-2H-pyran-4-yl)hydrazine, this would result in the loss of a C2H5O radical or a C2H4 molecule from the ring.

  • Loss of NH2NH2 or NHNH2: Cleavage of the C-N bond can lead to the loss of the hydrazine moiety.

  • Ring Opening: The tetrahydropyran ring can undergo fragmentation through various ring-opening mechanisms.

Predicted Mass Spectral Data for (Tetrahydro-2H-pyran-4-yl)hydrazine (C5H12N2O):

Adductm/z (Predicted)
[M+H]+117.10224
[M+Na]+139.08418
[M-H]-115.08768

Data from PubChem CID 10057480[2][3]

Diagram of a Typical Mass Spectrometry Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Solution Infusion Direct Infusion or LC Introduction Sample->Infusion Ionization Ionization (ESI or EI) Infusion->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis Determine Molecular Weight & Analyze Fragmentation Spectrum->Analysis

Caption: General workflow for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantitative Analysis

HPLC is the workhorse for assessing the purity of tetrahydropyran hydrazines and for their quantification in reaction mixtures and final products. Due to the polar nature of the hydrazine group, method development often requires strategies to enhance retention and detection.

The Need for Derivatization

Direct analysis of hydrazines on standard C18 columns can be challenging due to poor retention. Pre-column derivatization is a common and effective strategy to overcome this limitation. The derivatization reaction converts the polar hydrazine into a less polar, more chromophoric hydrazone, which exhibits better retention and sensitivity.

Common Derivatizing Agents:

  • Aldehydes and Ketones: Aromatic aldehydes such as p-anisaldehyde, benzaldehyde, and salicylaldehyde react with hydrazines to form stable, UV-active hydrazones.

Comparative HPLC Methods
ParameterMethod A: Direct AnalysisMethod B: Pre-column Derivatization
Principle Separation based on the polarity of the analyte on a reversed-phase column.Conversion of the hydrazine to a hydrazone to improve retention and UV absorbance.
Column C18 or a polar-embedded C18 column.Standard C18 column.
Mobile Phase Typically a gradient of acetonitrile or methanol with an aqueous buffer (e.g., 0.1% formic acid).Isocratic or gradient elution with acetonitrile/water or methanol/water mixtures.
Detection UV at low wavelengths (e.g., 210 nm) or by mass spectrometry.UV at a higher wavelength (e.g., 280-360 nm) corresponding to the hydrazone's chromophore.
Advantages Simpler workflow with no derivatization step.Significantly improved sensitivity and retention; better selectivity.
Disadvantages Lower sensitivity; poor peak shape may occur.Additional sample preparation step; potential for side reactions or incomplete derivatization.
Experimental Protocol: HPLC Analysis with Pre-column Derivatization

This protocol provides a general framework for the analysis of a tetrahydropyran hydrazine using pre-column derivatization with an aromatic aldehyde.

Derivatization Procedure:

  • Prepare a standard solution of the tetrahydropyran hydrazine in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a solution of the derivatizing agent (e.g., p-anisaldehyde) in the same solvent, typically in a 5-10 fold molar excess.

  • Mix the hydrazine solution and the derivatizing agent solution.

  • Add a catalytic amount of acid (e.g., a drop of glacial acetic acid).

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30-60 minutes) to ensure complete reaction.

  • Cool the reaction mixture to room temperature before injection.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at the wavelength of maximum absorbance for the specific hydrazone.

Diagram of the HPLC Derivatization and Analysis Workflow

HPLC_Workflow cluster_deriv Pre-column Derivatization cluster_hplc HPLC Analysis cluster_data Data Interpretation Hydrazine Tetrahydropyran Hydrazine Solution Mix Mix & Add Catalyst Hydrazine->Mix Reagent Derivatizing Agent (e.g., p-Anisaldehyde) Reagent->Mix React Heat to React Mix->React Inject Inject Derivatized Sample React->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Assess Purity & Quantify Analyte Chromatogram->Analyze

Caption: Workflow for HPLC analysis with pre-column derivatization.

Chiral Separation: Resolving Enantiomers

For tetrahydropyran hydrazines with one or more chiral centers, enantioselective chromatography is essential to separate and quantify the individual enantiomers. The most common approach is direct chiral HPLC using a chiral stationary phase (CSP).

Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are widely used and have proven to be effective for the separation of a broad range of chiral compounds, including those containing tetrahydropyran rings.

  • Cellulose and Amylose Derivatives: Columns such as Chiralcel® and Chiralpak® are based on cellulose and amylose derivatives coated or immobilized on a silica support. These CSPs provide a chiral environment that allows for differential interactions with the enantiomers, leading to their separation.

Method Development for Chiral HPLC

The development of a chiral separation method is often an empirical process. A screening approach using a variety of polysaccharide-based CSPs with different mobile phases is typically employed.

Key Parameters to Optimize:

  • Chiral Stationary Phase: Screen different cellulose and amylose-based columns.

  • Mobile Phase:

    • Normal Phase: Mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).

    • Reversed Phase: Mixtures of water or buffer with an organic modifier (e.g., acetonitrile, methanol).

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and resolution.

  • Temperature: Column temperature can influence the enantioselectivity.

Experimental Protocol: Chiral HPLC Screening
  • Prepare a solution of the racemic tetrahydropyran hydrazine derivative in a suitable mobile phase compatible solvent.

  • Screen a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID, IE, IF).

  • Use a generic set of mobile phases for screening:

    • Normal Phase: Hexane/Isopropanol (90/10, v/v)

    • Reversed Phase: Acetonitrile/Water (50/50, v/v) with 0.1% Formic Acid

  • Analyze the results to identify the CSP and mobile phase combination that provides the best separation.

  • Optimize the separation by fine-tuning the mobile phase composition, flow rate, and column temperature.

Diagram of the Chiral HPLC Method Development Strategy

Chiral_HPLC_Workflow cluster_screen CSP & Mobile Phase Screening Racemate Racemic Tetrahydropyran Hydrazine Derivative CSP1 Chiralpak IA Racemate->CSP1 CSP2 Chiralpak IB Racemate->CSP2 CSP3 Chiralpak IC Racemate->CSP3 Optimization Optimization of Mobile Phase, Temperature, Flow Rate CSP1->Optimization CSP2->Optimization CSP3->Optimization MobilePhase Normal & Reversed Phase Solvents Validation Method Validation Optimization->Validation Analysis Enantiopurity Analysis Validation->Analysis

Caption: Strategy for chiral HPLC method development.

Conclusion: An Integrated Approach to Characterization

A comprehensive characterization of tetrahydropyran hydrazines relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and offers insights into the molecular structure through fragmentation analysis. HPLC, particularly with pre-column derivatization, is indispensable for purity assessment and quantification. For chiral compounds, enantioselective HPLC is crucial for separating and quantifying individual stereoisomers. The selection of the most appropriate analytical method or combination of methods will depend on the specific goals of the analysis, whether it be routine quality control, in-depth structural characterization, or the determination of enantiomeric purity.

References

  • (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • (tetrahydro-2h-pyran-4-yl)hydrazine (C5H12N2O) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds | ACS Omega. (2022, February 3). Retrieved January 19, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved January 19, 2026, from [Link]

  • Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed. (2013). Retrieved January 19, 2026, from [Link]

  • Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation - ResearchGate. (2001, August 5). Retrieved January 19, 2026, from [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022, July 16). Retrieved January 19, 2026, from [Link]

  • Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones | TSI Journals. (2021, June 29). Retrieved January 19, 2026, from [Link]

  • utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of tetrahydropalmatine enantiomers in dogs - PubMed. (2005, November 5). Retrieved January 19, 2026, from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). Retrieved January 19, 2026, from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

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A Medicinal Chemist's Guide to Scaffold Selection: Tetrahydropyran vs. Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

Abstract

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Among the most ubiquitous saturated six-membered heterocycles, tetrahydropyran (THP) and piperidine represent two foundational choices, each imparting a distinct set of physicochemical and pharmacological properties to a molecule. This guide provides a comprehensive comparison of these two scaffolds, moving beyond simple isosterism to explore the nuanced causality behind their differential effects on absorption, distribution, metabolism, excretion (ADME), and on-target activity. We will dissect their structural and electronic differences, analyze their impact on pharmacokinetic profiles through case studies, and provide a validated experimental protocol for differentiating between them in a real-world laboratory setting.

Introduction: The Strategic Importance of Saturated Heterocycles

As the pharmaceutical industry increasingly targets complex biological systems, the demand for molecules with refined three-dimensional (3D) character has grown.[1] Saturated heterocycles like tetrahydropyran and piperidine offer rigid, well-defined conformational frameworks that enable precise spatial orientation of substituents, a critical factor for optimizing interactions with biological targets. Unlike their flat, aromatic counterparts, these scaffolds reduce the entropic penalty upon binding and can improve physicochemical properties such as solubility.[2]

The core difference—an oxygen atom in THP versus a nitrogen atom in piperidine—may seem subtle, but it is the origin of a cascade of divergent properties. The choice is rarely arbitrary; it is a strategic decision aimed at solving specific drug design challenges, from modulating basicity and lipophilicity to mitigating off-target toxicities.[3] This guide will illuminate the key decision-making criteria for researchers navigating this crucial choice.

Structural and Physicochemical Foundations

At the heart of the comparison lies the fundamental nature of the heteroatom. The oxygen in the THP ring is a neutral, hydrogen bond acceptor. In contrast, the secondary amine in the piperidine ring is basic, serving as both a hydrogen bond acceptor and, when protonated, a hydrogen bond donor.[4] This distinction is the primary driver of their differing behaviors in physiological environments.

Conformational Analysis

Both THP and piperidine predominantly adopt a stable chair conformation, similar to cyclohexane, to minimize torsional strain. Substituents can occupy either axial or equatorial positions, and the energetic preference for the equatorial position is a key consideration in drug design. The conformational free energies for substituents on a piperidine ring are nearly identical to those on a cyclohexane ring.[5] However, the protonation of the piperidine nitrogen can significantly alter these preferences, especially for polar substituents, by introducing strong electrostatic interactions that can stabilize the axial conformer.[5]

Caption: Chair conformations of THP and Piperidine scaffolds.

Head-to-Head Physicochemical Comparison

The most impactful physicochemical differences are summarized below. The causality is critical: piperidine's basicity, a result of the nitrogen's lone pair of electrons, makes it ionizable at physiological pH, which drastically increases aqueous solubility but can also introduce liabilities. THP, being a neutral ether, has lower polarity and is metabolically more stable than many linear ethers due to its constrained conformation.[2]

PropertyTetrahydropyran (THP)PiperidineCausality & Implication in Drug Design
Heteroatom Oxygen (O)Nitrogen (NH)Oxygen is a neutral H-bond acceptor. Nitrogen is a basic H-bond acceptor and (when protonated) donor.
Basicity (pKa) ~ -2.9 (of conjugate acid)~11.2Piperidine is highly basic and will be >99% protonated at physiological pH (7.4). This dramatically increases solubility but can also lead to hERG liability and limit CNS penetration.
H-Bonding Acceptor onlyAcceptor & Donor (protonated)Piperidine offers more versatile interactions with targets but also with metabolic enzymes and transporters.[4]
Lipophilicity (cLogP) ~1.1~0.8 (neutral)THP is inherently more lipophilic than neutral piperidine. However, at pH 7.4, the ionized piperidinium cation is vastly more hydrophilic.
Metabolic Stability Generally stable etherProne to N-dealkylation, oxidationThe C-N bonds in piperidine are common sites for CYP450-mediated metabolism. The ether in THP is comparatively robust.[4]
Toxicity Profile Generally inertBasicity linked to hERG toxicityA basic nitrogen is a common pharmacophore for hERG channel binders, a major cardiotoxicity risk.[6]

Implications for Drug Design and ADME Properties

The choice between THP and piperidine is often a strategic trade-off between solubility, metabolic stability, and potential toxicity.

Solubility and Permeability

The basic nitrogen of piperidine is a powerful tool for enhancing aqueous solubility, a common hurdle in drug development.[7] By forming a protonated, charged species at physiological pH, piperidine-containing compounds can overcome poor solubility driven by other lipophilic parts of the molecule. However, this same charge can be a detriment to passive membrane permeability, as charged molecules do not readily cross lipid bilayers. This can limit oral absorption and penetration across the blood-brain barrier (BBB).

Conversely, the THP scaffold, being neutral and moderately lipophilic, is often employed when permeability is paramount and solubility can be addressed through other means.[2] Replacing a piperidine with a THP is a common strategy to "de-basify" a molecule, improving its permeability and metabolic stability.

Metabolic Stability

The piperidine ring is susceptible to several metabolic pathways, primarily oxidation at the carbons alpha to the nitrogen, and N-dealkylation if the nitrogen is tertiary.[4] These metabolic routes can lead to rapid clearance and the formation of potentially active or toxic metabolites. The THP ring is significantly more resistant to metabolism. The ether linkage is generally stable, and while C-H oxidation can occur, it is often slower than metabolism associated with the piperidine nitrogen.[2] This makes the THP scaffold an attractive choice for improving a drug's half-life.[8]

Target Engagement and Pharmacodynamics

The ability of the piperidine nitrogen to act as both a hydrogen bond acceptor and a donor (when protonated) provides a point of interaction that is unavailable with the THP ring.[4] In many cases, this interaction is critical for high-affinity binding to the target protein. For example, in the design of HIV protease inhibitors, cyclic ethers like THF and THP have been used to form crucial hydrogen bonds with the enzyme backbone.[9] Replacing the ether oxygen with a carbon atom leads to a dramatic loss of activity, demonstrating the importance of this interaction.[9]

Toxicity and Off-Target Effects

A primary concern with the piperidine scaffold is its association with inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[6] Inhibition of hERG can lead to fatal cardiac arrhythmias. The key pharmacophore for many hERG blockers is a basic nitrogen atom that becomes protonated and interacts with key residues within the channel pore. Reducing the basicity (pKa) or removing the basic center altogether are classic strategies to mitigate hERG risk.[6][10] Replacing a piperidine with a non-basic isostere like THP is a direct and often effective approach to address this liability.

G cluster_decision Scaffold Selection Workflow Start Initial Hit Compound Prop Assess Key Properties: - Solubility - Permeability - hERG Risk - Target H-Bonding Needs Start->Prop Solubility Is Aqueous Solubility a Major Issue? Prop->Solubility hERG Is hERG Risk a Major Concern? Solubility->hERG No Piperidine Consider Piperidine Scaffold Solubility->Piperidine Yes Hbond Is an H-bond Donor Required for Potency? hERG->Hbond No THP Consider Tetrahydropyran Scaffold hERG->THP Yes Hbond->Piperidine Yes Hbond->THP No

Caption: A simplified decision workflow for scaffold selection.

Case Study: Mitigating hERG Risk in Akt Inhibitors

A compelling example of strategic scaffold hopping comes from the development of Akt inhibitors for cancer therapy. An initial lead compound containing a 3,4-disubstituted piperidine moiety showed potent anti-tumor efficacy but was plagued by significant hERG inhibition.[11] Medicinal chemists addressed this by systematically exploring modifications. A key strategy was to reduce the basicity of the piperidine nitrogen. By introducing an electron-withdrawing group and modifying substituents, they were able to create analogues with dramatically reduced hERG blockage and an improved safety profile, ultimately leading to a successful drug candidate.[11] In a similar program, other researchers might have chosen to replace the piperidine with a THP ring entirely to eliminate the basic center, trading the potential for a key hydrogen-bonding interaction for a cleaner safety profile.

Synthetic Accessibility

Both scaffolds are readily accessible through a variety of synthetic methods.

  • Piperidines: Often synthesized by the hydrogenation of corresponding pyridine precursors, which allows for a wide range of commercially available starting materials.[12][13] Multicomponent reactions are also powerful for creating highly substituted piperidines in a single step.[14] Recent advances have even streamlined these processes, reducing multi-step syntheses to just a few efficient steps.[15]

  • Tetrahydropyrans: Commonly synthesized via intramolecular cyclization reactions, such as the Prins cyclization or iodoetherification of homoallylic alcohols.[16][17] Acid-mediated cyclization of silylated alkenols is another efficient and stereoselective method.[18]

While both are accessible, the vast commercial availability of substituted pyridines often gives piperidine synthesis a slight advantage in terms of starting material diversity for initial explorations.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically determine the difference in metabolic stability between a THP- and a piperidine-containing analogue, a standardized in vitro assay using human liver microsomes (HLM) is essential. This protocol provides a self-validating system to measure the rate of metabolism.

Objective:

To compare the metabolic stability of a piperidine-containing compound (Test Compound A) and its corresponding THP analogue (Test Compound B) by measuring their rate of disappearance when incubated with HLM.

Materials:
  • Test Compounds A and B (10 mM stocks in DMSO)

  • Human Liver Microsomes (HLM), pooled from multiple donors (20 mg/mL stock)

  • NADPH regenerating system (e.g., Corning Gentest™ NADPH Regenerating System A/B)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control (e.g., Verapamil, high clearance) and Negative Control (e.g., Warfarin, low clearance)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for quenching

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

Experimental Workflow Diagram

G cluster_workflow Metabolic Stability Assay Workflow A 1. Prepare Reagents - Dilute Compounds & Controls to 200µM - Prepare HLM/Buffer Mix (0.5 mg/mL) - Prepare NADPH System B 2. Pre-incubation (37°C, 10 min) Add HLM/Buffer Mix to plate Add Compound/Control solutions A->B C 3. Initiate Reaction Add NADPH System to wells (T=0 sample taken immediately before) B->C D 4. Time-Point Sampling Incubate at 37°C Quench aliquots at 0, 5, 15, 30, 60 min with cold Acetonitrile + IS C->D E 5. Sample Processing Centrifuge plate (4000 rpm, 10 min) Transfer supernatant to analytical plate D->E F 6. LC-MS/MS Analysis Quantify remaining parent compound relative to Internal Standard (IS) E->F G 7. Data Analysis Plot ln(% Remaining) vs. Time Calculate half-life (t½) and intrinsic clearance (Cl_int) F->G

Caption: Step-by-step workflow for the HLM stability assay.

Procedure:
  • Preparation: Thaw all reagents on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add buffer, HLM solution, and the test/control compound solution to achieve a final HLM concentration of 0.5 mg/mL and a final substrate concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the "no-NADPH" negative control wells.

  • Time Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from the incubation plate to a quenching plate containing ice-cold acetonitrile with the internal standard. The T=0 sample is taken immediately after adding the NADPH.

  • Sample Processing: Once all time points are collected, vortex the quenching plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new analytical plate and analyze by LC-MS/MS to determine the peak area ratio of the analyte to the internal standard.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. A significantly longer half-life for the THP analogue (Compound B) compared to the piperidine (Compound A) would provide strong experimental evidence of its superior metabolic stability. The positive and negative controls must perform as expected for the assay to be considered valid.

Conclusion

The decision between incorporating a tetrahydropyran or a piperidine scaffold is a masterclass in medicinal chemistry strategy. It requires a deep, causal understanding of how a single atom's identity can ripple through a molecule's entire ADME-Tox profile. Piperidine offers the potent advantages of enhanced solubility and versatile target interactions through its basic nitrogen, but at the cost of potential metabolic instability and a significant risk of hERG-related cardiotoxicity.[3][4] Tetrahydropyran provides a more metabolically robust and safer alternative, often improving permeability by removing the basic center, though it sacrifices the hydrogen-bond donating capability.[2] The optimal choice is never universal; it is dictated by the specific challenges and objectives of the drug discovery program. By leveraging the principles and experimental validations outlined in this guide, researchers can make more informed, rational decisions, accelerating the journey toward safer and more effective medicines.

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. Retrieved from PharmaBlock website.[2]

  • Wensing, G., et al. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 15(12), 9249-9267.[9]

  • ResearchGate. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines. Retrieved from ResearchGate.[19]

  • Wei, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.[3][7][10]

  • Savelyeva, T., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6563.[12]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116550.[4]

  • News-Medical. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from News-Medical.net.[15]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1625.[1]

  • Singh, O. V., et al. (2007). Mono-, Di-, and Triaryl Substituted Tetrahydropyrans as Cyclooxygenase-2 and Tumor Growth Inhibitors. Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, 50(22), 5293-5301.[16]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from organic-chemistry.org.[13]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.[14]

  • Crimmins, M. T., & Shams, G. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 11(12), 4886–4919.[17]

  • García, P., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2849.[18]

  • Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from a relevant scientific publication source.[8]

  • Drug Hunter. (2024, August 16). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks [Video]. YouTube.[6]

  • ResearchGate. (n.d.). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Retrieved from ResearchGate.[11]

  • J. E. Anderson, et al. (1994). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 711-716.[5]

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A Comparative Guide to Alternative Reagents in Pyrazole Synthesis: Enhancing Efficiency and Safety in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous blockbuster drugs. The classical Knorr synthesis, relying on the condensation of hydrazines with 1,3-dicarbonyl compounds, has long been a workhorse in the laboratory. However, the inherent risks associated with hydrazine and the frequent lack of regioselectivity have spurred the development of innovative and safer alternatives. This guide provides an in-depth comparison of these modern reagents and methodologies, offering field-proven insights and experimental data to inform your synthetic strategies.

The Limitations of the Classical Approach: Why Seek Alternatives?

The traditional Knorr pyrazole synthesis, while historically significant, presents several challenges in the modern laboratory:

  • Safety Concerns: Hydrazine is a highly toxic and potentially explosive reagent, necessitating stringent handling precautions.

  • Regioselectivity Issues: When using unsymmetrical 1,3-dicarbonyl compounds, the Knorr synthesis often yields a mixture of regioisomers, leading to tedious separation processes and reduced overall yield of the desired product.

  • Limited Substrate Scope: The harsh reaction conditions sometimes required can be incompatible with sensitive functional groups on the starting materials.

These limitations have driven the exploration of alternative reagents and synthetic pathways that offer improved safety profiles, better control over regioselectivity, and broader applicability.

A Comparative Analysis of Modern Synthetic Strategies

This section details a range of alternative approaches to pyrazole synthesis, comparing their performance based on reaction yields, conditions, and substrate scope.

Hydrazine Surrogates: A Safer Approach to the N-N Bond

To mitigate the risks associated with hydrazine, several less hazardous derivatives have been successfully employed.

  • Tosylhydrazides and Hydrazones: These stable, crystalline solids are excellent substitutes for hydrazine. They react with various building blocks to form pyrazoles, often with improved regioselectivity. For instance, the reaction of tosylhydrazides with alkynes provides a direct route to polysubstituted pyrazoles.[1]

  • In Situ Hydrazine Generation: A clever strategy to avoid handling hydrazine directly is its generation in situ. One such method involves the copper-catalyzed coupling of arylboronic acids with a protected diimide, which then undergoes deprotection and cyclization with a 1,3-dicarbonyl compound in a one-pot process.[2] This approach is particularly valuable for synthesizing N-arylpyrazoles.

Expanding the Building Blocks: Beyond 1,3-Dicarbonyls

Moving beyond the traditional 1,3-dicarbonyl precursors opens up a vast chemical space for novel pyrazole analogs.

  • α,β-Unsaturated Carbonyls (Chalcones): The reaction of α,β-unsaturated ketones and aldehydes with hydrazines is a well-established method. The initial Michael addition is followed by cyclization and subsequent oxidation to yield the aromatic pyrazole ring. This method allows for the synthesis of a wide array of aryl-substituted pyrazoles.

  • Alkynes: Terminal and internal alkynes are versatile precursors for pyrazole synthesis. Their reaction with diazo compounds or other nitrogen-containing reagents provides a powerful tool for constructing the pyrazole core. Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines, for example, lead to the highly regioselective formation of 3-CF3-pyrazoles with excellent yields.[3]

The Power of "Green" Chemistry: Enhancing Sustainability

Modern synthetic chemistry emphasizes environmentally benign practices. Microwave- and ultrasound-assisted syntheses have emerged as powerful tools in this regard.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[4][5][6] This technique is applicable to a wide range of pyrazole syntheses, including multicomponent reactions. For example, a one-pot, three-component reaction of aldehydes, ketones, and hydrazines under microwave irradiation can efficiently produce pyrazolines, which are then oxidized to pyrazoles.[3]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields. Ultrasound-assisted synthesis is often employed in conjunction with green solvents like water, further boosting the environmental credentials of the process.[6]

Multicomponent Reactions (MCRs): The Elegance of Simplicity

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical. They offer a streamlined approach to complex molecules, reducing waste and simplifying purification.[2][7][8]

A notable example is the one-pot synthesis of highly substituted pyranopyrazoles from ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile, catalyzed by an environmentally friendly catalyst in an aqueous medium.[4][5]

Quantitative Performance Comparison

The following tables summarize the performance of various alternative reagents and methods for pyrazole synthesis, providing a clear comparison of their efficiency.

MethodKey ReagentsTypical Reaction TimeTypical Yield (%)Key Advantages
Knorr Synthesis (Traditional) Hydrazine, 1,3-DicarbonylHours60-80Well-established, readily available starting materials
Hydrazine Surrogate (Tosylhydrazide) Tosylhydrazide, Alkyne12-24 hours70-90Improved safety, good regioselectivity
α,β-Unsaturated Carbonyl Route Hydrazine, Chalcone2-8 hours75-95Readily available starting materials, access to diverse aryl-substituted pyrazoles
Microwave-Assisted MCR Aldehyde, Ketone, Hydrazine5-30 minutes80-95Rapid synthesis, high yields, energy efficient
Ultrasound-Assisted Synthesis Varies (e.g., chalcones, hydrazines)30-60 minutes85-98Enhanced reaction rates, often in green solvents
Silver-Catalyzed Alkyne Route Trifluoromethylated ynone, Hydrazine, AgOTf catalyst1 hourup to 99High yields, excellent regioselectivity for fluorinated pyrazoles

Experimental Protocols

Protocol 1: Classic Knorr Pyrazole Synthesis

This protocol outlines the synthesis of a pyrazolone, a derivative of pyrazole.

Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 3 mL of 1-propanol and 3 drops of glacial acetic acid.

  • Heat the reaction mixture to approximately 100°C with stirring on a hot plate.

  • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).

  • Once the ethyl benzoylacetate is consumed (typically after 1 hour), add 10 mL of water to the hot reaction mixture with stirring.

  • Cool the mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and rinse with a small amount of cold water.

  • Allow the product to air dry.

Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol exemplifies a rapid and efficient green chemistry approach.

  • In a microwave-safe vessel, combine an aromatic aldehyde (1 mmol), a ketone (1 mmol), and a hydrazine (1.2 mmol).

  • Add a suitable solvent (e.g., ethanol or acetic acid) or perform the reaction solvent-free.

  • Irradiate the mixture in a microwave reactor at a specified power (e.g., 300-400 W) and temperature (e.g., 100-120°C) for 5-15 minutes.

  • After cooling, the intermediate pyrazoline can be isolated or oxidized in situ to the pyrazole.

  • For oxidation, a simple work-up involving heating in a suitable solvent or the addition of a mild oxidizing agent can be employed.

  • The final pyrazole product is then purified by recrystallization or column chromatography.

Mechanistic Insights and Logical Relationships

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Knorr Pyrazole Synthesis Workflow

G cluster_0 Knorr Pyrazole Synthesis A 1,3-Dicarbonyl + Hydrazine B Condensation to form Hydrazone intermediate A->B C Intramolecular Cyclization B->C D Dehydration C->D E Pyrazole Product D->E

Caption: Workflow of the Knorr Pyrazole Synthesis.

Comparison of Synthetic Pathways

G cluster_0 Starting Materials cluster_1 Nitrogen Source cluster_2 Reaction Conditions cluster_3 Product A 1,3-Dicarbonyls D Hydrazine A->D Knorr F In situ generated Hydrazine A->F B α,β-Unsaturated Carbonyls B->D C Alkynes E Hydrazine Surrogates (e.g., Tosylhydrazide) C->E G Conventional Heating D->G H Microwave Irradiation D->H I Ultrasonication D->I E->G E->H F->G J Pyrazole Derivatives G->J H->J I->J

Caption: Interplay of reagents and conditions in pyrazole synthesis.

Conclusion and Future Outlook

The synthesis of pyrazole-containing compounds has evolved significantly from its classical roots. The alternative reagents and methodologies presented in this guide offer a compelling case for moving beyond traditional practices. By embracing safer reagents like hydrazine surrogates, exploring diverse building blocks, and adopting green chemistry techniques such as microwave and ultrasound assistance, researchers can not only enhance the efficiency and safety of their synthetic workflows but also expand the accessible chemical space for novel drug candidates. The continued development of multicomponent reactions and novel catalytic systems promises an even more streamlined and sustainable future for pyrazole synthesis, empowering the next generation of discoveries in medicinal chemistry.

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Schmidt, A.-C. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. [Link]

  • El-Faham, A. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6449. [Link]

  • Wan, J.-P. et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Verma, A. et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 133-141. [Link]

  • El-Metwaly, N. M. et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29013-29026. [Link]

  • Karakaya, A. et al. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Synthesis, 20(6), 634-651. [Link]

  • Zhou, J. et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

Sources

A Comparative Guide to Hydrazine Precursors in Organic Synthesis: From Classical Reagents to Modern Surrogates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the deliberate and strategic choice of reagents is paramount to the success of a synthetic campaign. Hydrazine (N₂H₄) and its derivatives are foundational building blocks and reagents in organic chemistry, pivotal for constructing a wide array of molecular architectures, from simple alkanes to complex nitrogen-containing heterocycles that form the core of many pharmaceuticals.[1][2] However, the high toxicity and potential carcinogenicity of anhydrous hydrazine and its concentrated aqueous solutions (hydrazine hydrate) necessitate a careful consideration of its handling and the use of safer, more manageable alternatives known as precursors or surrogates.[1]

This guide provides an in-depth comparative study of various hydrazine precursors, moving beyond a simple catalog of reagents. We will delve into the causality behind experimental choices, offering field-proven insights into their reactivity, stability, handling, and application. By presenting supporting experimental data and detailed protocols, this guide aims to equip the modern chemist with the knowledge to select the optimal hydrazine source for their specific synthetic challenge, balancing reactivity with safety and practicality.

The Imperative for Hydrazine Precursors: A Safety and Handling Perspective

Anhydrous hydrazine is a colorless, fuming, and dangerously unstable liquid.[1] Its high reactivity and potential to explode during distillation in the presence of air make it unsuitable for routine laboratory use.[1] Hydrazine hydrate, a solution of hydrazine in water (typically 64-85% hydrazine), is more commonly used but remains highly toxic and corrosive.[3] Exposure can cause severe skin burns, irritation to the respiratory tract, and damage to the liver, kidneys, and central nervous system.[1] Furthermore, hydrazine is classified as a potential occupational carcinogen.[1]

This inherent risk profile has driven the development and adoption of hydrazine precursors, which are more stable, less toxic, and easier to handle compounds that can generate the necessary reactive hydrazine species in situ or serve as direct replacements in key transformations. The choice of a precursor is often a trade-off between reactivity and safety, and understanding these nuances is critical for efficient and responsible synthesis.

Core Applications and a Comparative Analysis of Precursors

We will explore the performance of different hydrazine precursors in three fundamental transformations: the Wolff-Kishner reduction for deoxygenation, the Fischer indole synthesis, and the Knorr pyrazole synthesis for heterocycle formation.

The Wolff-Kishner Reduction: Deoxygenation of Carbonyls

The Wolff-Kishner reduction is a classic method for converting aldehydes and ketones to their corresponding alkanes.[4][5] The reaction proceeds through the formation of a hydrazone intermediate, which, upon treatment with a strong base at high temperatures, eliminates nitrogen gas to yield the reduced product.[6][7]

Common Precursors:

  • Hydrazine Hydrate: The traditional and most direct precursor. The Huang-Minlon modification, which involves using a high-boiling solvent like diethylene glycol and distilling off water and excess hydrazine hydrate after hydrazone formation, allows the reaction temperature to reach the necessary ~200 °C for decomposition, leading to improved yields and shorter reaction times.[8]

  • Tosylhydrazide (TsNHNH₂): A stable, crystalline solid that reacts with carbonyls to form tosylhydrazones. These intermediates can be reduced under much milder conditions using reagents like sodium borohydride (NaBH₄), avoiding the harsh basicity and high temperatures of the traditional Wolff-Kishner reaction.[6] This makes it suitable for substrates with base-sensitive functional groups.

  • N-Boc-hydrazine ((CH₃)₃COCONHNH₂): A solid, easily handleable protected form of hydrazine.[9] While not a direct Wolff-Kishner reagent, it's a key precursor for creating substituted hydrazines and for other transformations where a controlled introduction of the hydrazine moiety is required.

  • Silyl Hydrazines (e.g., 1,2-bis(tert-butyldimethylsilyl)hydrazine): These reagents offer a milder alternative to the classical Wolff-Kishner conditions. The resulting silylhydrazones can be reduced in high yield under more controlled conditions.[10]

Comparative Experimental Data: Wolff-Kishner Reduction

Precursor/MethodSubstrateConditionsReaction TimeYield (%)Reference
Hydrazine Hydrate (Huang-Minlon) β-(p-phenoxybenzoyl)propionic acidKOH, diethylene glycol, reflux then distill to 200°CNot specified95[8]
Hydrazine Hydrate (Traditional) β-(p-phenoxybenzoyl)propionic acidSodium ethoxide, ethanol, sealed tube, 180°CNot specified48[8]
Tosylhydrazide/NaBH₄ Androstan-17β-ol-3-one tosylhydrazoneNaBH₄, refluxing methanolNot specifiedNot specified (milder conditions noted)[6]
N-tert-butyldimethylsilylhydrazone Steroidal KetoneSc(OTf)₃ (formation); reduction conditions not specifiedNot specified91[10]
Hydrazine Hydrate (Huang-Minlon) Steroidal KetoneKOH, diethylene glycol, 195°CNot specified79[10]

As the data indicates, the Huang-Minlon modification significantly improves the yield over the traditional Wolff-Kishner procedure.[8] Furthermore, for a sterically hindered steroidal ketone, the use of a silyl hydrazine precursor led to a higher yield (91%) compared to the standard Huang-Minlon conditions (79%), highlighting the advantage of modern surrogates for complex substrates.[10]

Experimental Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound (1.0 eq), diethylene glycol as the solvent, potassium hydroxide (3.0 eq), and 85% hydrazine hydrate (several equivalents).

  • Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to facilitate the complete formation of the hydrazone intermediate.

  • Reduction: After hydrazone formation, reconfigure the apparatus for distillation. Heat the reaction mixture to a higher temperature (typically around 200°C) to remove water and excess hydrazine. The evolution of nitrogen gas will be observed.

  • Completion and Work-up: Maintain the high temperature until the gas evolution ceases, which indicates the completion of the reaction. Allow the mixture to cool to room temperature.

  • Isolation: Dilute the cooled reaction mixture with water and extract the product using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Logical Flow of the Wolff-Kishner Reduction

Wolff_Kishner_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Stages cluster_workup Work-up & Purification Start Combine Carbonyl, Hydrazine Hydrate, KOH, Diethylene Glycol Hydrazone_Formation Reflux (1-2h) Hydrazone Formation Start->Hydrazone_Formation Heat Distillation Distill H₂O & Excess Hydrazine Heat to ~200°C Hydrazone_Formation->Distillation Reconfigure Reduction N₂ Gas Evolution Alkane Formation Distillation->Reduction High Temp. Workup Cool, Dilute with H₂O, Extract with Organic Solvent Reduction->Workup Reaction Complete Purification Wash, Dry, Concentrate, Purify (Distillation/Chromatography) Workup->Purification End Final Product (Alkane) Purification->End

Caption: Workflow of the Huang-Minlon modification of the Wolff-Kishner reduction.

The Fischer Indole Synthesis: Crafting the Indole Scaffold

The Fischer indole synthesis is a venerable and powerful method for constructing the indole ring system, a privileged scaffold in medicinal chemistry.[11][12] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[6][11]

Common Precursors:

  • Phenylhydrazine and its Derivatives: The choice of substitution on the phenylhydrazine ring directly translates to the substitution pattern on the resulting indole. Electron-donating groups on the arylhydrazine generally facilitate the reaction, while electron-withdrawing groups can hinder it.

  • Arylhydrazones: Pre-formed arylhydrazones can also be used, which can be advantageous in some cases to avoid side reactions.

Comparative Experimental Data: Fischer Indole Synthesis

Hydrazine PrecursorCarbonyl CompoundAcid CatalystConditionsYield (%)Reference
Phenylhydrazine AcetophenonePolyphosphoric acidNot specifiedNot specified (used for synthesis)[12]
Phenylhydrazine AcetophenoneZinc chlorideHeating75-80[13]
o-tolylhydrazine hydrochloride Isopropyl methyl ketoneAcetic acidRoom TemperatureHigh[14]
p-nitrophenylhydrazine Isopropyl methyl ketoneAcetic acid/HClHeatingSuccessful[14]
p-nitrophenylhydrazine Isopropyl methyl ketoneAcetic acidRefluxUnsuccessful[14]

The data illustrates the critical role of the acid catalyst and reaction conditions. While polyphosphoric acid and zinc chloride are effective, the reaction with the less reactive p-nitrophenylhydrazine required the addition of a strong acid (HCl) to proceed, whereas acetic acid alone was insufficient.[12][13][14] This highlights the need to tailor conditions to the electronic nature of the precursor.

Experimental Protocol: Synthesis of 2-Phenylindole [13]

  • Hydrazone Formation: Gently heat a mixture of acetophenone (1.0 eq) and phenylhydrazine (1.1 eq) on a steam cone for 1 hour.

  • Crystallization: Dissolve the hot mixture in 95% ethanol and induce crystallization by agitation. Cool the mixture in an ice bath.

  • Isolation of Hydrazone: Collect the precipitated acetophenone phenylhydrazone by filtration, wash with cold ethanol, and dry under reduced pressure.

  • Cyclization: Mix the dried phenylhydrazone with anhydrous zinc chloride (in a 1:1 weight ratio) and heat the mixture in an oil bath at 170°C for 25 minutes.

  • Work-up: While still hot, carefully add 25% hydrochloric acid to the reaction mixture. Break up the resulting solid and add more hydrochloric acid and water.

  • Purification: Decant the acidic solution and wash the crude product with water. Recrystallize the solid from ethanol to obtain pure 2-phenylindole.

Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Mechanism A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B H⁺ C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H⁺, Heat E Di-imine Intermediate D->E F Cyclization & Proton Transfer E->F G Aminal Intermediate F->G H Elimination of NH₃ G->H H⁺ I Indole Product H->I Aromatization

Caption: Key steps in the mechanism of the Fischer Indole Synthesis.

The Knorr Pyrazole Synthesis: Building Five-Membered Heterocycles

The synthesis of pyrazoles, another critical heterocyclic motif in pharmaceuticals, is often achieved through the Knorr pyrazole synthesis.[15] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[16] The choice of hydrazine precursor is crucial as it determines the substituent at the N1 position of the pyrazole ring and can influence the regioselectivity of the reaction with unsymmetrical dicarbonyls.[17]

Common Precursors:

  • Hydrazine Hydrate/Sulfate: Used to synthesize N-unsubstituted pyrazoles. Hydrazine sulfate is often preferred as the reaction with hydrazine hydrate can sometimes be violent.[18]

  • Phenylhydrazine: Leads to the formation of 1-phenylpyrazoles. The regioselectivity depends on the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.

  • Substituted Hydrazines: A wide variety of substituted hydrazines can be used to install different groups at the N1 position, allowing for great diversity in the final products.

Comparative Experimental Data: Knorr Pyrazole Synthesis

Hydrazine Precursor1,3-Dicarbonyl CompoundConditionsYield (%)NotesReference
Hydrazine Sulfate Acetylacetone10% NaOH(aq), 15°C77-81Preferred over hydrazine hydrate due to safety.[18]
Hydrazine Hydrate AcetylacetoneEthanol, refluxNot specifiedReaction can be violent.[18]
Phenylhydrazine Ethyl acetoacetateAcetic acid, 100°CHigh (not quantified)Forms a pyrazolone product.[19]
Methylhydrazine Ethyl acetoacetateEthanol, 0-78°C66-100Synthesis of 1,3-dimethyl-5-pyrazolone.

The use of hydrazine sulfate provides a high yield of 3,5-dimethylpyrazole under controlled conditions, and is noted to be safer than using hydrazine hydrate.[18] The synthesis of pyrazolones from β-ketoesters proceeds in high yield with both phenylhydrazine and methylhydrazine, demonstrating the versatility of this reaction for creating diverse N1-substituted products.[19]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole from Hydrazine Sulfate [18]

  • Preparation: Dissolve hydrazine sulfate (0.50 mole) in 10% aqueous sodium hydroxide in a round-bottomed flask equipped with a stirrer and thermometer, and cool in an ice bath to 15°C.

  • Addition: Add acetylacetone (0.50 mole) dropwise to the stirred solution while maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Reaction: Stir the mixture for an additional hour at 15°C.

  • Work-up: Dilute the reaction mixture with water to dissolve any precipitated inorganic salts and transfer to a separatory funnel.

  • Extraction: Extract the product with diethyl ether (1 x 125 ml, then 4 x 40 ml).

  • Isolation: Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Purification: Remove the ether by distillation. The crystalline residue of 3,5-dimethylpyrazole is obtained in 77-81% yield and can be further purified by recrystallization from petroleum ether.

Workflow for Knorr Pyrazole Synthesis

Knorr_Pyrazole_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Stages cluster_workup Work-up & Purification Start Dissolve Hydrazine Sulfate in NaOH(aq) Addition Cool to 15°C, Add Acetylacetone Dropwise Start->Addition Reaction Stir for 1 hour at 15°C Addition->Reaction Dilution Dilute with H₂O Reaction->Dilution Extraction Extract with Diethyl Ether Dilution->Extraction Purification Wash, Dry, Concentrate, Recrystallize Extraction->Purification End Final Product (Pyrazole) Purification->End

Sources

A Comparative Guide to Novel ALK5 Inhibitors Derived from a ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the Transforming Growth Factor-β (TGF-β) signaling pathway presents a critical, albeit challenging, target. Dysregulation of this pathway is a cornerstone of pathogenesis in a spectrum of diseases, from fibrosis to cancer. At the heart of this pathway lies the Activin-like Kinase 5 (ALK5), a serine/threonine kinase receptor that acts as the primary transducer of TGF-β signals. The development of potent and selective ALK5 inhibitors is therefore a key focus of modern drug discovery.

This guide provides an in-depth comparative analysis of a novel class of ALK5 inhibitors derived from a ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine scaffold. We will focus on a representative compound from this class, GW788388 , and evaluate its performance against other well-characterized ALK5 inhibitors, Galunisertib (LY2157299) and Vactosertib (EW-7197) . Through a detailed examination of their in vitro and in vivo profiles, supported by experimental data and protocols, this guide aims to provide researchers with the critical insights needed to navigate the selection and evaluation of next-generation ALK5 inhibitors.

The TGF-β/ALK5 Signaling Axis: A Double-Edged Sword

The TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1][2][3] This phosphorylation event activates ALK5's kinase domain, leading to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[1][3] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of a host of target genes involved in cellular processes such as proliferation, differentiation, apoptosis, and extracellular matrix production.[1][3]

While essential for normal physiological processes, aberrant TGF-β/ALK5 signaling is a key driver of pathology. In cancer, it can promote tumor progression, metastasis, and immunosuppression.[4][5] In fibrotic diseases, it is the primary instigator of excessive extracellular matrix deposition.[6][7] Consequently, the therapeutic rationale for inhibiting ALK5 is to abrogate these pathological effects.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Nuclear Translocation Inhibitor ALK5 Inhibitor (e.g., GW788388) Inhibitor->ALK5 Inhibition

Caption: The canonical TGF-β/ALK5 signaling pathway and the point of intervention for ALK5 inhibitors.

In Vitro Evaluation: A Head-to-Head Comparison

The initial assessment of any novel inhibitor lies in its in vitro performance. Key parameters include potency against the primary target (ALK5), selectivity against other kinases, and the ability to inhibit downstream signaling in a cellular context.

Biochemical Potency and Selectivity

The core of our comparison begins with the direct inhibition of ALK5 kinase activity. This is typically measured using a cell-free enzymatic assay, which quantifies the inhibitor's ability to block the phosphorylation of a substrate by the purified ALK5 kinase domain. The half-maximal inhibitory concentration (IC50) is the standard metric for potency.

CompoundALK5 IC50 (nM)Selectivity ProfileReference(s)
GW788388 18Potent inhibitor of ALK5. Also inhibits TGF-β type II receptor and activin type II receptor. Does not inhibit BMP type II receptor.[6][8][9][10]
Galunisertib 51 (in autophosphorylation assay)Highly selective for ALK5. Sub-micromolar activity against a few related kinases like TβRII and ALK4.[4][11][12]
Vactosertib 12.9Potent and selective for ALK5. Also inhibits ALK2 and ALK4 at nanomolar concentrations.[13][14][15]

Expertise & Experience: The choice of a biochemical assay format is critical. Radiometric assays, such as the [³³P]-ATP filter binding assay, are highly sensitive and considered a gold standard. However, non-radioactive, luminescence-based assays like the ADP-Glo™ kinase assay have gained popularity due to their safety, ease of use, and high-throughput compatibility. When comparing IC50 values across different studies, it is crucial to consider the assay conditions, particularly the ATP concentration, as this can significantly influence the apparent potency of ATP-competitive inhibitors.

Cellular Activity: Inhibition of SMAD Phosphorylation

Moving from a cell-free system to a cellular environment is a critical step to assess target engagement and functional consequences. A key pharmacodynamic marker for ALK5 inhibition is the reduction of TGF-β-induced phosphorylation of SMAD2 (pSMAD2).

CompoundpSMAD2 Inhibition IC50 (nM)Cell Line(s)Reference(s)
GW788388 93 (in a TGF-β cellular assay)Various, including renal epithelial cells[6][10]
Galunisertib 221 (in a SMAD2/3 reporter assay)Mv1Lu, 4T1-LP, EMT6-LM2[4][12]
Vactosertib 10-30 (on pSMAD3)4T1, MCF10A[13][15]

Trustworthiness: A robust pSMAD assay is a self-validating system. It should include a positive control (TGF-β stimulation without inhibitor) to demonstrate pathway activation and a negative control (no TGF-β) to establish the baseline. The dose-dependent inhibition by the test compound provides confidence in its on-target activity.

Experimental Protocol: In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the biochemical potency of ALK5 inhibitors.[16][17]

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human ALK5 kinase in Kinase Assay Buffer to the desired concentration.

    • Prepare a solution of ALK5 peptide substrate and ATP in Kinase Assay Buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., GW788388) in DMSO, followed by a final dilution in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the ALK5 enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vivo Evaluation: From Bench to Bedside

The ultimate test of a drug candidate is its performance in vivo. This involves assessing its pharmacokinetic properties (what the body does to the drug) and its pharmacodynamic effects and efficacy (what the drug does to the body) in relevant animal models.

Pharmacokinetic Profile

A favorable pharmacokinetic (PK) profile is essential for achieving and maintaining therapeutic drug concentrations at the site of action. Key parameters include oral bioavailability (F%), plasma clearance (Cl), volume of distribution (Vd), and half-life (t½).

CompoundSpeciesOral Bioavailability (F%)Half-life (t½)Key PK CharacteristicsReference(s)
GW788388 RatAdequate> 2 hoursImproved PK profile compared to earlier analogs, with plasma clearance < 40 mL/min/kg.[6][8]
Galunisertib HumanRapidly absorbed~8 hoursPK not affected by co-medications like enzyme-inducing anti-epileptic drugs or proton pump inhibitors.[18]
Vactosertib MouseOrally bioavailableNot specifiedPotent antimetastatic activity with oral administration.[13][14]

Expertise & Experience: The tetrahydropyran (THP) moiety in GW788388 is a common structural motif in medicinal chemistry used to improve the physicochemical properties of a molecule. It can enhance aqueous solubility and metabolic stability, often leading to a more favorable pharmacokinetic profile compared to more lipophilic carbocyclic analogs. This strategic chemical modification is a prime example of how structural biology insights are translated into improved drug-like properties.

In Vivo Efficacy

The therapeutic potential of an ALK5 inhibitor is demonstrated by its ability to modulate disease progression in relevant animal models. For a versatile target like ALK5, these models can range from cancer xenografts to chemically induced fibrosis models.

CompoundDisease ModelAnimalEfficacy OutcomeReference(s)
GW788388 Diabetic Nephropathydb/db miceSignificantly reduced renal fibrosis and decreased mRNA levels of key mediators of extracellular matrix deposition.[6][7]
Galunisertib Malignant Glioma, Breast Cancer, NSCLCHuman, MouseDemonstrated durable stable disease and responses in glioma patients. Showed tumor growth delay in xenograft models.[4][5][19]
Vactosertib Breast Cancer Metastasis, Colon CancerMousePotently inhibited breast-to-lung metastasis. Showed tumor-suppressive function in colon cancer models, both alone and in combination with 5-FU.[14][20]
Experimental Protocol: In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the efficacy of an ALK5 inhibitor in a subcutaneous tumor xenograft model.

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Tumor Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Dosing with Inhibitor or Vehicle randomization->dosing monitoring Tumor Volume & Body Weight Monitoring dosing->monitoring euthanasia Euthanasia at Predefined Endpoint monitoring->euthanasia tissue_collection Tumor & Tissue Collection euthanasia->tissue_collection analysis Pharmacodynamic & Histological Analysis tissue_collection->analysis

Caption: A typical workflow for an in vivo efficacy study using a tumor xenograft model.

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., Calu6 for NSCLC) under standard conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the animals into treatment and control groups.

  • Treatment and Monitoring:

    • Administer the ALK5 inhibitor (e.g., Galunisertib at 75 mg/kg, twice daily by oral gavage) or vehicle control for a specified duration (e.g., 21 days).[5]

    • Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week).

    • Monitor the body weight and overall health of the animals.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for pSMAD2), and the remainder fixed in formalin for histological examination.

Conclusion: A Promising Scaffold for Future Therapeutics

The comparative analysis of GW788388, Galunisertib, and Vactosertib underscores the significant progress in the development of potent and selective ALK5 inhibitors. The ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine scaffold, as exemplified by GW788388, represents a promising chemical starting point for the design of novel therapeutics targeting the TGF-β pathway. Its favorable pharmacokinetic properties highlight the importance of strategic chemical modifications in drug discovery.

While all three inhibitors demonstrate robust in vitro and in vivo activity, the choice of a particular compound for further development will depend on a multitude of factors, including the specific disease indication, the desired therapeutic window, and the long-term safety profile. This guide provides a foundational framework for researchers to critically evaluate these and other emerging ALK5 inhibitors, ultimately paving the way for new and effective treatments for a range of debilitating diseases.

References

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  • Herbertz, S., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6639–6653. Available at: [Link]

  • Schematic diagram of TGF-β signaling pathway. A Synthesis of TGF-β... ResearchGate. Available at: [Link]

  • TGF-β/SMAD Signaling Pathway. Creative Diagnostics. Available at: [Link]

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  • Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499. Available at: [Link]

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  • Petersen, M., et al. (2008). Oral Administration of GW788388, an Inhibitor of TGF-beta Type I and II Receptor Kinases, Decreases Renal Fibrosis. Kidney International, 73(6), 705–715. Available at: [Link]

  • Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget. Available at: [Link]

  • Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479-4499. Available at: [Link]

  • (PDF) Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. ResearchGate. Available at: [Link]

  • Moon, J.-Y., et al. (2020). Effects of TGF-β1 Receptor Inhibitor GW788388 on the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells. International Journal of Molecular Sciences, 21(18), 6896. Available at: [Link]

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  • Pharmacokinetic parameters of Galunisertib in mice following a single oral dose of two different formulations. ResearchGate. Available at: [Link]

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  • Brandes, A. A., et al. (2020). Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma. Investigational New Drugs, 38(5), 1578–1588. Available at: [Link]

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A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking New Routes Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of blockbuster drugs like the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] Its prevalence drives a continuous search for more efficient, scalable, and sustainable synthetic methodologies. This guide provides an in-depth comparison between the time-honored Knorr pyrazole synthesis and emerging techniques that champion green chemistry principles, offering researchers the data and protocols needed to make informed decisions in their synthetic campaigns.

The Cornerstone: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the Knorr synthesis is the quintessential method for pyrazole construction.[1][3] It is a robust and versatile cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4]

Mechanism and Rationale

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups.[5][6] This is a classic carbonyl-amine condensation. The critical subsequent step is an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step then yields the stable, aromatic pyrazole ring.[5][7] The thermodynamic driving force for this final step is the formation of the highly stable aromatic system.

While straightforward, a key challenge arises when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack by the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[3][8][9] This lack of regioselectivity can complicate purification and reduce the overall yield of the desired product.

Visualizing the Traditional Workflow

The following diagram illustrates the typical multi-step workflow associated with a classical Knorr pyrazole synthesis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification Reactants 1. Mix 1,3-Dicarbonyl & Hydrazine in Solvent Catalyst 2. Add Acid Catalyst (e.g., Acetic Acid) Reactants->Catalyst Heating 3. Heat Mixture (Reflux, e.g., 100°C) Catalyst->Heating Monitoring 4. Monitor via TLC Heating->Monitoring Workup 5. Aqueous Work-up & Organic Extraction Monitoring->Workup Purify 6. Dry & Evaporate Solvent Workup->Purify Crystallize 7. Recrystallization Purify->Crystallize Product Final Product Crystallize->Product

Caption: Workflow for the traditional Knorr pyrazole synthesis.

Protocol: Classic Knorr Synthesis of a Pyrazolone

This protocol, adapted from established procedures, details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[5][7]

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol, followed by 3 drops of glacial acetic acid to catalyze the reaction.

  • Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with vigorous stirring.

  • Reaction Monitoring: After 1 hour, monitor the consumption of the starting ketoester using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the ketoester is fully consumed, add 10 mL of water to the hot reaction mixture.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate product precipitation.

  • Isolation and Purification: Isolate the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol.[5]

The Vanguard: Green and Accelerated Synthetic Routes

In response to the growing need for sustainable chemistry, several new methods have been developed that offer significant advantages over traditional approaches.[10][11] These modern routes often feature reduced reaction times, milder conditions, and a smaller environmental footprint.[12] A prominent example is the use of microwave-assisted, one-pot procedures.[13][14]

Mechanism and Rationale

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to generate heat rapidly and efficiently when subjected to microwave irradiation.[2] This localized, superheating effect dramatically accelerates reaction rates, often reducing multi-hour reflux procedures to mere minutes.[14]

Pairing this technology with a "one-pot" strategy, where reactants are converted to the final product in a single vessel without isolating intermediates, further enhances efficiency.[15] For example, a pyrazole can be synthesized directly from an α,β-unsaturated ketone, which reacts in situ with a tosylhydrazide to form the necessary hydrazone intermediate, which then undergoes cyclization. This approach avoids hazardous solvents, minimizes waste, and simplifies the overall process.[10]

Visualizing the Modern Workflow

The diagram below showcases the streamlined nature of a one-pot, microwave-assisted pyrazole synthesis.

G cluster_0 One-Pot Setup cluster_1 Reaction cluster_2 Isolation Reactants 1. Mix Ketone, Tosylhydrazide, & Base (Solvent-Free) Microwave 2. Microwave Irradiation (e.g., 130°C, 5-15 min) Reactants->Microwave Cooling 3. Cool Reaction Mixture Microwave->Cooling Purify 4. Simple Filtration Cooling->Purify Product Final Product Purify->Product

Caption: Workflow for a modern microwave-assisted synthesis.

Protocol: Microwave-Assisted One-Pot Synthesis of 3,5-Disubstituted-1H-Pyrazoles

This protocol is based on a green, solvent-free approach for pyrazole synthesis.[15][16]

  • Reaction Setup: In a 40 mL Pyrex microwave tube, mix the appropriate α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide (10 mmol).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 20 mmol) and gently stir to mix the solids. A minimal amount of a high-boiling solvent like N,N-dimethylformamide (30 mg/mmol) can be added to improve microwave energy absorption.[16]

  • Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor. Irradiate the mixture with stirring at a constant temperature of 130°C for the time specified by the method (typically 5-15 minutes). The power will be modulated automatically to maintain the target temperature.

  • Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature.

  • Purification: The product can often be isolated by simple filtration and washing with water to remove inorganic salts, followed by recrystallization from a suitable solvent like ethanol.

Head-to-Head Comparison: A Data-Driven Analysis

The choice of synthetic route directly impacts laboratory efficiency, cost, and environmental impact. The following table provides a clear comparison of key performance metrics between the established and new methods.

ParameterEstablished Method (Knorr Synthesis)New Method (Microwave-Assisted One-Pot)
Typical Yield 70-95%[9][17]High, often >90%[15]
Reaction Time 1.5 - 4 hours[9][17]5 - 30 minutes[17][18]
Reaction Temperature Room Temperature to 100°C+ (Reflux)[17]75°C - 130°C (Microwave)[16][18]
Solvent/Catalyst Requires organic solvents (e.g., Ethanol, Acetic Acid) and an acid or base catalyst.[17]Often solvent-free or uses minimal high-boiling additives; base like K₂CO₃ is common.[16]
Work-up Complexity Often requires liquid-liquid extraction, drying of organic layers, and distillation or recrystallization.[17]Simple precipitation and filtration are often sufficient.[16][17]
Green Chemistry Adherence Moderate. Generates organic solvent waste.[19]High. Minimal solvent use, high atom economy, and significant energy savings.[11][20]

Conclusion and Future Outlook

While the Knorr pyrazole synthesis remains a reliable and fundamental tool in the organic chemist's arsenal, its drawbacks—longer reaction times, potential regioselectivity issues, and reliance on organic solvents—are being addressed by modern synthetic innovations.

New routes, particularly those employing microwave assistance and one-pot strategies, offer compelling advantages in speed, efficiency, and sustainability.[21] These methods are not merely academic curiosities; they represent practical, scalable solutions that align with the principles of green chemistry.[10] For researchers in drug development and materials science, adopting these advanced techniques can accelerate discovery pipelines, reduce waste, and ultimately lead to more efficient production of these vital heterocyclic compounds. The continued development of catalytic systems, including transition-metal[8] and nanocatalysts[22], promises to further expand the toolkit for pyrazole synthesis, enabling access to even more complex and novel structures with greater precision and control.

References

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  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2021). MDPI. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride. As this compound is a hydrazine derivative, this protocol is grounded in the established best practices for managing the significant risks associated with this class of chemicals. The procedures outlined here are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Hazard Assessment: Understanding the "Why" Behind the Protocol

This compound is a substituted hydrazine derivative. While specific toxicological data for this exact compound is limited, the safety protocols are dictated by the well-documented hazards of the hydrazine functional group.[1][2] Hydrazine and its derivatives are highly reactive and pose significant health risks.[2][3]

Key Hazards Associated with Hydrazine Derivatives:

  • Acute Toxicity: Hydrazines can be toxic or fatal if swallowed, inhaled, or absorbed through the skin.[4][5][6] Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[1][7][8]

  • Systemic Effects: Exposure can lead to damage to the liver, kidneys, and central nervous system.[1][5] Symptoms may include dizziness, nausea, seizures, and coma.[1][7]

  • Carcinogenicity: Hydrazine is considered a potential occupational carcinogen by NIOSH and other agencies.[1] Therefore, all derivatives should be handled as suspected carcinogens.

  • Sensitization: Hydrazine is a strong skin sensitizer, meaning that after an initial exposure, subsequent contact can trigger a severe allergic skin reaction.[1]

  • Flammability and Reactivity: Many hydrazine compounds are flammable and can be reactive with oxidizing agents, acids, and metal oxides.[3][7][9] Anhydrous hydrazine can even ignite spontaneously in contact with porous materials.[3]

The dihydrochloride salt form of this compound is likely a solid, which reduces the risk of vapor inhalation compared to volatile liquid hydrazines. However, the dust can still be hazardous if inhaled. The fundamental toxicity and reactivity of the hydrazine moiety remain the primary concern.

The Core of Protection: A Multi-Layered PPE Strategy

A robust safety protocol relies on a combination of engineering controls and personal protective equipment. The following is a hierarchical approach to minimizing exposure.

Engineering Controls: Your First Line of Defense

All handling of this compound, including weighing, mixing, and transferring, must be performed inside a certified chemical fume hood.[3][10][11][12] The fume hood contains vapors and dust, preventing them from entering the laboratory atmosphere and being inhaled by personnel.

Personal Protective Equipment (PPE): A Barrier of Safety

The following PPE is mandatory for all personnel handling this compound. The selection of specific materials is critical, as not all lab equipment is suitable for hydrazine derivatives.

Protection Type Minimum Requirement Recommended for High-Risk Operations Rationale
Respiratory Work conducted in a certified chemical fume hood.A NIOSH-approved full-face respirator with multi-purpose (ABEK) cartridges or a positive-pressure supplied-air respirator should be available for emergency situations (e.g., large spills).[4][13]To prevent inhalation of toxic and potentially carcinogenic dust or vapors. A fume hood is the primary control; respirators are for emergencies.[1]
Eye and Face ANSI Z87.1-compliant chemical splash goggles.[3][4]A full-face shield worn over chemical splash goggles.[4][10][12]Protects against splashes of the corrosive material, which can cause severe eye burns and damage.[1][7]
Hand Chemical-resistant gloves (Neoprene or Nitrile are generally suitable for splash contact).[4][10]Double-gloving is recommended. Always consult the glove manufacturer's resistance guide for compatibility with hydrazine compounds.Prevents skin absorption, which can be a fatal route of exposure.[4][6] Protects against skin irritation and sensitization.[1]
Body Flame-resistant lab coat.[4][10]A chemical-resistant apron worn over the lab coat.[10]Protects against spills on clothing, which could lead to prolonged skin contact. Flame resistance is crucial due to the flammability of many hydrazines.[3][7]
Footwear Full-length pants and fully enclosed, chemical-resistant shoes.[4]N/AProtects the feet and legs from spills. Leather shoes should not be worn as they can absorb and retain the chemical.[13]

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict, logical workflow is essential for minimizing risk. The following diagrams and steps outline the process for handling this compound.

Pre-Operation Safety Check

Pre_Op_Check start Start: Prepare to Handle Compound verify_hood Verify Fume Hood is Certified and Functioning Correctly start->verify_hood locate_safety Locate Emergency Shower and Eyewash Station verify_hood->locate_safety check_ppe Inspect All PPE for Damage (Gloves, Goggles, Coat) locate_safety->check_ppe prepare_waste Prepare Labeled Hazardous Waste Container check_ppe->prepare_waste don_ppe Don PPE in Correct Sequence prepare_waste->don_ppe

Caption: Pre-operation safety workflow.

Donning and Doffing PPE: The Correct Sequence

Donning (Putting On) Sequence:

  • Lab Coat: Put on your flame-resistant lab coat and fasten it completely.

  • Gloves (First Pair): If double-gloving, put on the first pair of nitrile gloves.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield.

  • Gloves (Second Pair): Put on the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to prevent contact with any contamination on the outside of your PPE.

  • Gloves (Outer Pair): Remove the outer pair of gloves, peeling them off without touching the outside with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat: Unfasten and remove your lab coat, turning it inside out as you remove it to contain any contamination.

  • Gloves (Inner Pair): Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4]

Emergency Response and Disposal Plan

Accidents can happen despite the best precautions. A clear and immediate response plan is crucial.

Emergency Response Flowchart

Emergency_Response spill Spill or Exposure Occurs spill_path Spill spill->spill_path exposure_path Exposure spill->exposure_path evacuate Evacuate Immediate Area Alert Others spill_path->evacuate call_ehs Contact EHS/Emergency Response (e.g., 911 from campus phone) evacuate->call_ehs secure_area Secure Area - Do Not Attempt Cleanup Alone call_ehs->secure_area remove_clothing Remove Contaminated Clothing Immediately exposure_path->remove_clothing flush Flush Affected Area (Skin or Eyes) for 15+ minutes remove_clothing->flush seek_medical Seek Immediate Medical Attention Bring SDS if possible flush->seek_medical

Caption: Emergency response plan for spills and exposures.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[1] Remove all contaminated clothing while flushing. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[4] Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Cleanup
  • Do not attempt to clean up a spill unless you are trained and equipped to do so.[7]

  • For small spills, use an inert absorbent material like sand or vermiculite. Do NOT use combustible materials like paper towels or sawdust.[7][14]

  • Place the absorbed material into a sealed, labeled hazardous waste container for disposal.[7][14]

Waste Disposal

All materials contaminated with this compound, including the chemical itself, used PPE, and cleanup materials, are considered hazardous waste.[7][15]

Disposal Protocol:

  • Segregation: Collect all hydrazine-containing waste in a dedicated, clearly labeled, and sealed container.[3][14] Do not mix with other waste streams.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.[3]

  • Treatment and Disposal: Disposal must be handled by trained professionals in accordance with all local, state, and federal regulations.[13][15] Acceptable disposal methods often include high-temperature incineration or chemical neutralization (e.g., using calcium hypochlorite or hydrogen peroxide solutions), but this should only be performed by an environmental health and safety team.[13][15]

References

  • Hydrazine - Wikipedia. Available at: [Link]

  • Hydrazine - Risk Management and Safety . University of Notre Dame. Available at: [Link]

  • Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines . NCBI Bookshelf. Available at: [Link]

  • Hydrazine - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]

  • Hydrazine Toxicology . NCBI Bookshelf - NIH. Available at: [Link]

  • Hydrazine and Other Corrosive and Flammable PHS . UNC Charlotte. Available at: [Link]

  • Hydrazine - IDLH | NIOSH . CDC. Available at: [Link]

  • Safety and Handling of Hydrazine . DTIC. Available at: [Link]

  • Hydrazine - NIOSH Pocket Guide to Chemical Hazards . CDC. Available at: [Link]

  • HYDRAZINE . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hydrazine Standard Operating Procedure Template . University of New Mexico - Environmental Health & Safety. Available at: [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) . Available at: [Link]

  • Hydrazine - Substance Information . ECHA - European Union. Available at: [Link]

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Retrosynthesis Analysis

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((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.